molecular formula C7H7NO3 B1520855 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 224295-73-2

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1520855
CAS No.: 224295-73-2
M. Wt: 153.14 g/mol
InChI Key: IRZBYIDEBJVXLK-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-formyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZBYIDEBJVXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665069
Record name 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224295-73-2
Record name 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

This compound is a heterocyclic organic compound that serves as a highly valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a pyrrole core functionalized with both a carboxylic acid and an aldehyde group, makes it a bifunctional intermediate of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of these functional groups on the N-methylated pyrrole ring allows for a wide array of subsequent chemical transformations, providing a robust scaffold for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis via the Vilsmeier-Haack reaction, predicted spectroscopic characterization, key applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

This compound is typically a solid at room temperature. Its key identifying and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 224295-73-2[1][2]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [2]
Physical Form Solid[1]
Boiling Point 358.1 ± 27.0 °C at 760 mmHg[1]
InChI Key IRZBYIDEBJVXLK-UHFFFAOYSA-N[1]

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. This reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[3]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The pyrrole ring of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, is electron-rich and thus nucleophilic. It attacks the electrophilic carbon of the Vilsmeier reagent. The attack is highly regioselective, occurring at the C5 position (the position alpha to the nitrogen and opposite the carboxylic acid). This selectivity is governed by both steric and electronic factors; the C5 position is the most electron-rich and sterically accessible position on the ring.[3]

  • Aromatization and Hydrolysis: The resulting intermediate eliminates HCl to re-aromatize the pyrrole ring, forming a new iminium salt. During aqueous workup, this iminium salt is hydrolyzed to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack by Pyrrole Ring Starting_Material 1-methyl-1H-pyrrole- 2-carboxylic acid Starting_Material->Iminium_Intermediate Product 5-Formyl-1-methyl-1H-pyrrole- 2-carboxylic acid Iminium_Intermediate->Product Aqueous Hydrolysis Applications Core 5-Formyl-1-methyl-1H-pyrrole- 2-carboxylic acid Aldehyde Aldehyde (-CHO) Reactions Core->Aldehyde Selective Functionalization Carboxylic_Acid Carboxylic Acid (-COOH) Reactions Core->Carboxylic_Acid Selective Functionalization Alkene_Derivatives Alkene Derivatives (via Wittig/Condensation) Aldehyde->Alkene_Derivatives Amide_Library Amide Library (via Amide Coupling) Carboxylic_Acid->Amide_Library Complex_Heterocycle Complex Fused Heterocycles Drug_Candidate Bioactive Drug Candidate Complex_Heterocycle->Drug_Candidate Amide_Library->Drug_Candidate Alkene_Derivatives->Complex_Heterocycle

Sources

An In-Depth Technical Guide to 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a foundational element in numerous biologically active molecules, and its derivatives are prized as versatile intermediates in organic synthesis.[1] This document elucidates the structure, physicochemical properties, spectroscopic signature, and synthetic pathways of this bifunctional molecule. Furthermore, it explores its applications as a strategic building block in the development of complex therapeutic agents, drawing context from the established roles of related pyrrole structures in fields such as oncology and anti-inflammatory research.[2][3]

Chemical Identity and Molecular Structure

This compound is characterized by a central pyrrole ring substituted at three key positions: an N-methylation at position 1, a carboxylic acid group at position 2, and a formyl (aldehyde) group at position 5. This arrangement of functional groups provides two distinct reactive sites, making it a valuable synthon for combinatorial chemistry and targeted drug design.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 224295-73-2[4]

  • Molecular Formula: C₇H₇NO₃[4]

  • Molecular Weight: 153.14 g/mol

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from chemical supplier technical sheets.

Data Summary Table
PropertyValueReference
CAS Number 224295-73-2[4]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol
Physical Form Solid[4]
Boiling Point 358.1 ± 27.0 °C (Predicted)[4]
Purity ≥98%[4]
Storage Temperature -20°C, sealed, away from moisture[4]
Spectroscopic Analysis Profile

Spectroscopic data is essential for structure verification and quality control. The following profile is based on characteristic absorptions for its functional groups and data from analogous structures.[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key signals would include a singlet for the N-methyl protons (δ ≈ 3.6-3.8 ppm), two distinct doublets in the aromatic region for the C3 and C4 pyrrole protons, a highly deshielded singlet for the aldehyde proton (δ ≈ 9.5-10.0 ppm), and a very broad, deshielded singlet for the carboxylic acid proton (δ > 11.0 ppm), which may exchange with D₂O.[5]

  • ¹³C NMR Spectroscopy: The carbon spectrum should distinctly show seven signals. Characteristic peaks include the N-methyl carbon (δ ≈ 30-35 ppm), four signals for the pyrrole ring carbons, and two downfield signals for the carbonyl carbons of the aldehyde (δ ≈ 180-190 ppm) and the carboxylic acid (δ ≈ 165-175 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by its oxygen-containing functional groups. A key feature is the extremely broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹.[6] Two distinct C=O stretching absorptions are also expected: one for the carboxylic acid (around 1710 cm⁻¹) and one for the aldehyde (around 1680 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula via an accurate mass measurement of the molecular ion [M]+ or related species like [M+H]+ or [M-H]-.

Synthesis and Reactivity

Synthetic Strategy: A Mechanistic Perspective

The synthesis of polysubstituted pyrroles often requires a multi-step approach. For this compound, a logical and robust strategy involves the functionalization of a pre-formed pyrrole ring. The Vilsmeier-Haack reaction is the authoritative method for formylating electron-rich aromatic systems like pyrrole, offering high regioselectivity. The overall workflow typically involves protecting the carboxylic acid as an ester, performing the formylation, and finally deprotecting the ester to yield the target acid.

G cluster_0 Synthesis Workflow start Ethyl 1-methyl-1H-pyrrole-2-carboxylate (Precursor) step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate Ethyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate step1->intermediate step2 Base Hydrolysis (e.g., KOH, H₂O/MeOH) intermediate->step2 product This compound (Final Product) step2->product

Caption: Conceptual workflow for the synthesis of the title compound.

Experimental Protocol: Vilsmeier-Haack Formylation and Hydrolysis

This protocol describes a representative synthesis based on established chemical transformations.[2]

  • Step 1: Formylation of the Ester Precursor.

    • Rationale: The Vilsmeier reagent (generated in situ from POCl₃ and DMF) is a mild electrophile that selectively attacks the electron-rich C5 position of the pyrrole ring, which is activated by the N-methyl group. The ester serves as a protecting group for the carboxylic acid.

    • Procedure:

      • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C under an inert atmosphere (N₂ or Ar).

      • Slowly add phosphoryl chloride (POCl₃) dropwise, maintaining the temperature at 0°C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

      • Add a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate to the reaction mixture, still at 0°C.

      • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

      • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

  • Step 2: Saponification to the Carboxylic Acid.

    • Rationale: Basic hydrolysis (saponification) is a standard and efficient method to convert the ethyl ester back to the carboxylic acid.[2]

    • Procedure:

      • Dissolve the crude ester from the previous step in a mixture of methanol and water.

      • Add an excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).

      • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

      • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

      • Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with cold 1N HCl.

      • The desired carboxylic acid will precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a bifunctional scaffold. The aldehyde and carboxylic acid moieties serve as orthogonal chemical handles for building molecular complexity.

  • Scaffold for Medicinal Chemistry: The carboxylic acid can be readily converted into amides, esters, or other bioisosteres, which is a cornerstone of lead optimization in drug discovery.[7] The aldehyde provides a gateway for transformations such as reductive amination, Wittig reactions, and condensations to append diverse side chains.

  • Intermediate for Kinase Inhibitors: Many modern kinase inhibitors feature a substituted heterocyclic core. Pyrrole-based structures are frequently employed in the synthesis of inhibitors targeting kinases involved in cancer and inflammatory diseases.[3] This molecule serves as an ideal starting point for such targets.

  • Broader Biological Relevance: The pyrrole nucleus is a well-established pharmacophore. Derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this a privileged scaffold for screening libraries.[1][8] The presence of a pyrrole-2-carboxaldehyde is also noted in the structure of certain advanced glycation end products (AGEs), which are implicated in metabolic diseases, suggesting a potential role in related biochemical investigations.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is derived from its Globally Harmonized System (GHS) classification.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended.[4]

Conclusion

This compound is a high-value chemical entity for scientific research. Its defined structure, combined with two versatile and strategically positioned functional groups, makes it an exemplary building block for the synthesis of complex molecular architectures. Its relevance is particularly pronounced in the field of drug discovery, where it can serve as a core scaffold for generating novel compounds with potential therapeutic applications in oncology, immunology, and beyond. This guide provides the foundational knowledge required for researchers to effectively procure, handle, and utilize this potent synthetic intermediate.

References

  • Nakayama, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2617. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. PubChem Compound Summary for CID 12909452. [Link]

  • Penghui Synthesis. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Penghui Synthesis News. [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-1H-pyrrole-2-carboxylic acid. Product Information. [Link]

  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. [Link]

  • Al-Ghorbani, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 6586315. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Reaction Index. [Link]

  • Boonnak, N., et al. (2021). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Chiang Mai Journal of Science, 48(2), 489-501. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Chawla, G., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30149-30172. [Link]

  • Matijošytė, I., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2024(1), M1800. [Link]

  • Kumpienė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104. [Link]

  • ATB (Automated Topology Builder). (n.d.). 1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylicacid. Molecule Page. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 224295-73-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 224295-73-2, is a member of the substituted pyrrole carboxylic acid family. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse biological activities. The presence of both a carboxylic acid and an aldehyde functional group on the pyrrole scaffold makes this molecule a valuable building block for the synthesis of more complex chemical entities, including potential pharmaceutical candidates.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data for this specific molecule, this guide leverages data from closely related analogs and established scientific principles to offer a robust profile for researchers. Methodologies for the experimental determination of key properties are also detailed to empower scientists in further characterizing this compound.

Chemical Identity and Structure

The structural and identifying information for this compound is summarized below.

IdentifierValue
CAS Number 224295-73-2
IUPAC Name This compound
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Chemical Structure Chemical structure of this compound
SMILES CN1C=C(C=C1C(=O)O)C=O
InChI InChI=1S/C7H7NO3/c1-8-5(4-9)2-3-6(8)7(10)11/h2-4H,1H3,(H,10,11)

Physicochemical Properties: A Tabulated Summary

The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is crucial to note that where experimental data is unavailable, predicted values from computational models are provided and should be treated as estimations until experimentally verified.

PropertyValueData TypeSource
Melting Point 179-180 °CExperimental[1]
Boiling Point 358.1 ± 27.0 °CPredicted[2]
Density 1.29 ± 0.1 g/cm³Predicted[2]
pKa (acidic) 3.85 ± 0.41Predicted[3]
logP 0.53580Predicted[2]
Solubility No experimental data available. Expected to have limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and DMSO.--

In-Depth Analysis of Physicochemical Properties

Melting Point

The experimentally determined melting point of 179-180 °C suggests that this compound is a crystalline solid at room temperature.[1] This relatively high melting point for a molecule of its size can be attributed to strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, as well as dipole-dipole interactions arising from the polar aldehyde and carboxylic acid groups.

Acidity (pKa)

The predicted pKa of 3.85 indicates that this compound is a moderately strong organic acid, comparable to benzoic acid.[3] The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of both the pyrrole ring and the formyl group, which stabilize the corresponding carboxylate anion through resonance and inductive effects. For comparison, the experimental pKa of the parent pyrrole-2-carboxylic acid is approximately 4.45.[4] The presence of the electron-withdrawing formyl group at the 5-position in the target molecule would be expected to increase its acidity, making the predicted pKa of 3.85 a reasonable estimation.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of 0.53580 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.[2] This value indicates that the compound will partition between aqueous and lipid phases, a critical consideration in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The experimental logP of the parent pyrrole-2-carboxylic acid is 0.85, indicating a slightly higher lipophilicity.[5] The introduction of the polar formyl group would be expected to decrease the lipophilicity, aligning with the predicted lower logP value for the target compound.

Solubility

While no specific experimental solubility data is available for this compound, its solubility profile can be inferred from its structure. The presence of the polar carboxylic acid and aldehyde groups suggests that it will exhibit some solubility in polar solvents. The carboxylic acid group can engage in hydrogen bonding with protic solvents like water and alcohols. However, the overall aromatic pyrrole ring contributes to its nonpolar character. Therefore, it is anticipated to have limited solubility in water and greater solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). For related pyrrole carboxylic acids, solubility generally increases with temperature.[6]

Proposed Experimental Protocols

For researchers seeking to experimentally validate the physicochemical properties of this compound, the following established methodologies are recommended.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts from a solid to a liquid is recorded.

Potentiometric Titration for pKa Determination
  • Solution Preparation: Prepare a standard solution of the compound in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

pKa_Determination cluster_workflow pKa Determination Workflow prep Prepare Analyte Solution (Compound in Water/Methanol) titration Potentiometric Titration prep->titration titrant Standardized NaOH Solution titrant->titration data Record pH vs. Titrant Volume titration->data analysis Plot Titration Curve (pH vs. Volume) data->analysis pka Determine pKa (pH at half-equivalence point) analysis->pka

Caption: Workflow for pKa determination by potentiometric titration.

Shake-Flask Method for logP Determination

This is the gold standard method for experimental logP determination.

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known amount of the compound in one of the phases and add a known volume of the other phase. The mixture is then shaken vigorously to allow for partitioning between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_Determination cluster_workflow Shake-Flask logP Determination start Prepare Saturated n-Octanol and Water dissolve Dissolve Compound in one Phase start->dissolve partition Mix and Shake Phases dissolve->partition separate Centrifuge to Separate Phases partition->separate quantify_org Quantify Concentration in n-Octanol (HPLC) separate->quantify_org quantify_aq Quantify Concentration in Water (HPLC) separate->quantify_aq calculate Calculate logP quantify_org->calculate quantify_aq->calculate

Caption: Shake-flask method for experimental logP determination.

Synthesis Outline

A plausible synthetic route to this compound can be envisioned starting from 1-methyl-1H-pyrrole-2-carboxylic acid. A common method for introducing a formyl group onto a pyrrole ring is the Vilsmeier-Haack reaction.

  • Vilsmeier-Haack Reaction: 1-methyl-1H-pyrrole-2-carboxylic acid can be treated with a Vilsmeier reagent, which is typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic aromatic substitution reaction would introduce the formyl group at the electron-rich 5-position of the pyrrole ring.

  • Work-up: The reaction mixture is then typically quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and yield the final product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound (CAS 224295-73-2) is a promising heterocyclic building block with potential applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a thorough overview based on existing data, predictive models, and the properties of analogous compounds. The outlined experimental protocols offer a clear path for researchers to further characterize this molecule, thereby enabling its more effective utilization in scientific research and development. The continued investigation of such multifunctional pyrrole derivatives is essential for advancing our understanding of their chemical behavior and unlocking their full potential.

References

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  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem. [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. - ResearchGate. [Link]

  • (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - ResearchGate. [Link]

  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations | Request PDF - ResearchGate. [Link]

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  • Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). - ResearchGate. [Link]

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  • 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem. [Link]

Sources

Introduction: The Versatile 5-Formyl-Pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Formyl-Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-formyl-pyrrole derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will delve into their origins, synthetic pathways, diverse pharmacological effects, and the underlying structure-activity relationships that govern their function. This document is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and drug discovery, offering field-proven insights and detailed methodologies to facilitate further research and development.

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically vital molecules, including heme, chlorophyll, and vitamin B12.[1] Its derivatives are a cornerstone in medicinal chemistry, featuring in drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[2][3] The introduction of a formyl (-CHO) group at the C5 position of the pyrrole ring creates a particularly reactive and versatile scaffold, the 5-formyl-pyrrole. This aldehyde functional group not only influences the electronic properties of the pyrrole ring but also serves as a critical synthetic handle for further molecular elaboration, making these derivatives highly attractive starting points for drug design.

Many 2-formylpyrroles (which includes 5-formyl-pyrroles depending on substitution patterns) are ubiquitous in nature, often arising from the non-enzymatic Maillard reaction between amines and sugars during the heating of food.[4][5] Despite this non-metabolic origin, these "Maillard products" exhibit a range of significant bioactivities, including antiproliferative, antioxidant, hepatoprotective, and immunostimulatory effects.[5] This natural prevalence, combined with their synthetic tractability, positions 5-formyl-pyrrole derivatives as a privileged scaffold in the quest for novel therapeutic agents.[6][7]

Synthetic Pathways: Accessing the 5-Formyl-Pyrrole Core

The ability to synthesize a diverse library of analogues is paramount in drug discovery. 5-formyl-pyrrole derivatives can be accessed through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the available starting materials.

The Paal-Knorr Pyrrole Synthesis

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] This method is highly effective for preparing N-substituted pyrroles. For formyl-pyrroles, a common strategy involves using a 1,4-dicarbonyl precursor that already contains the latent aldehyde functionality, which can be revealed in a subsequent step. A notable variation employs 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the 1,4-dicarbonyl moiety, which reacts with amines under mild acidic conditions (e.g., catalytic iron(III) chloride in water) to afford the corresponding N-substituted pyrroles.[8]

The causality behind this choice is efficiency and versatility; the reaction proceeds by forming a di-imine intermediate which then undergoes a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. This process is often high-yielding and tolerates a wide range of functional groups on the amine component, making it ideal for creating diverse derivative libraries.

Paal_Knorr_Synthesis cluster_0 Paal-Knorr Reaction reagents 1,4-Dicarbonyl Compound intermediate Dihydropyrrole Intermediate reagents->intermediate Condensation with R-NH2 amine Primary Amine (R-NH2) amine->intermediate pyrrole N-Substituted Pyrrole intermediate->pyrrole Dehydration (-H2O) acid Acid Catalyst

Caption: Paal-Knorr synthesis workflow for N-substituted pyrroles.

Synthesis from Ester Precursors

A prevalent method for producing specific derivatives like 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding ethyl ester.[7] The process typically starts with Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, which is refluxed in a solvent mixture (e.g., methanol and water) with a strong base like potassium hydroxide.[7] Subsequent acidification precipitates the target carboxylic acid, which can be isolated with high purity.[7] This pathway is crucial for creating intermediates used in the synthesis of complex pharmaceutical agents, such as the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[7][9]

A Broad Spectrum of Biological Activities

5-Formyl-pyrrole derivatives have been reported to exhibit a wide array of pharmacological effects. The formyl group's electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor are key to its interaction with various biological targets.

Anticancer and Cytotoxic Activity

The most extensively documented activity of pyrrole derivatives is their potential as anticancer agents.[3] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling proteins like kinases.[3][6][10]

For instance, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives, which share a related heterocyclic core, have been shown to possess strong anti-proliferative activity against multiple cancer cell lines.[10][11] One such compound induced S-phase cell cycle arrest and apoptosis in HCT116 colon cancer cells, a process that was partly dependent on the activation of the p53 tumor suppressor protein.[10] This suggests a mechanism involving the induction of DNA damage.[10] Similarly, other pyrrole derivatives have demonstrated dose- and time-dependent cytotoxicity against colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cell lines, often with low toxicity towards normal cells.[6]

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
Pyrrolezanthine (80)Lung (A-549)38.3 µM[4]
Pyrrolezanthine (80)Colon (SW480)33.7 µM[4]
Putrescine-derived pyrrole (76)Cervical (HeLa)8.9–20.2 µg/mL[4]
Cadaverine-derived pyrrole (77)Leukemia (K-562)8.9–20.2 µg/mL[4]
Derivative 1dMultiple linesStrong anti-proliferative[10][11]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in this area.[12] The lipophilic nature of the pyrrole ring can facilitate passage through bacterial cell membranes.

For example, Pyrrolnitrin is a naturally occurring pyrrole derivative with potent antifungal activity.[2] Synthetic derivatives have also been developed that show broad-spectrum activity. Some N-arylpyrrole derivatives exhibit potent activity against drug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and can inhibit biofilm formation, a key virulence factor in chronic infections.[13]

Compound/Derivative Target Organism Activity (MIC) Reference
Pyrrolezanthine butyl ether (83)Sclerotinia sclerotiorum31.2 µg/mL[4]
Putrescine/cadaverine pyrrolesB. subtilis, S. aureus, E. coliInactive (>10 µg/mL)[4]
Diphenyl pyrrole derivativesDrug-resistant bacteriaComparable to levofloxacin[13]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases, including cancer and neurodegenerative disorders. Several 5-formyl-pyrrole derivatives have demonstrated potent antioxidant and anti-inflammatory properties.[4]

Magnolamide, a natural product containing a 2-formylpyrrole moiety, was shown to inhibit Cu²⁺/O₂-induced LDL lipid peroxidation with an IC₅₀ of 9.7 ± 2.8 μM, an activity comparable to the well-known antioxidant resveratrol.[4] The mechanism often involves scavenging of free radicals, such as the superoxide anion (O₂•−) and hydroxyl radical (•OH).[14] The anti-inflammatory effects can be linked to the inhibition of nitric oxide (NO) production in macrophages, as demonstrated by Pyrrolezanthine (IC₅₀ of 58.8 μM).[4]

Enzyme Inhibition

The specific and rigid structure of the pyrrole scaffold makes it an excellent platform for designing enzyme inhibitors. Pyrrole derivatives have been successfully developed as inhibitors for several important enzyme classes.

  • Kinase Inhibitors: Functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors, which are crucial in cancer therapy.[9] Sunitinib, used to treat renal cell carcinoma, features a pyrrole core.[9] Other novel pyrrole derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a key signaling molecule in T-cells, with IC₅₀ values below 10 nM.[15]

  • Cholinesterase Inhibitors: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[16] Recently, 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, with the most potent compound showing an IC₅₀ of 1.71 µM.[16]

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of new compounds must follow validated protocols. Here, we outline a standard workflow for assessing the cytotoxic activity of novel 5-formyl-pyrrole derivatives.

Workflow for In Vitro Cytotoxicity Screening

This workflow provides a systematic approach to determine the anti-proliferative effects of test compounds on cancer cell lines.

Cytotoxicity_Workflow start Synthesize & Purify 5-Formyl-Pyrrole Derivatives prep Prepare Stock Solutions (e.g., in DMSO) start->prep treatment Treat Cells with Serial Dilutions of Compounds prep->treatment culture Culture Cancer Cell Lines (e.g., HCT116, MCF-7) seeding Seed Cells into 96-Well Plates culture->seeding seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform MTS/MTT Assay incubation->assay readout Measure Absorbance (Spectrophotometer) assay->readout analysis Calculate IC50 Values (Dose-Response Curves) readout->analysis end Identify Lead Compounds analysis->end

Caption: A standard workflow for cytotoxicity screening of novel compounds.

Step-by-Step Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-formyl-pyrrole test compounds and a positive control (e.g., Doxorubicin) in culture medium.[6] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This self-validating system, including positive and vehicle controls, ensures that the observed effects are due to the compound's activity and not experimental artifacts.

Conclusion and Future Perspectives

5-Formyl-pyrrole derivatives represent a versatile and highly promising class of compounds for drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects, are well-documented.[2][4][6] The presence of the reactive formyl group provides a strategic advantage, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and screening broader libraries of compounds will help to build more comprehensive SAR models, guiding the development of next-generation therapeutics.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their efficacy, safety, and drug-like properties in a whole-organism context.[10]

The continued exploration of the 5-formyl-pyrrole scaffold holds significant potential for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

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The Ascendant Therapeutic Trajectory of Pyrrole Carboxylic Acids: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a carboxylic acid group, this five-membered aromatic heterocycle gives rise to a class of compounds—pyrrole carboxylic acids—with a remarkably diverse and potent range of therapeutic activities. This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of pyrrole carboxylic acid derivatives, synthesizing field-proven insights with rigorous scientific data. We will explore their significant potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The discussion will encompass mechanistic insights into their modes of action, critical structure-activity relationships (SAR), and detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction: The Pyrrole Carboxylic Acid Scaffold

Pyrrole is a fundamental nitrogen-containing heterocycle found in vital biological molecules, including heme, chlorophyll, and vitamin B12.[2] The incorporation of a pyrrole nucleus into a molecule's architecture often imparts significant biological activity.[1][3] The addition of a carboxylic acid moiety (-COOH) further enhances its drug-like properties by providing a key site for hydrogen bonding, salt formation, and interaction with biological targets, thereby modulating solubility, bioavailability, and target engagement.

Pyrrole carboxylic acids are not merely synthetic curiosities; they are found in bioactive marine natural products and serve as crucial building blocks for a variety of high-value compounds.[4][5] The inherent versatility of the pyrrole ring allows for substitutions at multiple positions, creating a vast chemical space for the development of novel therapeutic agents. This guide will systematically dissect the most promising of these applications.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicine. Pyrrole carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[6][7]

Mechanism of Action: DNA Intercalation and Cell Cycle Arrest

A significant body of research points to the ability of complex pyrrole carboxylic acid derivatives to directly interact with DNA, disrupting its structure and function and thereby triggering cell death. For instance, a family of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid derivatives has been shown to bind to DNA.[8] This interaction is not uniform across all derivatives; subtle changes in the side chains dictate the precise conformational changes induced in the DNA helix.

  • Compound 3d (3-(dimethylamino-propylamino)-8-oxo-8H-acenaphtho-[1,2-b]pyrrole-9-carboxylic acid) was found to induce S-phase arrest in the cell cycle, followed by apoptosis.[8]

  • Compound 3g (3-piperidine-8-oxo-8H-acenaphtho-[1,2-b]pyrrole-9-carboxylic acid), a structurally similar analogue, induced apoptosis directly without the preceding S-phase arrest.[8]

This differential activity underscores the critical role of substituent groups in fine-tuning the biological mechanism. The causality behind this divergence likely lies in how the different side chains alter the molecule's affinity for specific DNA groove geometries or its interaction with cellular machinery involved in cell cycle checkpoints.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol describes a self-validating system to assess the effect of a test compound (e.g., Compound 3d) on the cell cycle distribution of a human tumor cell line.

Rationale: Flow cytometry using propidium iodide (PI) staining is the gold standard for cell cycle analysis. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa or MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the pyrrole carboxylic acid derivative at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Harvesting: Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, then neutralize with complete medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and aggregates and acquire data for at least 10,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: Proposed Mechanism of Action for Anticancer Pyrrole Carboxylic Acids

anticancer_mechanism cluster_drug Drug Action cluster_cell Cancer Cell PCA Pyrrole Carboxylic Acid Derivative (e.g., 3d) DNA Nuclear DNA PCA->DNA Binds to DNA (Intercalation/Groove Binding) Checkpoint S-Phase Checkpoint Activation DNA->Checkpoint Causes DNA Damage/ Replication Stress Apoptosis Apoptosis Checkpoint->Apoptosis Induces Programmed Cell Death

Caption: Logical workflow of DNA-binding pyrrole carboxylic acids inducing S-phase arrest and apoptosis.

Antimicrobial Applications: A New Front Against Drug Resistance

The rise of multidrug-resistant pathogens presents a grave threat to global health. Pyrrole-containing compounds have long been recognized for their antimicrobial properties, and recent research into pyrrole carboxylic acid derivatives has unveiled potent activity against a wide spectrum of bacteria and fungi.[2][3][7][9][10]

Antibacterial Activity: Targeting Essential Bacterial Enzymes

Pyrrole carboxylic acid derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[11] A key mechanism involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity.

One such target is Enoyl-Acyl Carrier Protein Reductase (ENR) , a crucial enzyme in the bacterial type II fatty acid synthesis (FAS) system.[12] The inhibition of ENR disrupts the bacterial cell membrane synthesis, leading to cell death. This target is particularly attractive as the bacterial ENR is structurally distinct from the enzymes in the mammalian FAS system.[12]

Several studies have focused on synthesizing and evaluating pyrrole-3-carboxylic acid derivatives for their antibacterial effects, with some showing notable activity against Staphylococcus species.[3] The development of new antituberculosis agents is also a critical area, with certain pyrrole carboxylates showing inhibitory effects against Mycobacterium tuberculosis.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The potency of antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound ClassTarget OrganismMIC Range (µM)Reference
Pyrrole-3-carboxylate derivativeMycobacterium tuberculosis H37Ra77[3]
Azabicyclo compounds with PCA moietyGram-positive & Gram-negative strainsVaries[11]
Substituted PyrrolesS. aureus, E. coliVaries[9][10]

Note: Data is compiled from multiple sources and represents a range of findings. Specific MIC values are highly dependent on the exact chemical structure and the bacterial strain tested.

Visualization: Antimicrobial Drug Discovery Workflow

antimicrobial_workflow start Synthesis of Pyrrole Carboxylic Acid Library screen High-Throughput Screening (e.g., Broth Microdilution for MIC) start->screen hit Identify 'Hit' Compounds (Potent MIC Values) screen->hit mechanism Mechanism of Action Studies (e.g., ENR Enzyme Assay) hit->mechanism sar Structure-Activity Relationship (SAR) Analysis hit->sar lead_opt Lead Optimization (Chemical Modification) mechanism->lead_opt sar->lead_opt lead_opt->screen Iterative Rescreening preclinical Preclinical Studies (In Vivo Efficacy & Toxicity) lead_opt->preclinical

Caption: An iterative workflow for the discovery and optimization of novel antimicrobial pyrrole carboxylic acids.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, and several pyrrole-containing drugs, like Tolmetin and Ketorolac, are already in clinical use.[13][14] Research into novel pyrrole carboxylic acids aims to develop agents with improved efficacy and better safety profiles.

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of inflammatory prostaglandins.[13][14] Pyrrole carboxylic acids have been shown to be effective inhibitors of both COX-1 and COX-2.[13]

Extensive quantitative structure-activity relationship (QSAR) studies on benzoylpyrrolopyrrolecarboxylic acids have demonstrated that their anti-inflammatory and analgesic potencies are directly correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring.[15] This provides a clear, rational basis for designing more potent and selective inhibitors.

Beyond COX inhibition, some pyrrole carboxylic acids exhibit anti-inflammatory effects through other mechanisms, such as inhibiting proteolytic enzymes and stabilizing cellular membranes.[16] For example, certain derivatives show significant in vitro inhibition of trypsin-induced hydrolysis of bovine serum albumin and protect against heat-induced hemolysis of red blood cells, indicating membrane-stabilizing properties.[16]

CompoundAnti-inflammatory Activity (% Protection)Antiproteolytic Activity (% Inhibition)Reference
Pyrrole-2-carboxylic acid42%68%[16]
5-Phenylpyrrole-2-carboxylic acid32%90%[16]
Indomethacin (Reference)45%95%[16]
(Activity measured against carrageenan-induced edema in rats at 100 mg/kg, except for Indomethacin at 10 mg/kg. Antiproteolytic activity at 1 mM concentration.)

Neuroprotective Applications: Defending Against Neuronal Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and enzymatic dysregulation. Pyrrole-based compounds are being investigated for their potential to mitigate these processes.[17]

Pyrrole-containing azomethine compounds have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[17] In studies using SH-SY5Y neuroblastoma cells subjected to H2O2-induced stress, several pyrrole carboxylic acid derivatives provided substantial protection against cell death. The most effective compounds exerted protective effects of over 50% at a concentration of 10 µM.[17]

The proposed mechanisms for this neuroprotection are multifaceted, including:

  • Radical Scavenging: Direct neutralization of reactive oxygen species (ROS).

  • Enzyme Inhibition: Potential inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in neurodegenerative disease therapy.[17]

  • Mitochondrial Function: Maintenance of intracellular redox homeostasis and mitochondrial function.[18]

Notably, some pyrazole carboxylic acid esters, which share structural similarities, have shown excellent blood-brain barrier (BBB) permeability, a critical attribute for any centrally-acting therapeutic.[18]

Synthesis and Methodologies

The therapeutic potential of these compounds is underpinned by accessible and versatile synthetic chemistry.

General Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

A common route to synthesize substituted pyrrole-2-carbohydrazide derivatives, which serve as precursors to a wide range of bioactive molecules, is outlined below.[12]

Rationale: This multi-step synthesis builds the final molecule sequentially. It starts with the core pyrrole-2-carboxylic acid, activates it for reaction, and then couples it with various aldehydes to create a library of diverse derivatives for screening.

Step-by-Step Methodology:

  • Bromination of Pyrrole-2-Carboxylic Acid (Optional Starting Point): A solution of pyrrole-2-carboxylic acid in acetic acid and CCl4 is cooled. A solution of bromine in acetic acid is added dropwise to yield the brominated pyrrole, which can be used for further diversification.[12]

  • Esterification: Pyrrole-2-carboxylic acid (1 equivalent) is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. The excess solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate) to yield the ethyl ester.

  • Hydrazinolysis: The resulting ethyl pyrrole-2-carboxylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.5-2 equivalents) is added, and the mixture is refluxed for 8-12 hours. Upon cooling, the pyrrole-2-carbohydrazide product often crystallizes out and can be collected by filtration.

  • Formation of Benzylidene Derivatives (Schiff Base Formation): Equimolar quantities of the pyrrole-2-carbohydrazide and a selected substituted aldehyde are refluxed in ethanol for 3 hours in the presence of a few drops of glacial acetic acid as a catalyst. The solvent is evaporated, and the crude product is precipitated by pouring it into cold water, then filtered, dried, and recrystallized.[12]

Future Perspectives and Conclusion

Pyrrole carboxylic acids represent a highly versatile and potent chemical scaffold with a vast therapeutic horizon. The demonstrated efficacy in preclinical models of cancer, infectious disease, inflammation, and neurodegeneration highlights their immense potential. Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for their intended biological targets (e.g., COX-2 over COX-1, specific bacterial enzymes) to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, including enhanced blood-brain barrier penetration for neurotherapeutics.

  • Mechanism Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds to uncover novel mechanisms and potential combination therapies.

References

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  • PubMed. (n.d.). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Available at: [Link]

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  • ResearchGate. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available at: [Link]

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  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

  • PubMed. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. Available at: [Link]

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  • MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC - NIH. Available at: [Link]

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  • ResearchGate. (n.d.). a) Representative natural products and bioactive compounds with pyrrole‐2‐carboxyl fragment. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available at: [Link]

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A Comprehensive Guide to the Spectral Interpretation of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth analysis of the spectral data for 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid. This molecule, a substituted pyrrole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding its structural characterization through modern spectroscopic techniques is paramount for its application in synthesis and drug development.[1][2]

This document moves beyond a simple recitation of data. It delves into the causality behind the spectral features, offering a predictive and interpretive framework based on fundamental principles and comparative data from analogous structures. Every piece of data—from a proton's chemical shift to a bond's vibrational frequency—tells a story about the molecule's electronic environment and connectivity. Our objective is to decode that story.

Molecular Overview and Structure

This compound is a disubstituted N-methyl pyrrole. The structure features an electron-donating N-methyl group and two electron-withdrawing groups: a formyl (aldehyde) group at the C5 position and a carboxylic acid group at the C2 position. This specific arrangement dictates the molecule's electronic properties and, consequently, its unique spectral signature.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Chemical Properties Summary
PropertyValueSource
Molecular FormulaC₇H₇NO₃(Calculated)
Molecular Weight153.14 g/mol (Calculated)
IUPAC NameThis compound(Nomenclature)
Canonical SMILESCN1C(C=CC1=O)=C(C(=O)O)(Nomenclature)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the placement of functional groups. The predicted spectra below are based on established chemical shift principles and data from structurally similar pyrrole derivatives.[3][4]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display five distinct signals, each corresponding to a unique proton environment in the molecule.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[5]
~9.5 - 10.0Singlet1H-CHOThe aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of oxygen.
~7.2 - 7.4Doublet1HH4 (Pyrrole)This proton is on a carbon adjacent to the electron-withdrawing formyl group, shifting it downfield. It will be coupled to H3.
~7.0 - 7.2Doublet1HH3 (Pyrrole)This proton is on a carbon adjacent to the electron-withdrawing carboxylic acid group. It will be coupled to H4.
~3.9 - 4.1Singlet3HN-CH₃The methyl protons are attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to aliphatic amines.
Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and offers insight into their hybridization and electronic state.

Predicted Shift (ppm)AssignmentRationale
~180 - 190-C HOThe aldehyde carbonyl carbon is one of the most deshielded carbon types in organic chemistry.[4]
~160 - 165-C OOHThe carboxylic acid carbonyl carbon is also significantly deshielded, though typically slightly upfield from an aldehyde.[5]
~140 - 145C5 (Pyrrole)This is a quaternary carbon attached to both the ring nitrogen and the electron-withdrawing formyl group, causing a strong downfield shift.
~130 - 135C2 (Pyrrole)This quaternary carbon is attached to the ring nitrogen and the electron-withdrawing carboxylic acid group.
~125 - 130C4 (Pyrrole)This methine carbon is adjacent to the formyl-substituted carbon (C5), placing it downfield.
~115 - 120C3 (Pyrrole)This methine carbon is adjacent to the carboxyl-substituted carbon (C2).
~35 - 40N-C H₃The N-methyl carbon is in the aliphatic region but is shifted downfield due to its attachment to the electronegative nitrogen atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typical starting points.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, electrospray ionization (ESI) would be a suitable soft ionization technique.

Expected Mass Spectrum and Fragmentation

The primary purpose of MS is to confirm the molecular weight. The fragmentation pattern helps validate the presence of key functional groups.

  • Molecular Ion Peak: In positive-ion mode ESI, the primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 154.1. A high-resolution mass spectrometer would confirm the elemental composition (C₇H₈NO₃⁺). The molecular ion M⁺• at m/z 153 would be observed with harder ionization techniques like electron impact (EI).

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways, primarily at the functional groups. The stability of the resulting fragment ion is a key driver of the fragmentation pathway.[6]

mol This compound [M+H]⁺ m/z = 154 frag1 Loss of H₂O m/z = 136 mol:f2->frag1 -18 frag2 Loss of CO (from aldehyde) m/z = 126 mol:f2->frag2 -28 frag3 Loss of HCOOH (formic acid) m/z = 108 mol:f2->frag3 -46

Caption: Predicted major fragmentation pathways in positive-ion ESI-MS/MS.

Predicted Key Fragments
m/z (Positive Mode)Proposed LossFragment Identity
154-[M+H]⁺
136H₂OLoss of water from the carboxylic acid group.[7]
126COLoss of carbon monoxide (decarbonylation) from the formyl group.
108HCOOHLoss of formic acid, a common pathway for carboxylic acids.[7]
Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation for positive-ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion spray.

  • MS Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • MS/MS Analysis: For fragmentation studies, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 154) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by features from the carboxylic acid and aldehyde groups, superimposed on the fingerprint of the pyrrole ring.

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
2500 - 3300 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is the hallmark of a hydrogen-bonded carboxylic acid dimer, a highly characteristic feature.[8]
~3100C-H stretchAromatic (Pyrrole)Stretching of the C-H bonds on the pyrrole ring.
~2950C-H stretchAliphatic (N-CH₃)Stretching of the C-H bonds of the methyl group.
~1700 - 1725 (strong, sharp)C=O stretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid is typically strong and appears in this region.[8]
~1670 - 1690 (strong, sharp)C=O stretchAldehydeThe aldehyde carbonyl is conjugated with the pyrrole ring, which lowers its stretching frequency relative to a simple aliphatic aldehyde. This peak may overlap with the acid C=O peak.
1400 - 1600C=C / C-N stretchesPyrrole RingThese absorptions are part of the fingerprint region and are characteristic of the aromatic ring system.[9]
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

Synergistic Data Interpretation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergy of these methods:

  • MS confirms the molecular formula (C₇H₇NO₃) with a molecular ion at m/z 153 (or 154 for [M+H]⁺).

  • IR confirms the presence of the key functional groups: a carboxylic acid (very broad O-H, C=O at ~1710 cm⁻¹) and an aldehyde (C=O at ~1680 cm⁻¹).

  • NMR puts the pieces together. ¹³C NMR confirms 7 unique carbons, including two carbonyls, four aromatic carbons, and one methyl carbon. ¹H NMR provides the final, unambiguous connectivity, showing the relative positions of the two protons on the pyrrole ring and confirming the presence of the N-methyl, aldehyde, and carboxylic acid protons with the correct integration.

Together, these spectra provide irrefutable evidence for the structure of this compound. This predictive guide serves as a robust framework for any researcher encountering this molecule, enabling confident identification and quality control.

References

  • G. A. Tolstikov, et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46, 1053–1059. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Jones, R. A., et al. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(iii), 382-392. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

  • ACS Omega. (2026). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Methylated Pyrroles: From Foundational Principles to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

N-methylated pyrroles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1][2][3] Their prevalence in medicinal chemistry and materials science underscores the critical need for robust, efficient, and scalable synthetic routes.[1][3] This guide provides an in-depth exploration of the primary methodologies for synthesizing N-methylated pyrroles, moving beyond mere procedural lists to dissect the underlying chemical logic that informs experimental design. We will examine the two principal strategies: the direct methylation of a pre-existing pyrrole core and the de novo construction of the N-methylated ring system.

Strategy 1: Direct N-Methylation of the Pyrrole Ring

The most straightforward conceptual approach to N-methylated pyrroles is the direct alkylation of the pyrrole nitrogen. This strategy hinges on the acidic nature of the N-H proton (pKa ≈ 17.5 in DMSO). While acidic, this proton is not readily removed by weak bases. Consequently, the core principle of this method is the deprotonation of pyrrole to form the highly nucleophilic pyrrolide anion, which then readily attacks an electrophilic methyl source in a classic SN2 reaction.

The Causality of Reagent Selection

The choice of base and methylating agent is paramount and dictated by a balance of reactivity, safety, cost, and functional group tolerance.

  • The Role of the Base: A sufficiently strong base is required to quantitatively generate the pyrrolide anion. The choice ranges from alkali metal hydrides (NaH, KH) and hydroxides (NaOH, KOH) to metal alkoxides.[4] The selection is often tied to the solvent system; for instance, NaOH/KOH is highly effective in polar aprotic solvents like DMSO or DMF, which can solvate the cation and enhance the reactivity of the base.[4][5] Weaker bases, such as potassium carbonate (K₂CO₃), can be employed, but often necessitate harsher conditions or more reactive alkylating agents.[4]

  • The Methylating Agent:

    • Methyl Halides (CH₃I, CH₃Br): Methyl iodide is a highly effective and reactive methylating agent. Its primary drawback is its volatility and cost. The reaction with the pyrrolide anion is typically fast and high-yielding under mild conditions.[4][5]

    • Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, dimethyl sulfate is a staple in industrial settings. However, its extreme toxicity necessitates stringent handling protocols.[4]

    • Dimethyl Carbonate ((CH₃)₂CO₃): As a "green" methylating agent, dimethyl carbonate offers a safer alternative, with methanol and CO₂ as the primary byproducts. Its lower reactivity often requires higher temperatures and the use of specific catalysts.[6]

    • Quaternary Ammonium Salts: Modern protocols have introduced reagents like phenyl trimethylammonium iodide (PhMe₃NI) as safe, non-toxic, and easy-to-handle solid methylating agents that provide excellent monoselectivity.[7]

Direct_N_Methylation Figure 1: General Mechanism of Direct N-Methylation Pyrrole Pyrrole Pyrrolide Pyrrolide Anion (Nucleophile) Pyrrole->Pyrrolide Deprotonation Base Base (e.g., NaOH, NaH) Base->Pyrrolide NMethylPyrrole N-Methylpyrrole Pyrrolide->NMethylPyrrole SN2 Attack MethylatingAgent Methylating Agent (Me-X) MethylatingAgent->NMethylPyrrole Byproduct Byproducts (H-Base⁺, X⁻)

Caption: Figure 1: General Mechanism of Direct N-Methylation.

Comparative Analysis of Direct N-Methylation Protocols

The following table summarizes various protocols, highlighting the interplay between reagents and reaction conditions.

Methylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl IodideNaOHDMSO20593[5]
Methyl IodideK₂CO₃AcetoneReflux10Good[4]
Dimethyl CarbonateDBUSulfolane240-High[6]
Dimethyl CarbonateDABCO--120 (5 days)35[6]
Protocol: High-Yield N-Methylation with Methyl Iodide and NaOH

This protocol, adapted from Wang et al., provides a reliable and high-yielding synthesis of N-methylpyrrole.[5]

Materials:

  • Pyrrole (10 mmol)

  • Methyl Iodide (11 mmol)

  • Sodium Hydroxide (11 mmol)

  • Dimethyl Sulfoxide (DMSO, 20 mL)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 20 mL of dimethyl sulfoxide, add pyrrole (10 mmol) and sodium hydroxide (11 mmol).

  • Addition of Methylating Agent: While stirring at room temperature (20°C), add methyl iodide (11 mmol) to the mixture.

  • Reaction: Continue stirring the mixture at room temperature for 5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

  • Final Product: The collected fractions are concentrated, and the resulting liquid is distilled under reduced pressure to yield pure N-methylpyrrole (expected yield: ~93%).[5]

Strategy 2: De Novo Synthesis of the N-Methylated Pyrrole Ring

An alternative to direct methylation is the construction of the heterocyclic ring from acyclic precursors, incorporating the N-methyl group from the outset. This approach is particularly valuable for synthesizing substituted N-methylpyrroles that are not easily accessible from pyrrole itself.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, methylamine.[8] The reaction proceeds via the formation of an intermediate that cyclizes and subsequently dehydrates to form the aromatic pyrrole ring.

Paal_Knorr_Workflow Figure 2: Paal-Knorr Synthesis Workflow Start Reactants: - Succinaldehyde - Methylamine Solution - Base (e.g., NaOH) Step1 Combine Methylamine and Base Cool to -10 to 0 °C Start->Step1 Step2 Slowly Add Succinaldehyde Step1->Step2 Step3 Warm to Room Temperature Heat to 30-60 °C Step2->Step3 Step4 Stir for 10-18 hours (Cyclization & Dehydration) Step3->Step4 Step5 Reaction Workup & Distillation Step4->Step5 End Product: N-Methylpyrrole Step5->End

Caption: Figure 2: Paal-Knorr Synthesis Workflow.

The causality behind this method is the nucleophilic attack of the amine on both carbonyls, leading to a cyclic hemiaminal intermediate which then eliminates water to aromatize. The choice of a 1,4-dicarbonyl precursor directly dictates the substitution pattern on the final pyrrole ring.

Protocol: Paal-Knorr Synthesis from Succinaldehyde and Methylamine

This industrial protocol, described in patent CN108191732B, demonstrates an efficient, high-yield route to the parent N-methylpyrrole.[6]

Materials:

  • Succinaldehyde

  • Methylamine solution (e.g., in ethanol)

  • Alkali base (Sodium Hydroxide or Potassium Hydroxide)

  • Inert atmosphere (N₂)

Procedure:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, add the organic solution of methylamine (1.1 to 2 molar equivalents relative to succinaldehyde) and the alkali base.

  • Cooling: Cool the mixture to between -10°C and 0°C.

  • Addition of Dicarbonyl: While maintaining the low temperature, slowly add succinaldehyde (1 molar equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature. Then, heat the reaction to 30-60°C and continue stirring for 10 to 18 hours.

  • Purification: Once the reaction is complete, the product, N-methylpyrrole, is isolated by distillation from the reaction mixture. This method is noted for its high yield and suitability for industrial production.[6]

Modern and Catalytic Approaches

The field continues to evolve, with a focus on developing more sustainable and atom-economical methods.

  • Catalytic N-Methylation with Methanol: Recent advancements include the use of ruthenium complexes to catalyze the N-methylation of amines using methanol as both the solvent and the C1 source.[9] This "borrowing hydrogen" methodology involves the temporary oxidation of methanol to formaldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct. While demonstrated for anilines, the principles are extendable to heterocyclic amines.

  • Reductive Amination Strategies: An innovative approach involves the intermolecular redox amination between 3-pyrroline and an aldehyde.[10] In this atom-economical process, 3-pyrroline acts as both the amine source and the hydrogen donor, becoming N-alkylated pyrrole while the aldehyde is reduced to an alcohol. This method circumvents the need for external reducing agents.[10]

Conclusion

The synthesis of N-methylated pyrroles is a mature yet evolving field. The choice between direct N-methylation and de novo ring synthesis is a strategic one, guided by the desired substitution pattern, scale, and available precursors. Classical methods, such as base-mediated alkylation and the Paal-Knorr synthesis, remain highly effective and widely practiced due to their reliability and high yields.[5][6] Concurrently, the development of modern catalytic systems using greener reagents like dimethyl carbonate and methanol, along with clever atom-economical strategies like redox amination, is paving the way for more sustainable and efficient production, ensuring that these vital heterocyclic motifs remain readily accessible to researchers in drug discovery and materials science.[6][9][10]

References

  • Beili Chemicals Zhangjiagang Co ltd. (2020). Synthesis method of N-methylpyrrole.
  • Various Authors. (2020). Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. [Link]

  • Stadler, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • LookChem. Cas 96-54-8, N-Methyl pyrrole. [Link]

  • Yeo, C. I., et al. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega. [Link]

  • Bakherad, M., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. [Link]

  • Pipzine Chemicals. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. [Link]

  • Hooker Chemical Corporation. (1960). Process for making n-methyl pyrrole.
  • Chen, J., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]

  • Roomi, M. W. (2014). The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Hong, X., et al. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters. [Link]

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A Technical Guide to the Role of the Formyl Group in the Reactivity of Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a formyl (-CHO) group onto the pyrrole ring is a pivotal synthetic transformation that fundamentally alters the electronic landscape and reactivity of this important heterocyclic scaffold. As a potent electron-withdrawing group, the formyl substituent deactivates the π-excessive pyrrole system towards classical electrophilic substitution while simultaneously enabling novel modes of reactivity, including nucleophilic substitutions and a suite of transformations at the aldehyde carbon itself. This technical guide provides an in-depth analysis of the multifaceted role of the formyl group, elucidating its influence on the pyrrole core's aromaticity, acidity, and reaction profile. We will explore the mechanistic underpinnings of these changes and provide field-proven protocols for the synthesis and subsequent functionalization of formylpyrroles, highlighting their critical role as versatile intermediates in the synthesis of pharmaceuticals, natural products, and complex macrocycles like porphyrins.

The Electronic Influence of the Formyl Group on the Pyrrole Ring

Unsubstituted pyrrole is a π-excessive aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, leading to high electron density at the ring carbons and a pronounced reactivity towards electrophiles, typically at the C2 position.[1][2] The introduction of a formyl group, most commonly at the C2 position via the Vilsmeier-Haack reaction, drastically perturbs this electronic character.

The formyl group acts as a strong electron-withdrawing group (EWG) through two primary mechanisms:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the pyrrole ring through the sigma bond framework.

  • Mesomeric Effect (-M): The carbonyl group can delocalize the ring's π-electrons onto the oxygen atom through resonance. This effect is significantly more powerful than the inductive effect and is the primary driver of the altered reactivity.

This electron withdrawal can be visualized through the resonance structures of 2-formylpyrrole, which show the development of a partial positive charge within the pyrrole ring, particularly at the C3 and C5 positions. This delocalization reduces the electron density of the ring, making it less nucleophilic.

Figure 1: Mesomeric effect of the 2-formyl group.

Impact on Aromatic Reactivity

Deactivation towards Electrophilic Aromatic Substitution (EAS)

The most immediate consequence of the formyl group's electron-withdrawing nature is the significant deactivation of the pyrrole ring towards electrophilic attack. Unsubstituted pyrrole undergoes reactions like halogenation and nitration under very mild conditions, but often uncontrollably, leading to polysubstitution or polymerization.[3] In contrast, 2-formylpyrrole requires much harsher conditions for further electrophilic substitution.

The formyl group directs incoming electrophiles primarily to the C4 position. Attack at C5 or C3 would place the positive charge of the sigma complex intermediate adjacent to the already electron-deficient carbon attached to the formyl group, which is highly destabilizing. Attack at C4, however, keeps the positive charge further away, resulting in a more stable intermediate.

Activation towards Nucleophilic Aromatic Substitution (NAS)

While rare for the electron-rich pyrrole ring, the presence of a strong EWG like the formyl group can facilitate nucleophilic aromatic substitution. The formyl group can stabilize the negative charge of the Meisenheimer-like intermediate formed during nucleophilic attack, particularly when the nucleophile attacks the C5 position. This mode of reactivity opens up synthetic pathways that are inaccessible for simple pyrroles.

Reactivity_Modulation cluster_EAS Electrophilic Aromatic Substitution (EAS) cluster_NAS Nucleophilic Aromatic Substitution (NAS) pyrrole_node pyrrole_node formyl_pyrrole_node formyl_pyrrole_node reaction_node reaction_node product_node product_node condition_node condition_node Pyrrole Pyrrole (Electron-Rich) EAS_reagent Electrophile (e.g., Br+) Pyrrole->EAS_reagent Fast NAS_reagent Nucleophile (e.g., RO-) Pyrrole->NAS_reagent Inert FormylPyrrole 2-Formylpyrrole (Electron-Deficient) FormylPyrrole->EAS_reagent Slow FormylPyrrole->NAS_reagent Facilitated EAS_Product_Pyrrole 2-Substituted Pyrrole EAS_reagent->EAS_Product_Pyrrole EAS_Product_Formyl 4-Substituted-2-formylpyrrole EAS_reagent->EAS_Product_Formyl cond1 Mild Conditions (High Reactivity) EAS_Product_Pyrrole->cond1 cond2 Forced Conditions (Low Reactivity) EAS_Product_Formyl->cond2 NAS_Product_Pyrrole No Reaction NAS_reagent->NAS_Product_Pyrrole NAS_Product_Formyl 5-Substituted-2-formylpyrrole NAS_reagent->NAS_Product_Formyl

Figure 2: Reactivity comparison of Pyrrole vs. 2-Formylpyrrole.

Enhanced Acidity of the N-H Proton

Table 1: Comparison of Pyrrole Acidity

CompoundpKa (in DMSO)N-H AcidityRationale
Pyrrole~17.5WeakAnion stabilized by aromaticity.
2-Formylpyrrole ~15.2 (Predicted) [4]Moderate Anion is further stabilized by resonance with the formyl group.

Reactivity of the Formyl Group: A Synthetic Hub

Beyond modulating the reactivity of the pyrrole ring, the formyl group is a versatile functional handle for a vast array of chemical transformations. This dual reactivity makes formylpyrroles exceptionally valuable building blocks in organic synthesis.

Reduction and Oxidation
  • Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄), without affecting the pyrrole ring.[5][6] More powerful reducing agents like LiAlH₄ can also be used.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

Carbon-Carbon Bond Formation

The electrophilic carbon of the aldehyde is a prime site for attack by carbon nucleophiles, enabling chain extension and the construction of complex molecular architectures.

  • Wittig Reaction: Converts the formyl group into an alkene. This is a robust and widely used method for creating C=C bonds with good control over stereochemistry, depending on the nature of the ylide used.[7][8]

  • Grignard and Organolithium Addition: These strong nucleophiles add to the carbonyl to form secondary alcohols after an aqueous workup.

  • Condensation Reactions: The formyl group readily participates in aldol-type and Knoevenagel condensations with enolates or active methylene compounds, respectively.

Synthetic_Utility cluster_RedOx Redox Reactions cluster_CC C-C Bond Formation cluster_CN C-N Bond Formation start_node start_node reagent_node reagent_node product_node product_node FP 2-Formylpyrrole Red Reduction (e.g., NaBH4) FP->Red Ox Oxidation (e.g., KMnO4) FP->Ox Wittig Wittig Reaction (Ph3P=CHR) FP->Wittig Grignard Grignard Addition (RMgX) FP->Grignard Knoevenagel Knoevenagel (CH2(CN)2) FP->Knoevenagel RedAm Reductive Amination (R2NH, NaBH3CN) FP->RedAm Imine Imine Formation (RNH2) FP->Imine Alc Pyrrole-2-methanol Red->Alc Acid Pyrrole-2-carboxylic Acid Ox->Acid Alkene 2-Vinylpyrrole Derivative Wittig->Alkene SecAlc Secondary Alcohol Grignard->SecAlc CondProduct Condensation Adduct Knoevenagel->CondProduct Amine Secondary/Tertiary Amine RedAm->Amine Iminopyrrole Iminopyrrole Imine->Iminopyrrole

Figure 3: Synthetic transformations of the 2-formyl group on a pyrrole ring.

Applications in Drug Development and Macrocycle Synthesis

The unique reactivity profile of formylpyrroles makes them indispensable intermediates in medicinal chemistry and materials science.

  • Pharmaceuticals: The pyrrole scaffold is present in numerous FDA-approved drugs.[9][10][11] The formyl group serves as a key handle for introducing pharmacophoric elements or for linking the pyrrole core to other parts of a drug molecule. For example, the core of Atorvastatin (Lipitor), a blockbuster drug, is assembled from pyrrole precursors.

  • Natural Products: 2-Formylpyrroles are found in a variety of natural products, often arising from the Maillard reaction between amino acids and sugars.[5] They exhibit a range of biological activities, including antioxidant and antiproliferative effects.

  • Porphyrin Synthesis: Formylpyrroles and their derivatives are crucial building blocks in the modular synthesis of porphyrins and other polypyrrolic macrocycles.[12][13] In methods like the MacDonald [2+2] synthesis, diformyldipyrromethanes are condensed with di-unsubstituted dipyrromethanes to construct the porphyrin core, which is central to biological functions like oxygen transport (heme) and photosynthesis (chlorophyll).[12][14]

Field-Proven Experimental Protocols

The following protocols are provided as validated, self-contained procedures for the synthesis and transformation of 2-formylpyrrole.

Protocol 1: Vilsmeier-Haack Formylation of Pyrrole

Objective: To synthesize 2-formylpyrrole from pyrrole using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Causality: This reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion), which is a mild electrophile. Pyrrole, being highly nucleophilic, attacks the Vilsmeier reagent preferentially at the electron-rich C2 position. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde. This method is preferred because it avoids the harsh acidic conditions that can cause pyrrole to polymerize.

Methodology:

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL, 0.65 mol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphoryl chloride (POCl₃) (20 mL, 0.22 mol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent may crystallize.

  • Reaction with Pyrrole: Dissolve freshly distilled pyrrole (13.4 g, 0.2 mol) in anhydrous DMF (20 mL).

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 40 °C for 1 hour.

  • Hydrolysis and Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add 100 g of crushed ice. Caution: The hydrolysis is highly exothermic.

  • Add a pre-prepared solution of sodium hydroxide (40 g in 100 mL water) portion-wise until the solution is strongly alkaline (pH > 10). This step neutralizes the acid and facilitates the hydrolysis of the iminium salt.

  • Heat the mixture to boiling for 15 minutes, then cool to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-formylpyrrole as a crystalline solid.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis (m.p. 44-46 °C).[4]

Protocol 2: Reduction of 2-Formylpyrrole with Sodium Borohydride

Objective: To synthesize 2-(hydroxymethyl)pyrrole from 2-formylpyrrole.

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones.[6][15][16] It is a source of hydride (H⁻), which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. A subsequent protonation step, typically from the solvent (methanol), yields the primary alcohol. Its mildness ensures that the aromatic pyrrole ring remains intact.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-formylpyrrole (4.75 g, 0.05 mol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Addition of NaBH₄: Add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Monitor the reaction by TLC until the starting material is consumed.

  • Slowly add water (50 mL) to quench the excess NaBH₄.

  • Remove most of the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-(hydroxymethyl)pyrrole.

  • Validation: Characterize the final product by ¹H NMR and ¹³C NMR to confirm the conversion of the aldehyde signal (δ ~9.5 ppm) to the alcohol CH₂ signal (δ ~4.5 ppm) and the disappearance of the carbonyl carbon in the ¹³C NMR spectrum.

Conclusion

The formyl group is not merely a substituent on the pyrrole ring; it is a powerful modulator of reactivity that redefines the molecule's chemical personality. By converting the π-excessive, highly reactive pyrrole into a more stable, electron-deficient system, the formyl group tempers its electrophilic reactivity while unlocking pathways for nucleophilic substitution. Critically, the aldehyde functionality itself serves as a versatile synthetic handle, allowing for a diverse array of subsequent transformations. This dual character—ring modulator and functional group handle—cements the formylpyrrole scaffold as a cornerstone intermediate for researchers in medicinal chemistry, natural product synthesis, and materials science, enabling the construction of complex and functionally rich molecules.

References

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: Origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(3), 289-306. [Link]

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773-31780. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

  • Sperandio, O., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 213, 113165. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Drain, C. M., & Lindsey, J. S. (2010). Syntheses and Functionalizations of Porphyrin Macrocycles. PMC. [Link]

  • Pearson Students. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. Pearson+. [Link]

  • AK Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. [Link]

  • Gikunju, V. W., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2605. [Link]

  • MBB College. (n.d.). Reactions of Pyrrole. [Link]

  • Illinois Wesleyan University. (n.d.). Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. [Link]

  • Chang, M. C., & Lindsey, J. S. (2002). Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. Journal of Porphyrins and Phthalocyanines, 6(5), 307-336. [Link]

  • Chang, C. K., et al. (1982). Synthesis and molecular structure of formylporphyrin. Intrinsic properties of porphyrin a. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1368. [Link]

  • ResearchGate. (n.d.). Relevant pyrrole-based drugs approved by the FDA. [Link]

  • Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7984. [Link]

Sources

Discovery and isolation of novel pyrrole alkaloids from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Isolation of Novel Pyrrole Alkaloids from Natural Sources

Preamble: The Enduring Quest for Novel Bioactive Scaffolds

For decades, the intricate molecular architectures found in nature have served as the primary wellspring for therapeutic agents. This guide delves into the systematic discovery and isolation of pyrrole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds. These molecules are renowned for their broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer properties.[1] However, this therapeutic potential is often juxtaposed with significant toxicity, demanding a rigorous and scientifically sound approach to their study.[2] As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for navigating the complexities of pyrrole alkaloid research, from initial bioprospecting to the delivery of a purified, structurally elucidated, and biologically characterized novel compound.

Chapter 1: The Chemical and Biological Landscape of Pyrrole Alkaloids

Defining the Pyrrole Alkaloid Family: Structural Diversity and Classification

Pyrrole alkaloids are not a monolithic group; they represent a vast collection of secondary metabolites characterized by the presence of one or more pyrrole rings.[3] Their structural diversity is immense, leading to their classification into several major subclasses based on their core skeletons and biosynthetic origins.

  • Simple Pyrroles: These compounds feature a basic pyrrole ring with various substitutions. They are often found in marine organisms and bacteria.[4]

  • Pyrrolizidine Alkaloids (PAs): This is the largest and most studied class, chemically defined as esters of a necine base, which consists of two fused five-membered rings with a nitrogen atom.[5][6] PAs are predominantly found in plants of the Asteraceae, Boraginaceae, and Fabaceae families.[5][7] Over 660 PAs have been identified in more than 6000 plant species.[5]

  • Pyrrole-Imidazole Alkaloids (PIAs): A specific class of compounds isolated from marine sponges, characterized by a pyrrole ring fused or linked to an imidazole moiety. These are further subdivided based on their complex cyclic systems.[8]

  • Bispyrroloquinone Alkaloids: This family of marine alkaloids, which includes wakayin and the tsitsikammamines, contains an aryl-substituted bispyrroloquinone ring system and often exhibits potent antitumor activities.[9]

Natural Sources: A Realm of Untapped Potential

The search for novel pyrrole alkaloids spans the entire biosphere, with each environment offering unique chemical diversity.

  • Terrestrial Plants: Historically the most prolific source, particularly for PAs. Genera like Senecio, Heliotropium, and Crotalaria are well-known producers.[5][7]

  • Marine Ecosystems: The marine environment is a rich frontier for discovering unique pyrrole structures. Sponges of the genera Agelas, Stylissa, and Axinella are notable sources of PIAs and other complex pyrroles.[4][8][9] The immense and underexplored biodiversity of marine life suggests that countless novel halopyrroles and other derivatives are yet to be discovered.[4]

  • Microorganisms: Bacteria (especially Streptomyces species) and fungi are increasingly recognized as potent producers of pyrrole alkaloids.[3][10] These microbial sources are particularly attractive for drug development due to their suitability for fermentation and genetic manipulation, for instance, using the OSMAC (One Strain Many Compounds) approach to induce the expression of silent biosynthetic gene clusters.[11]

The Double-Edged Sword: Bioactivity vs. Toxicity

The pharmacological interest in pyrrole alkaloids is matched by significant toxicological concerns. Many PAs are known for their strong hepatotoxic (liver-damaging), genotoxic, and carcinogenic effects.[2][12] This toxicity is primarily due to the metabolic activation of the unsaturated necine base in the liver by cytochrome P450 enzymes.[13] This process generates highly reactive pyrrolic esters that can form adducts with proteins and DNA, leading to cellular damage.[13][14]

Conversely, the same reactivity and structural features that confer toxicity also underpin a wide range of therapeutic activities.[2] These include:

  • Anticancer Activity: Many pyrrole derivatives induce programmed cell death (apoptosis) in cancer cells or arrest the cell cycle.[11][15]

  • Antimicrobial Activity: Several pyrrole alkaloids have demonstrated efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[2][11]

  • Anti-inflammatory and Enzyme Inhibitory Activity: Certain alkaloids have shown the ability to inhibit key biological targets like acetylcholinesterase or aldose reductase (ALR2), suggesting potential applications in neurodegenerative and diabetic complications, respectively.[8][13]

This duality necessitates a careful and systematic evaluation of both the efficacy and toxicity of any newly isolated compound.

Chapter 2: Strategic Sourcing and Extraction

Bioprospecting: Selecting and Preparing the Source Material

The journey begins with the careful selection and collection of biological material. For plant sources, factors such as the plant part (roots, leaves, flowers), developmental stage, and geographical location can dramatically influence the alkaloid profile and concentration.[16] For marine organisms, precise taxonomic identification is crucial. Once collected, the material must be properly handled—typically by freeze-drying or air-drying—to halt enzymatic degradation and preserve the chemical integrity of the alkaloids. The dried material is then ground to a fine powder to maximize the surface area for efficient extraction.

The Critical First Step: Extraction Methodologies

Extraction is a pivotal step that dictates the quantity and quality of the crude alkaloid mixture. The choice of solvent and technique is governed by the polarity and stability of the target pyrrole alkaloids. Since most alkaloids exist as salts in the plant and are basic in nature, extraction is often performed using acidified organic solvents to convert them into their salt form, enhancing their solubility in the extraction medium.

Causality Behind Experimental Choices:

  • Solvent Selection: Acidified methanol or ethanol are common choices. The alcohol solubilizes a broad range of alkaloids, while the acid (e.g., hydrochloric, sulfuric, or tartaric acid) ensures the protonation of the basic nitrogen atom, preventing the loss of volatile free bases and improving extraction efficiency.[5][17][18]

  • Technique Selection: The method depends on the scale and stability of the compounds. Sonication is a rapid method that uses ultrasonic waves to disrupt cell walls, facilitating solvent penetration at room temperature, which is ideal for thermolabile compounds.[5][19] Refluxing or Soxhlet extraction uses heat to increase solvent efficiency but carries the risk of degrading sensitive molecules.[5]

Experimental Protocol: Generalized Acid-Base Extraction from Plant Material

This protocol describes a robust, self-validating acid-base extraction designed to enrich the basic alkaloid fraction from a plant source.

  • Acidic Extraction: a. Macerate 100 g of dried, powdered plant material in 500 mL of 1% tartaric acid in methanol.[5] b. Stir the suspension for 24 hours at room temperature. c. Filter the mixture through cheesecloth and then a Büchner funnel. Re-extract the plant residue (the "marc") twice more with the same solvent. d. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated aqueous residue.

  • Liquid-Liquid Partitioning (Defatting): a. Adjust the pH of the aqueous residue to 2-3 with 1 M HCl. b. Transfer the acidic solution to a separatory funnel and extract three times with an equal volume of dichloromethane or petroleum ether to remove neutral and weakly acidic components like fats and chlorophyll.[17] Discard the organic layers.

  • Basification and Alkaloid Extraction: a. Adjust the pH of the remaining aqueous layer to 9-10 with concentrated ammonium hydroxide. This converts the alkaloid salts back to their free base form. b. Extract the basified solution three times with an equal volume of dichloromethane. The free base alkaloids will partition into the organic layer.[17] c. Combine the dichloromethane extracts.

  • Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. b. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Data Presentation: Comparison of Common Extraction Techniques
TechniquePrincipleTemperatureAdvantagesLimitationsReference
Maceration Soaking in solventRoom TemperatureSimple, suitable for thermolabile compoundsTime-consuming, may have lower efficiency[5]
Sonication Ultrasonic-assisted extractionRoom TemperatureFast, efficient cell disruptionCan generate heat, potential for degradation[5]
Refluxing Boiling solvent with condensationBoiling PointHigh efficiency due to heatNot suitable for thermolabile compounds[5]
Soxhlet Continuous percolation with hot solventBoiling PointVery high efficiency, exhaustive extractionProlonged heat exposure can degrade compounds[5]
PLE Pressurized Liquid Extraction> Boiling PointFast, low solvent consumption, high efficiencyRequires specialized equipment[7]

Chapter 3: The Art of Isolation and Purification

Navigating Complexity: An Overview of Chromatographic Purification

The crude extract is a complex mixture containing dozens to hundreds of compounds. The goal of purification is to isolate each component in a pure form. This is almost exclusively achieved through a multi-step chromatographic workflow. The strategy is to progressively fractionate the mixture based on the physicochemical properties of the alkaloids, such as polarity, size, and charge.

Step-by-Step Workflow for Chromatographic Separation

The purification process is a funnel, starting with low-resolution, high-capacity techniques and moving towards high-resolution, low-capacity techniques.

  • Initial Fractionation (Solid-Phase Extraction - SPE): The crude extract is first passed through an SPE cartridge (e.g., C18 reversed-phase). A stepwise gradient of solvent (e.g., increasing methanol in water) is used to elute fractions of decreasing polarity. This step removes highly polar and non-polar impurities and groups the alkaloids into simpler mixtures.[19]

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions of interest from SPE are subjected to MPLC on a silica gel (normal-phase) or C18 (reversed-phase) column. This is the primary workhorse for separating the major alkaloid components. The choice between normal-phase and reversed-phase depends on the polarity of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): The final purification step for isolating individual compounds is performed using semi-preparative or analytical HPLC.[20] This technique offers the highest resolution, allowing for the separation of closely related isomers and analogues. The purity of the isolated compound is validated by analytical HPLC, often coupled with a photodiode array (PDA) detector to check for peak homogeneity across multiple wavelengths.

Visualization: General Purification Workflow

G Source Natural Source (Plant, Sponge, etc.) Crude_Extract Crude Alkaloid Extract Source->Crude_Extract Extraction SPE Solid-Phase Extraction (SPE) (e.g., C18) Crude_Extract->SPE Fractions Simplified Fractions SPE->Fractions MPLC Medium-Pressure Liquid Chromatography (MPLC) Fractions->MPLC Enriched_Fractions Enriched Fractions of Target Alkaloids MPLC->Enriched_Fractions HPLC Semi-Preparative HPLC Enriched_Fractions->HPLC Pure_Compound Pure Novel Alkaloid HPLC->Pure_Compound

Caption: A typical multi-step chromatographic workflow for alkaloid isolation.

Chapter 4: Unveiling the Molecular Architecture: Structural Elucidation

Once a compound is isolated and confirmed to be pure, its chemical structure must be determined. This is a meticulous process that relies on a combination of modern spectroscopic techniques.

The Modern Spectroscopic Toolkit
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula.[21] Tandem MS (MS/MS) experiments fragment the molecule, providing valuable clues about its substructures.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. A suite of experiments is required to piece together the molecular puzzle.[22]

    • 1D NMR: ¹H NMR reveals the number and types of protons, while ¹³C NMR shows the number and types of carbon atoms in the molecule.

    • 2D NMR: These experiments reveal connectivity between atoms.

      • COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, establishing spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹JCH).

      • HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH), which is critical for connecting the different spin systems and piecing together the carbon skeleton.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the complete 3D structure, including its absolute stereochemistry.[4][11] This is considered the "gold standard" for structural confirmation.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., C=O, O-H, N-H).[22]

Visualization: Structural Elucidation Decision Tree

G Start Pure Isolated Compound HRMS High-Resolution MS Start->HRMS NMR 1D & 2D NMR Experiments (1H, 13C, COSY, HSQC, HMBC) Start->NMR Formula Molecular Formula HRMS->Formula Fragments Assemble Structural Fragments & Connectivities Formula->Fragments NMR->Fragments Proposed_Structure Proposed 2D Structure Fragments->Proposed_Structure Crystal Can a crystal be grown? Proposed_Structure->Crystal Xray X-ray Crystallography Crystal->Xray Yes Chiral Chiroptical Methods (ECD, VCD) Crystal->Chiral No Final_Structure Confirmed 3D Structure Xray->Final_Structure Chiral->Final_Structure

Caption: A decision workflow for determining a novel compound's structure.

Chapter 5: From Molecule to Medicine: Bioactivity Screening and Early-Stage Development

Designing a Screening Cascade

With a pure, structurally defined compound in hand, the next phase is to assess its biological activity and therapeutic potential. A screening cascade is a hierarchical approach that starts with broad, high-throughput primary assays and progresses to more specific, lower-throughput secondary and mechanistic assays for the most promising "hits."

Primary Assays: Identifying Biological Activity

The choice of primary assays depends on the structural class of the alkaloid and known activities of its relatives. Common starting points include:

  • Cytotoxicity Assays: Often the first step, these assays measure the general toxicity of a compound against a panel of human cancer cell lines (e.g., lung, breast, colon).[11] The IC₅₀ (half-maximal inhibitory concentration) value is a key metric.

  • Antimicrobial Assays: The compound is tested for its ability to inhibit the growth of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is determined.[11]

  • Enzyme Inhibition Assays: If the alkaloid is structurally similar to a known enzyme inhibitor, a direct enzymatic assay can be performed. For example, PIAs from Stylissa massa were tested for their ability to inhibit aldose reductase (ALR2).[8]

Experimental Protocol: Spectrophotometric Detection of Toxic Pyrrole-Protein Adducts

This protocol is adapted from established methods to screen for the potential hepatotoxicity of pyrrolizidine alkaloids by detecting the formation of their reactive metabolites.[14] It serves as a critical self-validating system for assessing risk.

  • Sample Preparation (In Vitro): a. Incubate the test alkaloid (e.g., at 100 µM) with rat liver microsomes and an NADPH-generating system for 60 minutes at 37°C to allow for metabolic activation. b. Stop the reaction by adding ice-cold acetone and centrifuge to pellet the proteins.

  • Protein Washing: a. Wash the protein pellet sequentially with absolute ethanol to remove unbound metabolites. Centrifuge after each wash.

  • Adduct Derivatization: a. Reconstitute the final protein pellet in 5 mL of ethanolic silver nitrate and shake for 30 minutes. This step is crucial for the subsequent colorimetric reaction. b. Centrifuge and collect the supernatant. Wash the pellet with ethanol and combine the supernatants.

  • Colorimetric Reaction: a. Mix the combined supernatant with Ehrlich's reagent (containing 4-dimethylaminobenzaldehyde) in a 4:1 (v/v) ratio. b. Heat the mixture at 55°C for 10 minutes to generate the characteristic colored pyrrole-derived analyte.

  • Quantification: a. Measure the absorbance of the solution at 562 nm and 625 nm using a spectrophotometer. b. Calculate the adjusted absorbance (A) using the formula: A = 1.1 × (A₅₆₂ - A₆₂₅) to correct for background absorption. The adjusted absorbance is proportional to the amount of pyrrole-protein adducts formed.[14]

Visualization: Bioactivity Screening Cascade

G Start Pure Novel Alkaloid Primary Primary Screening (High-Throughput) Start->Primary Assay1 Cytotoxicity Assay (e.g., Cancer Cell Panel) Primary->Assay1 Assay2 Antimicrobial Assay (e.g., MIC vs. Pathogens) Primary->Assay2 Assay3 Toxicity Screen (e.g., Pyrrole Adduct Assay) Primary->Assay3 Hit_Selection Hit Selection (Potency & Selectivity) Assay1->Hit_Selection Assay2->Hit_Selection Assay3->Hit_Selection Secondary Secondary & Mechanistic Assays (Lower-Throughput) Hit_Selection->Secondary Active & Non-Toxic MoA Mechanism of Action Studies (e.g., Apoptosis, Enzyme Kinetics) Secondary->MoA Lead_Compound Lead Compound MoA->Lead_Compound

Caption: A hierarchical workflow for bioactivity screening and hit validation.

Conclusion: The Future of Pyrrole Alkaloid Discovery

The field of natural products chemistry is continually evolving. The integration of modern techniques is accelerating the discovery of novel pyrrole alkaloids. Genomic and metabolomic approaches can now be used to predict and target the biosynthetic potential of organisms, while advancements in spectroscopic sensitivity allow for the characterization of minute quantities of material. The discovery of a novel, bioactive pyrrole alkaloid is not an endpoint but the beginning of a new journey. Through medicinal chemistry and semi-synthesis, the natural scaffold can be optimized to enhance potency and, crucially, mitigate toxicity, paving the way for the development of next-generation therapeutic agents.

References

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  • Federal Institute for Risk Assessment (BfR). (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

  • Nurhayati, N., & Wessjohann, L. A. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

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  • Li, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs, 22(2), 75. [Link]

  • Sneed, J. M., & Kersey, J. L. (2015). Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin. Marine Drugs, 13(8), 5148–5173. [Link]

  • Bartosik, D., & Kaczmarek, A. M. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(20), 15129. [Link]

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Illuminating the Molecular Frontier: A Theoretical and Computational Guide to Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. When functionalized with a carboxylic acid at the 2-position, the resulting pyrrole-2-carboxylic acid (PCA) scaffold offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that makes it a privileged starting point for the design of novel therapeutic agents. Derivatives of PCA have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1]

The continued exploration of PCA derivatives in drug discovery necessitates a deep understanding of their molecular properties, reactivity, and interactions with biological targets. While empirical synthesis and screening remain vital, the integration of theoretical and computational chemistry has emerged as an indispensable tool to accelerate the design-synthesis-testing cycle. By providing atomic-level insights into molecular structure, electronic properties, and reaction mechanisms, computational studies enable a more rational and efficient approach to the development of novel PCA-based therapeutics.

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of pyrrole-2-carboxylic acid derivatives. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a description of "what to do" but also a deeper understanding of the "why" behind the selection of specific computational approaches.

I. Unveiling Molecular Architecture and Energetics: The Power of Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that has revolutionized our ability to predict the properties of molecules with a remarkable balance of accuracy and computational efficiency. For pyrrole-2-carboxylic acid derivatives, DFT is the workhorse for a wide range of investigations, from conformational analysis to the prediction of spectroscopic properties.

The Causality Behind Method Selection: Why DFT?

DFT is predicated on the principle that the ground-state electronic energy and all other ground-state electronic properties of a molecule are uniquely determined by its electron density. This is a significant conceptual and practical advantage over traditional wave-function-based ab initio methods, as it reduces the complexity of the problem from a 3N-dimensional function (where N is the number of electrons) to a 3-dimensional function.

For PCA derivatives, DFT is particularly well-suited for:

  • Conformational Analysis: The relative orientation of the carboxylic acid group with respect to the pyrrole ring, as well as the conformation of any substituents, can significantly impact the molecule's biological activity. DFT allows for the accurate calculation of the relative energies of different conformers, identifying the most stable geometries.

  • Geometric Parameters: Precise prediction of bond lengths, bond angles, and dihedral angles provides a detailed picture of the molecule's three-dimensional structure. These parameters are crucial for understanding steric effects and for validating computational models against experimental data from X-ray crystallography.

  • Vibrational Spectroscopy: DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectra and provides a means to confirm the structure of a synthesized derivative.[2]

Self-Validating Protocol: A Step-by-Step Guide to DFT Calculations for a Novel Pyrrole-2-Carboxylic Acid Derivative

This protocol outlines a robust and self-validating workflow for performing DFT calculations on a new PCA derivative. The choice of the B3LYP functional and the 6-311+G(d,p) or 6-311++G(d,p) basis sets is based on their well-documented performance for organic molecules, providing a good compromise between accuracy and computational cost.[3][4]

Step 1: Molecular Structure Preparation

  • Draw the 2D structure of the novel pyrrole-2-carboxylic acid derivative using a molecule editor (e.g., ChemDraw, Avogadro).

  • Generate an initial 3D conformation. Pay attention to the initial orientation of the carboxylic acid group and any flexible substituents.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Method: Perform a geometry optimization using a DFT functional and basis set.

    • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

    • Recommended Basis Set: 6-311+G(d,p) or 6-311++G(d,p). The "+" indicates the addition of diffuse functions, which are important for describing anions and systems with lone pairs, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the description of bonding.

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 3: Vibrational Frequency Analysis

  • Objective: To predict the IR and Raman spectra and to confirm the nature of the stationary point from the geometry optimization.

  • Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for the geometry optimization.

  • Output: The calculation will yield the vibrational frequencies and their corresponding intensities.

  • Validation: Compare the calculated vibrational spectrum with the experimentally obtained IR or Raman spectrum of the synthesized compound. A good correlation between the major peaks validates both the synthesized structure and the computational model.

Step 4: Analysis of Electronic Properties

  • Objective: To gain insights into the molecule's reactivity and electronic nature.

  • Method: From the optimized geometry, analyze the output of the DFT calculation to extract key electronic descriptors.

  • Key Descriptors:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

II. Probing Electronic Transitions: Simulating UV-Vis Spectra with TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, making it a powerful tool for simulating and interpreting ultraviolet-visible (UV-Vis) absorption spectra. For PCA derivatives, which often possess chromophoric systems, TD-DFT can provide valuable information about their electronic transitions.

The Rationale for TD-DFT

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. By calculating the energies and oscillator strengths of these transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. This is particularly useful for:

  • Confirming Molecular Structure: The calculated UV-Vis spectrum can be compared with the experimental spectrum to further validate the identity of a synthesized compound.

  • Understanding Structure-Property Relationships: TD-DFT can be used to investigate how different substituents on the pyrrole-2-carboxylic acid scaffold affect the electronic transitions and, consequently, the color and photophysical properties of the molecule.

  • Guiding the Design of Dyes and Probes: For applications where specific absorption properties are desired, TD-DFT can be used to screen virtual libraries of PCA derivatives to identify candidates with the desired λmax.

A Self-Contained Protocol for TD-DFT UV-Vis Spectrum Simulation

This protocol provides a step-by-step guide for simulating the UV-Vis spectrum of a pyrrole-2-carboxylic acid derivative.

Step 1: Optimized Ground-State Geometry

  • Begin with the optimized ground-state geometry of the PCA derivative obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level), as described in the previous section.

Step 2: TD-DFT Calculation

  • Objective: To calculate the vertical excitation energies and oscillator strengths.

  • Method: Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Recommended Functional: A functional with a good description of long-range interactions, such as CAM-B3LYP or ωB97X-D, is often recommended for TD-DFT calculations of organic molecules.

    • Recommended Basis Set: The same basis set used for the geometry optimization (e.g., 6-311++G(d,p)) is a good starting point.

    • Solvent Effects: To better match experimental conditions, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent in which the experimental spectrum was recorded.

  • Software: Gaussian, ORCA, or similar software.

  • Number of States: Request the calculation of a sufficient number of excited states to cover the UV-Vis region of interest (e.g., 10-20 states).

Step 3: Spectrum Generation and Analysis

  • Objective: To visualize the simulated spectrum and compare it with experimental data.

  • Method: The output of the TD-DFT calculation will provide a list of excitation energies (in eV or nm) and their corresponding oscillator strengths. This data can be used to generate a simulated spectrum by fitting the transitions to Gaussian or Lorentzian functions. Many computational chemistry software packages have built-in tools for this.

  • Analysis: Compare the calculated λmax values and the overall shape of the simulated spectrum with the experimental UV-Vis spectrum. Analyze the nature of the electronic transitions (e.g., HOMO -> LUMO, π -> π*) to understand the origin of the absorption bands.

III. Predicting Biological Interactions: Molecular Docking Studies

For drug development professionals, understanding how a potential drug molecule interacts with its biological target is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a PCA derivative) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

The Logic of Molecular Docking in Drug Design

Molecular docking simulations are a cornerstone of structure-based drug design. The primary goals of docking a PCA derivative to a target protein are to:

  • Predict Binding Affinity: Docking algorithms estimate the binding free energy, which provides a measure of the strength of the interaction between the ligand and the receptor. This allows for the ranking of different PCA derivatives and the prioritization of the most promising candidates for synthesis and biological testing.

  • Identify Key Binding Interactions: By visualizing the docked pose of the ligand in the active site of the protein, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency.

  • Generate Hypotheses for Lead Optimization: Docking studies can reveal opportunities for modifying the PCA scaffold to enhance its interactions with the target protein, leading to the design of more potent and selective inhibitors.

A Self-Validating Protocol for Molecular Docking of a Pyrrole-2-Carboxylic Acid Derivative

This protocol outlines a general workflow for performing a molecular docking study.

Step 1: Preparation of the Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Software such as AutoDockTools or the Schrödinger Suite can be used for this purpose.

  • Ligand Preparation:

    • Generate a 3D structure of the pyrrole-2-carboxylic acid derivative. It is often beneficial to use the lowest energy conformation obtained from a DFT calculation.

    • Assign partial charges and define the rotatable bonds in the ligand.

Step 2: Definition of the Binding Site

  • Objective: To define the region of the protein where the docking simulation will be performed.

  • Method: The binding site is typically defined as a grid box centered on the known active site of the protein. If the active site is unknown, blind docking can be performed where the entire protein surface is searched.

Step 3: Docking Simulation

  • Objective: To predict the binding poses and affinities of the ligand.

  • Method: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the simulation. The program will systematically search for the optimal binding pose of the ligand within the defined binding site.

  • Output: The docking program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities.

Step 4: Analysis of Docking Results

  • Objective: To analyze the predicted binding modes and identify key interactions.

  • Method: Visualize the top-ranked docking poses in the context of the protein's active site using molecular graphics software (e.g., PyMOL, Chimera).

  • Analysis:

    • Examine the hydrogen bonding network between the ligand and the protein.

    • Identify hydrophobic interactions and other non-covalent contacts.

    • Compare the binding modes of different PCA derivatives to understand the SAR.

  • Validation: The ultimate validation of a docking study comes from experimental data. A high correlation between predicted binding affinities and experimentally measured biological activities (e.g., IC50 values) provides confidence in the docking model.

IV. Case Study: Integrating Computational and Experimental Approaches for a Pyrrole-2,3-dicarboxylate Derivative

A study on novel pyrrole-2,3-dicarboxylate derivatives as potential anti-hepatic cancer agents provides an excellent example of the synergy between computational and experimental techniques.[4]

Synthesis and Spectroscopic Characterization:

The researchers first synthesized the target compounds and characterized them using a suite of spectroscopic techniques, including UV, IR, ESI-MS, and NMR.[4] This provided the essential experimental data for validating their computational models.

Computational Validation:

  • DFT Calculations: The structures of the synthesized compounds were optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The calculated vibrational frequencies showed excellent agreement with the experimental IR spectra, confirming the synthesized structures.[4]

  • HOMO-LUMO Analysis: The HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecules.[4]

  • TD-DFT for UV-Vis Spectra: The electronic absorption spectra were simulated using TD-DFT, and the calculated λmax values were in good agreement with the experimental UV-Vis spectra.[4]

  • Molecular Docking: The synthesized compounds were docked into the active sites of human topoisomerase-II and human platelet-derived growth factor receptor-α, two enzymes implicated in hepatic carcinoma. The docking studies revealed key interacting residues and provided a rationale for the observed biological activity.[4]

Experimental Validation of Biological Activity:

The in silico predictions were then validated through in vitro anti-cancer activity assays, demonstrating the potential of the designed compounds as therapeutic candidates.[4] This integrated approach showcases how computational studies can be effectively used to guide the synthesis and evaluation of new drug candidates.

V. Visualizing Computational Workflows and Concepts

To further clarify the methodologies discussed, the following diagrams, generated using Graphviz, illustrate key workflows and concepts.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis mol_draw Draw 2D Structure gen_3d Generate 3D Conformer mol_draw->gen_3d geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) gen_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop stable_struct Stable 3D Structure freq_calc->stable_struct vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra

Caption: A typical workflow for DFT calculations on a pyrrole-2-carboxylic acid derivative.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation prep_receptor Prepare Receptor (Protein) define_site Define Binding Site prep_receptor->define_site prep_ligand Prepare Ligand (PCA Derivative) prep_ligand->define_site run_docking Run Docking Simulation define_site->run_docking analyze_poses Analyze Binding Poses & Affinity run_docking->analyze_poses sar_analysis Structure-Activity Relationship analyze_poses->sar_analysis exp_validation Experimental Validation sar_analysis->exp_validation

Caption: A generalized workflow for molecular docking studies.

VI. Quantitative Data Summary

The following table summarizes typical computational parameters and expected outputs for the theoretical studies of pyrrole-2-carboxylic acid derivatives.

Computational MethodRecommended Functional(s)Recommended Basis Set(s)Key OutputsApplication in PCA Derivative Studies
DFT (Geometry Optimization & Frequency) B3LYP, M06-2X6-311+G(d,p), 6-311++G(d,p)Optimized geometry, vibrational frequencies, HOMO/LUMO energies, MEPConformational analysis, spectroscopic characterization, reactivity prediction
TD-DFT (UV-Vis Spectra) CAM-B3LYP, ωB97X-D6-311+G(d,p), 6-311++G(d,p)Excitation energies (λmax), oscillator strengthsPrediction and interpretation of UV-Vis spectra
Molecular Docking (Algorithm-dependent)(Not applicable)Binding poses, binding affinity scoresPrediction of protein-ligand interactions, virtual screening

Conclusion: A Computationally-Informed Future for Pyrrole-2-Carboxylic Acid Derivatives

The integration of theoretical and computational chemistry into the study of pyrrole-2-carboxylic acid derivatives has fundamentally enhanced our ability to understand and manipulate these versatile molecules. From elucidating their fundamental electronic structure with DFT to predicting their interactions with biological targets through molecular docking, computational methods provide a powerful lens through which to rationalize experimental observations and guide future research.

As computational resources become more accessible and theoretical models continue to improve in accuracy, the predictive power of these methods will only grow. For researchers, scientists, and drug development professionals working with pyrrole-2-carboxylic acid derivatives, a solid understanding of these computational tools is no longer a niche expertise but a fundamental component of modern chemical and pharmaceutical research. By embracing a synergistic approach that combines theoretical predictions with experimental validation, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Dubis, A. T., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10612-10620. [Link]

  • Ahmad, I., et al. (2018). Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. Journal of Molecular Structure, 1171, 828-842. [Link]

  • Khan, M., et al. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. [Link]

  • Maiti, S. R. (2022). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. [Link]

  • TURBOMOLE GmbH. (2026). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

  • Molecular Modeling Research Group. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]

  • Dubis, A. T., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Zhang, Y., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Computational and Theoretical Chemistry, 965(2-3), 294-301. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674-11675. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

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Methodological & Application

Synthesis of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrroles

Pyrrole-2-carboxylic acid and its derivatives are significant heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a formyl group into the pyrrole ring, particularly at the 5-position, provides a versatile chemical handle for further molecular elaboration. 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, the subject of this protocol, is a valuable building block for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents and functional organic materials. Its structure allows for diverse chemical transformations of both the carboxylic acid and the aldehyde functionalities, making it a key intermediate in drug discovery and development.

This document provides a comprehensive guide to the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step methodology but also to offer insights into the rationale behind the chosen synthetic strategy and experimental procedures, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available methyl 1-methyl-1H-pyrrole-2-carboxylate. The overall transformation is outlined below:

Synthetic_Pathway Start Methyl 1-methyl-1H-pyrrole-2-carboxylate Intermediate Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate Start->Intermediate Vilsmeier-Haack Formylation Product This compound Intermediate->Product Ester Hydrolysis

Figure 1: Overall synthetic scheme.

The initial step involves the regioselective formylation of the pyrrole ring at the electron-rich C-5 position using the Vilsmeier-Haack reaction.[1] This classic and reliable method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] The subsequent step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, a standard transformation in organic synthesis.

Part 1: Vilsmeier-Haack Formylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is particularly effective for electron-rich heterocycles like pyrroles.[4] The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated from the reaction of DMF and POCl₃.[5] The electron-donating nature of the nitrogen atom in the pyrrole ring directs the formylation to the C-5 position.

Reaction Mechanism: Formation of the Vilsmeier Reagent and Electrophilic Attack

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OP(O)Cl₂⁻ Pyrrole Methyl 1-methyl-1H- pyrrole-2-carboxylate Sigma_Complex Sigma Complex Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Methyl 5-formyl-1-methyl-1H- pyrrole-2-carboxylate Iminium_Salt->Aldehyde Hydrolysis (Work-up) Experimental_Workflow cluster_formylation Part 1: Vilsmeier-Haack Formylation cluster_hydrolysis Part 2: Ester Hydrolysis F1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) F2 Add Methyl 1-methyl-1H-pyrrole-2-carboxylate F1->F2 F3 React at 60-65°C F2->F3 F4 Quench with Ice-Water F3->F4 F5 Neutralize with NaHCO₃ F4->F5 F6 Extract with DCM F5->F6 F7 Dry and Concentrate F6->F7 F_Product Crude Methyl 5-formyl-1-methyl- 1H-pyrrole-2-carboxylate F7->F_Product H1 Dissolve Crude Ester in THF/H₂O F_Product->H1 To Hydrolysis H2 Add LiOH·H₂O H1->H2 H3 Stir at Room Temperature H2->H3 H4 Remove THF H3->H4 H5 Acidify with HCl H4->H5 H6 Filter Precipitate H5->H6 H7 Dry Product H6->H7 H_Product 5-Formyl-1-methyl-1H-pyrrole- 2-carboxylic acid H7->H_Product

Sources

Application Notes and Protocols: The Role of Pyrrole Derivatives in Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse applications of the pyrrole scaffold in medicinal chemistry. It moves beyond a simple listing of facts to explain the causality behind experimental choices and provides field-proven protocols for synthesis and evaluation.

The Pyrrole Scaffold: A Privileged Core in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, frequently described as a "privileged scaffold."[1][2] This status is earned due to its widespread presence in both essential natural products and highly successful synthetic drugs.[3] In nature, tetrapyrrolic macrocycles form the basis of life-sustaining molecules like heme for oxygen transport, chlorophyll for photosynthesis, and vitamin B12 for enzymatic reactions.[1]

From a drug design perspective, the pyrrole ring offers a unique combination of features:

  • Electronic Richness: The nitrogen lone pair participates in the aromatic π-system, making the ring electron-rich and susceptible to various chemical modifications.[1]

  • Hydrogen Bonding Capability: The N-H group can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions, facilitating strong binding to biological targets like enzymes and receptors.[1]

  • Tunable Physicochemical Properties: Substitutions on the nitrogen or carbon atoms allow for fine-tuning of critical drug-like properties such as lipophilicity, solubility, and metabolic stability, which are essential for optimizing pharmacokinetics.[1]

These characteristics have enabled the development of pyrrole-containing drugs across a vast range of therapeutic areas.[2][4]

Therapeutic Applications of Pyrrole Derivatives

The structural versatility of the pyrrole core has been exploited to create potent modulators of various biological pathways.

Anticancer Agents

Pyrrole derivatives have emerged as a significant class of anticancer agents, targeting multiple hallmarks of cancer.[2] Their mechanisms are diverse, ranging from the inhibition of cell division to the disruption of critical signaling pathways.

  • Mechanism of Action: Tubulin Polymerization Inhibition A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. Certain classes of pyrrole derivatives, such as the 3-aroyl-1-arylpyrroles (ARAPs), act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This action leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][3]

  • Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant signaling from protein kinases. The pyrrole scaffold is a common feature in kinase inhibitors. A prominent example is Sunitinib , an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[1][4] Sunitinib contains an indolinone core, a fused pyrrole-like structure, which is critical for its ability to bind to the ATP pocket of multiple receptor tyrosine kinases, including VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[1] Other fused pyrrole derivatives, such as pyrrolo[2,1-f][3][4][5]triazines, have shown potent inhibition of enzymes like PI3K alpha, a key component in cell survival pathways.[5]

  • Mechanism of Action: Apoptosis Induction Beyond specific targets, many pyrrole-containing compounds exert their anticancer effects by inducing apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways.[3] For example, the experimental drug Obatoclax , which contains a dipyrromethene structure, is a pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins and has been investigated in numerous clinical trials.[4][6]

The following table summarizes the in vitro anticancer activity of representative pyrrole derivatives against various cancer cell lines, demonstrating their potential.

Compound ClassCancer Cell LineMeasurementValueReference
Pyrrolo[2,1-f][3][4][5]triazineHuman Cancer CellsIC₅₀ (PI3K alpha)5.9 nM[5]
Pyrrole-imidazole analogPancreatic (PANC-1)InhibitionPotent[5]
Substituted Pyrrole (4d)Colon (LoVo)% Viability (at 200 µM)19.06%[7]
Substituted Pyrrole (4a)Colon (LoVo)% Viability (at 200 µM)56.16%[7]
Substituted Pyrrole (4d)Breast (MCF-7)IC₅₀ (at 48h)27.9 µM ± 1.68[5]
Anti-inflammatory Agents

Pyrrole derivatives are well-established as effective anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes.

  • Mechanism of Action: COX Inhibition The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrrole core, such as Tolmetin and Ketorolac , exert their therapeutic effects by inhibiting these enzymes.[4][5] More recent research has focused on developing pyrrole hybrids that act as dual inhibitors of both COX-2 and lipoxygenase (LOX), which could offer a safer alternative to traditional NSAIDs.[8]

The diagram below illustrates how pyrrole-containing NSAIDs interrupt the inflammatory cascade by blocking COX enzymes.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_enzymes Cyclooxygenase Enzymes cluster_products Prostaglandins (PGs) cluster_effects Biological Effects AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Physiology Gastric Protection Platelet Function PGs->Physiology NSAIDs Pyrrole NSAIDs (e.g., Ketorolac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Inhibition of the COX pathway by pyrrole-based NSAIDs.

Antimicrobial and Antiviral Agents

The pyrrole scaffold is integral to numerous compounds with potent activity against bacteria, fungi, and viruses.

  • Antimicrobial Activity: Nature provides powerful leads, such as Pyrrolnitrin , a metabolite from Pseudomonas species that exhibits broad-spectrum antifungal activity by disrupting the mitochondrial electron transport chain.[1] In the realm of synthetic agents, the 1,5-diarylpyrrole BM212 is a promising antitubercular compound that selectively inhibits MmpL3, a transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis.[1]

  • Antiviral Activity: The pyrrole core is present in several important antiviral drugs. Telaprevir is a peptidomimetic agent used to treat Hepatitis C Virus (HCV) by inhibiting the NS3/4A serine protease.[5] More recently, Remdesivir , a pyrrolo[2,1-f][3][4][5]triazine nucleotide analog, has been a critical therapeutic for treating SARS-CoV-2.[3][5] It functions as a prodrug that is metabolized into an adenosine triphosphate analog, which inhibits the viral RNA-dependent RNA polymerase.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and biological evaluation of pyrrole derivatives, grounded in established and cited literature.

Synthesis Protocol: One-Pot Synthesis of a 3,4-Disubstituted Pyrrole Derivative
  • Principle & Causality: This protocol, adapted from a reported one-pot reaction, demonstrates an efficient method for constructing a substituted pyrrole ring.[8] The reaction proceeds via an initial aldol condensation to form a chalcone intermediate, followed by a cycloaddition reaction with p-toluenesulfonylmethyl isocyanide (TosMIC). TosMIC is a versatile reagent that serves as a C-N-C synthon. The lithium hydroxide acts as a base to facilitate both the initial condensation and the subsequent deprotonation steps required for the cyclization and aromatization to the final pyrrole product.

  • Materials:

    • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 mmol)

    • Enolizable ketone (e.g., 4'-chloroacetophenone) (1.0 mmol)

    • p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.4 mmol)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.3 mmol total)

    • Absolute ethanol

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Step-by-Step Methodology:

    • Chalcone Formation: To a round-bottom flask containing 3 mL of absolute ethanol, add the aromatic aldehyde (1.0 mmol), the enolizable ketone (1.0 mmol), and lithium hydroxide monohydrate (0.1 mmol).

    • Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed. This step forms the α,β-unsaturated ketone intermediate, which is crucial for the subsequent cycloaddition.

    • Cycloaddition and Aromatization: Once the first step is complete, add p-tosylmethyl isocyanide (2.4 mmol) and the remaining lithium hydroxide monohydrate (2.2 mmol) directly to the reaction mixture.

    • Continue stirring at room temperature for approximately 24 hours. The formation of a precipitate indicates product formation.

    • Work-up and Purification: Filter the resulting precipitate and wash it thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/methanol) to obtain the pure pyrrole derivative.

    • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, along with elemental analysis.

  • Self-Validation & Troubleshooting:

    • Expected Outcome: A crystalline solid corresponding to the 3,4-disubstituted pyrrole.

    • Controls: Run the reaction without TosMIC to confirm that the chalcone intermediate is formed first.

    • Troubleshooting: If no precipitate forms, the reaction may not have gone to completion. Concentrate the solvent under reduced pressure and attempt purification via column chromatography. Incomplete chalcone formation (Step 2) will lead to low yields; ensure sufficient reaction time before adding TosMIC.

Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Principle & Causality: This protocol, based on standard methodologies, measures the cytotoxic (cell-killing) effect of a synthesized pyrrole derivative on cancer cells.[7] The MTT assay is a colorimetric assay that quantifies cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow substrate into a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., LoVo for colon cancer)[7]

    • Normal, non-cancerous cell line for selectivity testing (e.g., HUVEC)[7]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

    • Synthesized pyrrole derivative, dissolved in DMSO to create a stock solution

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well microplates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader (absorbance at ~570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed the cancer cells (e.g., LoVo) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the pyrrole derivative stock solution in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, only viable cells will metabolize the MTT into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Self-Validation & Troubleshooting:

    • Expected Outcome: A dose-dependent decrease in cell viability for cytotoxic compounds.[7]

    • Controls: The untreated and vehicle controls should show ~100% viability. A positive control (e.g., a known chemotherapy drug like doxorubicin) should show a potent cytotoxic effect.

    • Troubleshooting: High variability between replicate wells can indicate uneven cell seeding or pipetting errors. If formazan crystals are not fully dissolved, absorbance readings will be inaccurate; ensure thorough mixing with DMSO.

Drug Discovery Workflow & Future Perspectives

The development of new pyrrole-based drugs follows a structured but complex path, from initial concept to clinical application.

This diagram outlines the typical stages involved in discovering and developing a new drug candidate based on the pyrrole scaffold.

Drug_Discovery_Workflow Start Target Identification & Validation Library Library Design (Pyrrole Scaffold Focus) Start->Library Synthesis Chemical Synthesis (e.g., Paal-Knorr) Library->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Hit-to-Lead Preclinical Preclinical Studies (In vivo models, ADMET) LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval & Market Clinical->Approval

Caption: A streamlined workflow for pyrrole-based drug discovery.

The future of pyrrole chemistry in drug discovery is bright, with emerging frontiers that promise to deliver next-generation therapeutics. These include the design of covalent inhibitors, where a pyrrole derivative forms a permanent bond with its target for durable inhibition, and the use of pyrrole-containing porphyrins in photodynamic therapy for cancer.[1] Continued advances in sustainable synthesis will also ensure that these valuable compounds can be produced efficiently and responsibly.[1]

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (No date).
  • Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (No date).
  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (2025).
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (No date).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (No date).
  • (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - ResearchGate. (2024).
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (2023).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (No date).

Sources

5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid in the synthesis of advanced heterocyclic frameworks.

Introduction: The Strategic Value of the Pyrrole Scaffold

Pyrrole-2-carboxaldehydes are a privileged class of compounds, frequently identified as core structural motifs in a wide array of natural products and pharmacologically active molecules.[1] Their inherent biological relevance, coupled with the versatile reactivity of the formyl group, makes them invaluable starting materials in medicinal chemistry and drug development. This compound, in particular, emerges as a highly strategic building block. It possesses two key functional handles—an electrophilic aldehyde at the C5 position and a nucleophilic/acylating carboxylic acid at the C2 position—orthogonally positioned on an N-methylated pyrrole ring. This specific arrangement allows for a predictable and sequential elaboration of the scaffold into more complex, fused heterocyclic systems, such as pyrrolopyrimidines, which are known tyrosine kinase inhibitors.[2]

This guide provides a senior scientist's perspective on the practical synthesis and application of this building block, focusing on robust protocols, the rationale behind experimental choices, and its utility in constructing high-value heterocyclic compounds.

Part 1: Synthesis of the Core Building Block

The most reliable and scalable method for preparing this compound is through the regioselective formylation of its precursor, 1-methyl-1H-pyrrole-2-carboxylic acid, via the Vilsmeier-Haack reaction.[3][4][5] The electron-donating nature of the N-methyl group and the directing effect of the C2-carboxylic acid group favor electrophilic substitution at the C5 position.

Workflow for Vilsmeier-Haack Formylation

cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis A N,N-Dimethylformamide (DMF) C Vilsmeier Reagent (Chlorodimethyliminium ion) A->C 0 °C B Phosphorus Oxychloride (POCl3) B->C D 1-methyl-1H-pyrrole-2-carboxylic acid E Iminium Salt Intermediate D->E + Vilsmeier Reagent F Aqueous Workup (NaOAc/H2O) G 5-Formyl-1-methyl-1H-pyrrole- 2-carboxylic acid E->G F->G Hydrolysis

Caption: Synthesis of the target building block via Vilsmeier-Haack reaction.

Protocol 1: Vilsmeier-Haack Formylation

Objective: To synthesize this compound.

Materials:

  • 1-methyl-1H-pyrrole-2-carboxylic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Ice bath

Procedure:

  • Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Prepare a solution of sodium acetate (5.0 eq) in water (20 volumes) and add it slowly to the reaction mixture to quench the reaction and facilitate hydrolysis.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to afford the pure this compound.

Scientist's Notes & Rationale:

  • Causality: The Vilsmeier reagent is a relatively weak electrophile; therefore, it selectively reacts with electron-rich aromatic systems like pyrroles.[6][7] The reaction is conducted under anhydrous conditions as the Vilsmeier reagent and POCl₃ are highly moisture-sensitive.

  • Trustworthiness: The low-temperature addition of POCl₃ is a critical safety and control measure to manage the exothermic reaction that forms the active electrophile. The aqueous sodium acetate workup not only hydrolyzes the intermediate iminium salt to the aldehyde but also neutralizes the acidic byproducts.[7]

Part 2: Application in Heterocyclic Synthesis

The true utility of this compound is demonstrated in its ability to serve as a scaffold for constructing fused heterocyclic systems. A prime example is the synthesis of pyrrolo[2,3-d]pyrimidines, a core structure in many kinase inhibitors.[2][8]

Application I: Synthesis of Pyrrolo[2,3-d]pyrimidin-4-ones

This synthesis proceeds through an initial condensation of the formyl group with an amino-pyrimidine, followed by an intramolecular cyclization involving the carboxylic acid to form the fused ring system.

A 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid C Schiff Base Intermediate (via Condensation) A->C Acetic Acid, Reflux B 6-Amino-1,3-dimethyluracil B->C D Pyrrolo[2,3-d]pyrimidin-4-one (via Intramolecular Cyclization) C->D Dehydration

Caption: General workflow for pyrrolo[2,3-d]pyrimidine synthesis.

Protocol 2: Synthesis of a Pyrrolo[2,3-d]pyrimidin-4-one Derivative

Objective: To construct a fused pyrrolopyrimidine ring system.

Materials:

  • This compound

  • 6-Amino-1,3-dimethyluracil

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and 6-Amino-1,3-dimethyluracil (1.1 eq) in glacial acetic acid (15 volumes).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The reaction can be monitored by observing the precipitation of the product.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with cold water and then cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the pure pyrrolo[2,3-d]pyrimidin-4-one derivative.

Scientist's Notes & Rationale:

  • Expertise: Glacial acetic acid serves as both the solvent and an acid catalyst for the initial imine formation and the subsequent dehydration steps required for cyclization. Its high boiling point is ideal for driving the reaction to completion.

  • Self-Validation: The product often precipitates from the reaction mixture upon cooling, providing a simple and efficient method of purification that avoids chromatography. The purity can be readily assessed by ¹H NMR and melting point analysis. This reaction is a classic example of a condensation-cyclization cascade.[9]

Application II: Knoevenagel Condensation for Vinyl-Pyrrole Scaffolds

The aldehyde functionality is also primed for Knoevenagel condensation with active methylene compounds, creating an extended conjugated system.[10][11] This reaction is a cornerstone of C-C bond formation and opens pathways to a diverse range of derivatives.

Protocol 3: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((1-methyl-5-(2,2-dicyanovinyl)-1H-pyrrol-2-yl)carboxylic acid).

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol (20 volumes) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum.

Scientist's Notes & Rationale:

  • Mechanism: Piperidine, a mild base, is sufficient to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion.[12][13] This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated product.

  • Versatility: The resulting vinyl-pyrrole is a versatile intermediate. The dicyanovinyl group is a potent Michael acceptor, and the carboxylic acid can be converted to other functional groups, enabling further diversification into complex heterocyclic structures.

Application III: Multicomponent Reactions (MCRs)

The bifunctional nature of the building block makes it an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single pot to form a complex product.[14][15][16] This strategy aligns with the principles of green chemistry by minimizing steps and waste.

Data Summary

The following table summarizes typical outcomes for the protocols described above. Yields and characterization data are representative and may vary based on reaction scale and purification methods.

ProtocolProduct NameTypical Yield (%)M.P. (°C)¹H NMR (δ, ppm, DMSO-d₆) Key Signals
1This compound75-85198-2019.55 (s, 1H, CHO), 7.10 (d, 1H, pyrrole-H), 6.95 (d, 1H, pyrrole-H), 3.90 (s, 3H, N-CH₃)
21,3,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione80-90>2508.15 (s, 1H, C=CH-N), 7.25 (s, 1H, pyrrole-H), 4.05 (s, 3H, N-CH₃), 3.40 & 3.20 (2s, 6H, N-CH₃)
32-(1-methyl-5-(2,2-dicyanovinyl)-1H-pyrrol-2-yl)carboxylic acid85-95225-2288.20 (s, 1H, C=CH), 7.40 (d, 1H, pyrrole-H), 7.00 (d, 1H, pyrrole-H), 3.95 (s, 3H, N-CH₃)

Conclusion

This compound is a powerful and versatile building block in synthetic organic chemistry. Its well-defined reactivity allows for the strategic and efficient construction of diverse and complex heterocyclic scaffolds. The protocols outlined in this guide are robust, scalable, and founded on well-understood reaction mechanisms, providing researchers in drug discovery and materials science with reliable tools to access novel chemical entities. The ability to engage in sequential condensation/cyclization reactions, Knoevenagel condensations, and multicomponent reactions underscores its significant value as a starting material for innovation.

References

  • Gesto, D., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Marine Drugs. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • ACS Publications. (2026). ACS Catalysis Ahead of Print. American Chemical Society. Available at: [Link]

  • Valipour, M., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Representative 2-formylpyrroles. Available at: [Link]

  • Domling, A. (2012). Chemistry & Biology Of Multicomponent Reactions. NIH National Center for Biotechnology Information. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Hodge, P., & Rickards, R. W. (1963). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available at: [Link]

  • Kumar, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • Estevez, V., et al. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Methyl-1H-pyrrole-2-carboxylic acid. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • RSC Publishing. (n.d.). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2020). Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity. Available at: [Link]

  • Candy, C. F., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]

  • Gherraf, N., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. NIH National Center for Biotechnology Information. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • Synthink. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Available at: [Link]

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Mastering the Modification of Carboxylic Acids: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the carboxylic acid moiety is a cornerstone of molecular design and synthesis. Its inherent properties, while valuable, often necessitate modification to enhance biological activity, improve analytical detection, or facilitate subsequent chemical transformations. This comprehensive guide provides an in-depth exploration of the most effective and widely employed experimental procedures for the derivatization of the carboxylic acid group. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step protocols, but also the scientific rationale that empowers informed experimental design.

The Strategic Imperative of Carboxylic Acid Derivatization

The carboxyl group (-COOH), with its acidic proton and nucleophilic oxygen, is a versatile functional handle. However, its polarity can hinder passage across biological membranes, and its acidity can lead to undesirable interactions or ionization states. Derivatization serves to mask or transform this group, thereby modulating a molecule's physicochemical properties. Key applications include:

  • In Drug Discovery: Converting a carboxylic acid to an ester or amide can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Prodrug strategies often rely on esterification to enhance bioavailability.

  • In Chemical Synthesis: The carboxyl group can be converted into more reactive intermediates, such as acid chlorides, to facilitate the formation of amide bonds, esters, and other functionalities under mild conditions.

  • In Analytical Chemistry: For techniques like gas chromatography (GC), the high polarity and low volatility of carboxylic acids can lead to poor peak shape and resolution. Derivatization to less polar and more volatile esters or silyl ethers is often essential for accurate quantification.[1]

This guide will focus on four principal classes of derivatization: Esterification , Amidation , Acid Chloride Formation , and Silylation . For each, we will provide a detailed examination of the reaction mechanism, a comparative analysis of common reagents, and meticulously outlined experimental protocols.

Esterification: Masking Acidity and Enhancing Lipophilicity

Esterification, the conversion of a carboxylic acid to an ester (R-COOH → R-COOR'), is arguably the most common derivatization strategy. This transformation replaces the acidic proton with an alkyl or aryl group, thereby increasing lipophilicity and reducing the compound's ability to act as a hydrogen bond donor.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a venerable and straightforward method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the ester. The entire process is reversible, and the equilibrium can be driven towards the product by using a large excess of the alcohol or by removing water as it is formed.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reactants Combine Carboxylic Acid, excess Alcohol, and Acid Catalyst (e.g., H₂SO₄) start->reactants reflux Reflux the mixture reactants->reflux Heat workup Work-up: 1. Quench with base (e.g., NaHCO₃) 2. Extract with organic solvent 3. Wash with brine reflux->workup Cool dry Dry organic layer (e.g., Na₂SO₄ or MgSO₄) workup->dry purify Purify by distillation or chromatography dry->purify end End purify->end

Caption: A generalized workflow for the Fischer-Speier esterification.

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol

This protocol details the synthesis of methyl benzoate, a common fragrance and flavoring agent.

Materials:

  • Benzoic acid (e.g., 610 mg, 5 mmol)[3]

  • Methanol (25 mL)[3]

  • Concentrated Sulfuric Acid (0.1 mL)[3]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the benzoic acid in methanol.[3]

  • Slowly and cautiously add the concentrated sulfuric acid to the stirred solution.[3]

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for at least 1-2 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[3]

  • Pour the residue into a separatory funnel containing 25 mL of water and extract with ethyl acetate (e.g., 2 x 30 mL).[3][4]

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the remaining acid) and then with brine.[3][4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl benzoate.[3]

  • The product can be further purified by distillation if necessary. A typical yield for this reaction is around 90%.[3]

Steglich Esterification: A Milder Alternative for Sensitive Substrates

For carboxylic acids that are sensitive to strong acidic conditions, the Steglich esterification offers a milder and highly efficient alternative.[5] This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6]

Mechanism of Action: The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form an even more reactive N-acylpyridinium species.[6][7] This "activated ester" readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. A key advantage of this method is the formation of a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is often insoluble in common organic solvents and can be removed by filtration.[6]

Reaction Scheme: Steglich Esterification

Steglich_Esterification RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DMAP DMAP (cat.) Ester R-COOR' N_acylpyridinium->Ester + R'-OH ROH R'-OH DCU DCU Ester->DCU + DCU (byproduct)

Caption: The key intermediates in the Steglich esterification.

Protocol 2: Steglich Esterification of (E)-Cinnamic Acid with Benzyl Alcohol

This protocol provides an example of esterifying an unsaturated carboxylic acid under mild conditions.

Materials:

  • (E)-Cinnamic acid

  • Benzyl alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (E)-cinnamic acid and a slight excess of benzyl alcohol in acetonitrile to a concentration of approximately 0.075 M.[7]

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

  • Add EDC-HCl (e.g., 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours or at 45°C to expedite the reaction.[7] Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel. A reported yield for a similar reaction is 76%.[7]

Table 1: Comparison of Esterification Methods

FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic acid, excess alcohol, strong acid catalyst (H₂SO₄, HCl)Carboxylic acid, alcohol, carbodiimide (DCC, EDC), catalytic DMAP
Conditions Typically requires heating (reflux)Mild, often at room temperature
Substrate Scope Good for simple, robust moleculesExcellent for acid-sensitive and sterically hindered substrates
Byproducts WaterUrea derivative (e.g., DCU)
Work-up Neutralization and extractionFiltration of urea byproduct, followed by extraction
Advantages Inexpensive reagents, simple setupMild conditions, high yields, broad substrate scope
Disadvantages Harsh conditions, reversible reactionMore expensive reagents, potential for side reactions if not optimized

Amidation: Forging the Robust Amide Bond

The formation of an amide bond (R-COOH + R'₂NH → R-CONR'₂) is a cornerstone of peptide synthesis and medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, activation of the carboxylic acid is necessary.

Carbodiimide-Mediated Amide Coupling (EDC/NHS)

Similar to the Steglich esterification, carbodiimides like EDC are widely used for amide bond formation. To improve efficiency and reduce side reactions, particularly racemization in peptide synthesis, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is often added.[8]

Mechanism of Action: EDC activates the carboxylic acid to form the O-acylisourea intermediate.[8] This intermediate can then react directly with an amine to form the amide. However, in the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable and amine-reactive NHS ester.[8] This two-step, one-pot process is highly efficient and minimizes unwanted side reactions.

Experimental Workflow: EDC/NHS Amidation

EDC_NHS_Amidation start Start reactants Dissolve Carboxylic Acid in appropriate buffer/solvent start->reactants activation Add EDC and NHS/sulfo-NHS reactants->activation incubation1 Incubate to form NHS ester activation->incubation1 add_amine Add Amine incubation1->add_amine incubation2 Incubate to form Amide Bond add_amine->incubation2 quench Quench unreacted NHS esters (optional) incubation2->quench purify Purify product quench->purify end End purify->end

Caption: A typical workflow for a two-step EDC/NHS mediated amidation.

Protocol 3: General Procedure for EDC/NHS Coupling

This protocol provides a general framework for the amidation of a carboxylic acid with a primary amine.

Materials:

  • Carboxylic acid

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS pH 7.2-8.5 for coupling) or aprotic solvent (e.g., DMF, DCM)

  • Quenching solution (e.g., hydroxylamine or ethanolamine)

Procedure:

  • Dissolve the carboxylic acid in the chosen buffer or solvent.

  • Add NHS or sulfo-NHS (typically 1.1-1.5 equivalents) followed by EDC-HCl (typically 1.1-1.5 equivalents).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[9][10]

  • Add the amine (typically 1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or overnight.[10] The progress can be monitored by TLC or LC-MS.

  • (Optional) Quench any remaining active NHS esters by adding a quenching solution and incubating for a further 30 minutes.

  • The work-up procedure will depend on the properties of the product. Typically, it involves aqueous extraction and purification by chromatography.

Other Amide Coupling Reagents

While EDC/NHS is a workhorse, a vast array of other coupling reagents have been developed, each with its own advantages. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, especially in challenging couplings involving sterically hindered amino acids.[11] The mechanism of HATU involves the formation of a highly reactive OAt-activated ester.[12]

Table 2: Comparison of Common Amide Coupling Reagents

ReagentActivating GroupByproductsAdvantagesDisadvantages
EDC/NHS NHS esterWater-soluble urea, NHSGood efficiency, water-soluble byproductsCan lead to racemization in sensitive substrates
DCC/HOBt HOBt esterInsoluble DCU, HOBtHigh reactivity, suppresses racemizationDCU can be difficult to remove
HATU OAt esterWater-soluble urea, HOAtVery high reactivity, low racemizationExpensive
CDI AcylimidazolideImidazoleMild, simple work-upLess reactive than other reagents

Acid Chloride Formation: Creating a Highly Reactive Intermediate

For robust carboxylic acids, conversion to the corresponding acyl chloride (R-COOH → R-COCl) provides a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols.

Reaction with Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for the synthesis of acyl chlorides.[13] The reaction is typically performed neat or in an inert solvent.

Mechanism of Action: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The irreversible nature of this reaction, driven by the formation of gaseous byproducts, ensures high yields.

Protocol 4: Synthesis of Benzoyl Chloride from Benzoic Acid

This protocol describes the preparation of benzoyl chloride, a widely used acylating agent. Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (optional, e.g., toluene)

  • Distillation apparatus

Procedure:

  • Place benzoic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize the evolved gases).

  • Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

  • Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76°C) for 1-2 hours, or until the evolution of gases ceases.[14]

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure.[15]

  • The crude benzoyl chloride can then be purified by vacuum distillation.[15]

Purification of Acyl Chlorides: Fractional distillation is the most common method for purifying acyl chlorides.[16] It is crucial to ensure that the apparatus is dry, as acyl chlorides are highly susceptible to hydrolysis. For longer-chain or thermally sensitive acyl chlorides, distillation may not be feasible, and alternative purification methods such as treatment with activated carbon may be considered.[17]

Silylation: Enhancing Volatility for Gas Chromatography

For the analysis of carboxylic acids by gas chromatography (GC), their inherent polarity and low volatility pose significant challenges. Silylation is a derivatization technique that replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, forming a trimethylsilyl ester (R-COOSi(CH₃)₃).[1] This derivatization dramatically increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Derivatization with BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent. It is often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance its reactivity.

Mechanism of Action: The silylation reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent. This results in the displacement of a leaving group and the formation of the TMS ester.

Protocol 5: Silylation of Carboxylic Acids for GC Analysis

This protocol provides a general procedure for the silylation of carboxylic acids prior to GC analysis.

Materials:

  • Carboxylic acid sample (typically 1-10 mg)[18]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Reaction vial with a screw cap and PTFE-lined septum

Procedure:

  • If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or by lyophilization. The presence of water will consume the silylating reagent and reduce the derivatization yield.

  • Add the dry sample to a reaction vial.

  • Add the anhydrous solvent, followed by an excess of BSTFA (a molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended).[18] If using a catalyst, a mixture of BSTFA and TMCS (e.g., 99:1 v/v) can be used.

  • Seal the vial tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-60 minutes).[19] The optimal temperature and time will depend on the specific carboxylic acid.

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC or GC-MS system.

Table 3: Common Silylating Reagents for Carboxylic Acids

ReagentAbbreviationLeaving GroupReactivityByproducts
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAN-methyltrifluoroacetamideHighVolatile, non-interfering
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideVery HighVolatile, non-interfering
TrimethylchlorosilaneTMCSHClModerate (often used as a catalyst)Corrosive (HCl)
HexamethyldisilazaneHMDSNH₃Low (requires catalyst)Ammonia gas

Conclusion: A Strategic Approach to Carboxylic Acid Derivatization

The derivatization of the carboxylic acid group is an indispensable tool in the arsenal of chemists and drug development professionals. The choice of the appropriate derivatization strategy is dictated by the specific goals of the experiment, the properties of the starting material, and the desired characteristics of the final product. Fischer-Speier esterification offers a cost-effective method for robust molecules, while the Steglich esterification provides a milder alternative for sensitive substrates. For the crucial task of amide bond formation, EDC/NHS coupling stands out as a reliable and efficient method. When a highly reactive intermediate is required, conversion to an acid chloride using thionyl chloride is a powerful option. Finally, for analytical purposes, silylation is the go-to technique to enhance the volatility of carboxylic acids for gas chromatography.

By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and effectively manipulate the carboxylic acid functionality to advance their scientific objectives.

References

  • Green Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry; 2021. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. 2024. Available from: [Link]

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  • Chemistry LibreTexts. Preparation of Acyl Chlorides. 2023. Available from: [Link]

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  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. 2021. Available from: [Link]

  • ResearchGate. New synthesis of trimethylsilyl esters of phosphorus(III) acids. 2019. Available from: [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. 2019. Available from: [Link]

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. 2025. Available from: [Link]

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  • Reddit. How can I improve the yield of my Fischer Esterification?. Available from: [Link]

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  • ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Available from: [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Available from: [Link]

  • adis international. Derivatization reagents for GC - Chromatography. Available from: [Link]

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  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

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  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link]

  • Chemistry Stack Exchange. Routes of formation of esters with highest yield. 2015. Available from: [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. 2013. Available from: [Link]

  • silylation overview.pdf. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

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  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. 2017. Available from: [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
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  • ResearchGate. Will acetic acid interfere the EDC/NHS coupling reaction between gelatin and Caffeic acid?. 2018. Available from: [Link]

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Sources

Application Note: Advanced Analytical Strategies for the Characterization of Formyl-Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formyl-pyrrole compounds, a class of heterocyclic aldehydes, are of significant interest in pharmaceutical development, food science, and natural product chemistry due to their diverse biological activities and formation as byproducts in Maillard reactions.[1][2] Their inherent reactivity and potential for structural diversity necessitate robust and reliable analytical methods for characterization, quantification, and stability assessment. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques tailored for the analysis of formyl-pyrroles. We delve into the causality behind methodological choices, from stationary phase selection to ionization source optimization, and provide detailed, field-proven protocols for immediate application by researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Formyl-Pyrroles

Formyl-pyrroles are characterized by a pyrrole ring substituted with at least one aldehyde group. This structure, while seemingly simple, presents unique analytical challenges. The electron-withdrawing nature of the formyl group influences the aromaticity and polarity of the pyrrole ring, while the aldehyde function itself is a site of potential reactivity. Furthermore, many formyl-pyrroles of interest are complex natural products or arise from intricate reaction pathways, such as the condensation of amines and reducing sugars.[1][3]

A successful analytical strategy must therefore address:

  • Structural Heterogeneity: The pyrrole core can be variously substituted, leading to a wide range of polarities and chemical behaviors among different analogues.

  • Chemical Stability: Certain pyrrole derivatives are susceptible to hydrolysis under strongly acidic or alkaline conditions, which has profound implications for sample preparation and chromatographic mobile phase selection.[4][5]

  • Matrix Complexity: Formyl-pyrroles are often found in complex matrices like food extracts, biological fluids, or crude reaction mixtures, requiring highly selective and sensitive detection methods.[3]

This document provides the foundational principles and practical workflows to navigate these challenges using HPLC for robust quantification and LC-MS for definitive structural elucidation.

HPLC for Quantification and Purity Assessment of Formyl-Pyrroles

High-Performance Liquid Chromatography with UV detection is the cornerstone technique for assessing the purity and quantifying formyl-pyrrole compounds. Its reliability and accessibility make it ideal for routine analysis, stability studies, and quality control.

The "Why": Causality in HPLC Method Development

The choices made during method development are critical for achieving accurate and reproducible results. The logic is grounded in the physicochemical properties of the formyl-pyrrole structure.

  • Column Chemistry Selection: The primary separation mechanism in Reversed-Phase (RP) HPLC is hydrophobic interaction between the analyte and the stationary phase.[6]

    • C18 (Octadecylsilane): This is the universal starting point and often the optimal choice. Its long alkyl chains provide strong hydrophobic retention, which is effective for separating formyl-pyrroles based on differences in their substituents (e.g., alkyl chain length, presence of other functional groups). C18 columns are well-suited for a broad range of formyl-pyrrole polarities.[7]

    • Phenyl-Hexyl: This phase offers an alternative, complementary selectivity. The phenyl groups provide π-π interactions with the aromatic pyrrole ring of the analyte. This can be particularly advantageous for resolving isomers or structurally similar compounds that are difficult to separate on a C18 column alone.[6]

  • Mobile Phase Optimization: The mobile phase composition dictates analyte retention and peak shape.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is generally preferred for its lower viscosity and UV transparency. However, methanol can alter selectivity and is a stronger proton donor, which can be useful in suppressing silanol interactions on the stationary phase.[6]

    • Aqueous Phase & pH Control: This is arguably the most critical parameter. Since formyl-pyrroles can be unstable at pH extremes, using a buffered mobile phase is essential to maintain a consistent and non-degradative environment.[4] A pH between 3 and 7 is generally a safe range. Phosphate or formate buffers are excellent choices as they are compatible with both UV and MS detection.[6] Maintaining a consistent pH ensures that the ionization state of any acidic or basic moieties on the molecule remains constant, leading to sharp, reproducible peaks.

  • Detector Settings: The conjugated system of the pyrrole ring and the carbonyl group creates a strong chromophore. A Diode Array Detector (DAD) is highly recommended over a simple UV detector, as it allows for the acquisition of the full UV-Vis spectrum of the analyte.[4] This is invaluable for peak purity assessment and for identifying the optimal wavelength (λ-max) for maximum sensitivity, which is often in the 250-280 nm range for these compounds.[4][8]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 1. Prepare Sample (e.g., 1 mg/mL in DMSO/ACN) Injector 5. Autosampler/Injector Sample->Injector Inject 5-10 µL MobilePhase 2. Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) Pump 4. Pump & Gradient Controller MobilePhase->Pump Degas 3. Filter & Degas Mobile Phases Degas->Pump Pump->Injector Column 6. RP-HPLC Column (e.g., C18, 25°C) Injector->Column Detector 7. DAD Detector (λ = 272 nm & Scan 200-400 nm) Column->Detector Chromatogram 8. Obtain Chromatogram Detector->Chromatogram Integration 9. Integrate Peak Area Chromatogram->Integration Quant 10. Quantify & Assess Purity Integration->Quant

Caption: A standard workflow for the HPLC analysis of formyl-pyrrole compounds.

Protocol: Quantitative Analysis of a Formyl-Pyrrole Compound by RP-HPLC

This protocol is a self-validating system designed for determining the purity and concentration of a synthesized or isolated formyl-pyrrole compound.

1. Materials and Reagents:

  • Formyl-pyrrole reference standard and sample

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (FA) or potassium phosphate monobasic

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[7]

  • Detection: DAD, 272 nm (or determined λ-max), with spectral scan from 200-400 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol or acetonitrile. Create a calibration curve by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent as the standard to a target concentration within the calibration range.

  • System Suitability Test (SST):

    • Inject the mid-point standard (e.g., 50 µg/mL) six consecutive times.

    • Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5. This validates that the system is performing correctly before sample analysis.

  • Analysis:

    • Inject the diluent blank to ensure no carryover or system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the sample solutions in duplicate.

  • Data Processing:

    • Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.995.

    • Determine the concentration of the formyl-pyrrole in the sample solutions using the calibration curve.

    • Calculate the purity of the sample using the area percent method, ensuring spectral purity via the DAD output.

ParameterTypical ConditionRationale / Reference
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for a wide range of pyrrole derivatives.[7]
Mobile Phase ACN/Water with 0.1% FAFA acts as a buffer and ion-suppressor, improving peak shape.[6]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency and reasonable run times.
Temperature 25 °CEnsures reproducible retention times by controlling mobile phase viscosity.[4]
Detection (λ) ~272 nmCorresponds to a common absorbance maximum for pyrrole-aldehyde systems.[4]
SST RSD (%) < 2.0%ICH guideline standard for validating analytical procedure precision.

LC-MS for Structural Elucidation and Trace-Level Detection

When structural confirmation, metabolite identification, or high-sensitivity detection in complex matrices is required, LC-MS is the definitive technique. It provides molecular weight and fragmentation data that serves as a molecular fingerprint.[2]

The "Why": Causality in LC-MS Method Development
  • Ionization Technique: The goal is to gently move the analyte from the liquid phase into the gas phase as an ion without causing it to fall apart.

    • Electrospray Ionization (ESI): This is the ideal choice for most formyl-pyrrole compounds.[8] It is a soft ionization technique that works well for the moderately polar, and potentially thermally labile, nature of these molecules. It typically forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, providing clear molecular weight information.[2]

  • Mass Analyzer:

    • High-Resolution MS (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers are crucial for determining the elemental composition of an unknown compound. By providing a highly accurate mass measurement (to within 5 ppm), HRMS can confirm a molecular formula, which is a critical piece of evidence in structural elucidation.[3]

  • Tandem Mass Spectrometry (MS/MS): This is the key to unambiguous identification. In an MS/MS experiment, the [M+H]+ ion is selected and fragmented through collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. For a formyl-pyrrole, a common and diagnostic fragmentation is the neutral loss of the formyl group (-CHO, 29 Da) or carbon monoxide (-CO, 28 Da).[8] Observing these specific losses provides high confidence in the identification of the compound class.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation LC_System 1. UHPLC System (Similar to HPLC) LC_Elution 2. Analyte Elutes from Column LC_System->LC_Elution Ionization 3. ESI Source Generates [M+H]⁺ Ions LC_Elution->Ionization MS1 4. MS1 Scan (Full Scan for MW) Ionization->MS1 Isolation 5. Isolate [M+H]⁺ (Precursor Ion) MS1->Isolation CID 6. Collision Cell (CID) Fragment Precursor Isolation->CID MS2 7. MS2 Scan (Detect Fragment Ions) CID->MS2 MassSpec 8. Obtain Mass Spectra (MS1 and MS2) MS2->MassSpec Structure 9. Propose Structure Based on Fragments MassSpec->Structure

Caption: Workflow for structural identification of formyl-pyrroles using LC-MS/MS.

Protocol: Structural Confirmation of a Formyl-Pyrrole by LC-MS/MS

This protocol outlines a method for confirming the identity of a target formyl-pyrrole compound.

1. Materials and Reagents:

  • Sample containing the suspected formyl-pyrrole

  • LC-MS grade acetonitrile, water, and formic acid

2. LC-MS Conditions:

  • LC System: UHPLC system for fast and efficient separation.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: ESI source coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Gas Parameters: Nebulizing/drying gas at 8 L/min, 300°C; Sheath gas at 11 L/min, 325°C.[8]

  • Scan Mode:

    • Full Scan (MS1): Scan m/z range 50-500 to detect the protonated molecule [M+H]+.

    • Targeted MS/MS (MS2): Isolate the expected [M+H]+ ion and apply collision energy (e.g., 10-40 eV) to generate fragment ions.

3. Procedure:

  • Sample Preparation: Dilute the sample in the initial mobile phase composition (95:5 Water:ACN) to a concentration of ~1-10 µg/mL. Filter through a 0.22 µm syringe filter.

  • Infusion/Tuning (Optional but Recommended): Infuse a standard solution directly into the MS to optimize source parameters (e.g., capillary voltage, gas flows) and collision energy for the compound of interest.

  • LC-MS Injection: Inject the sample onto the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ m/z value from the full scan data.

    • Verify that the mass accuracy of the observed precursor ion is within 5 ppm of the theoretical mass.

    • Examine the MS/MS spectrum for characteristic fragment ions. Propose fragmentation pathways that are consistent with the known structure.

Analyte ExamplePrecursor Ion (m/z)Characteristic Fragment Ion (m/z)Fragmentation Pathway
Pyrrole-2-carboxaldehyde 96.0444 [C₅H₆NO]⁺68.0495 [C₄H₆N]⁺Neutral loss of CO (27.9949 Da)
N-Methyl-pyrrole-2-carboxaldehyde 110.0600 [C₆H₈NO]⁺82.0648 [C₅H₈N]⁺Neutral loss of CO (27.9949 Da)

References

  • Barrow, R. A., & Leroi, G. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(10), 1098-1127. [Link]

  • Miley, G. P., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(8), 3267-3281. [Link]

  • Al-Shargabi, M. A., et al. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205. [Link]

  • Muńko, M. R., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55, 1025–1037. [Link]

  • Al-Shargabi, M. A., et al. (2019). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). International Journal of Polymer Science. [Link]

  • Kim, J. A., & Nam, S. J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-136. [Link]

  • Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Thegoodscentscompany.com. [Link]

  • Mateeva, M., et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Pharmacia, 70(4), 1011-1017. [Link]

  • Zhang, Y., et al. (2023). Representative 2-formylpyrroles. ResearchGate. [Link]

  • Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13037–13045. [Link]

  • Lindsey, J. S., & Wagner, R. W. (1989). Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Lee, J., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Europe PMC. [Link]

  • Getova, D., et al. (2021). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OA Text. [Link]

  • Yakaiah, P., et al. (2013). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.com. [Link]

Sources

Application Notes and Protocols for the Purification of Crude 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of crude 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical impact of purity on downstream applications, this document outlines three primary purification strategies: Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. Each method is presented with a focus on the underlying chemical principles, step-by-step experimental procedures, and data-driven insights to empower researchers, scientists, and drug development professionals to achieve optimal purity and yield.

Introduction: The Importance of Purity

This compound is a bifunctional molecule whose utility as a synthetic building block is directly correlated to its purity. Impurities, even in trace amounts, can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and complications in subsequent crystallization or isolation steps. This guide provides a systematic approach to purifying this compound, ensuring reliable and reproducible results in research and development settings.

Understanding the Impurity Profile of the Crude Material

Effective purification begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carboxylic acid.[1][2][3] This reaction, while effective, can introduce a variety of impurities that must be addressed.

Common Impurities Include:

  • Unreacted Starting Material: Residual 1-methyl-1H-pyrrole-2-carboxylic acid.

  • Regioisomers: Formylation at other positions on the pyrrole ring, although formylation at the 5-position is generally favored.[2]

  • Over-formylated Byproducts: Introduction of a second formyl group is a possibility under harsh reaction conditions.

  • Reagents and Solvents: Residual phosphorus oxychloride, dimethylformamide (DMF), and other solvents used in the synthesis and workup.[3]

  • Hydrolysis Products: The intermediate iminium salt, if not fully hydrolyzed during workup, can persist.[1]

A preliminary analysis of the crude product by ¹H NMR is highly recommended to identify the major impurities and select the most appropriate purification strategy. The ¹H NMR spectrum of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, shows characteristic pyrrole ring protons and the N-methyl protons.[4] The desired product will exhibit an additional singlet for the aldehyde proton, typically downfield.

Strategic Approach to Purification

The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. The following diagram outlines a decision-making workflow for selecting the optimal strategy.

Purification_Strategy Start Crude 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid Impurity_Check Assess Impurity Profile (e.g., by NMR, TLC) Start->Impurity_Check Method_Choice Select Purification Method Impurity_Check->Method_Choice High concentration of non-polar impurities? Impurity_Check->Method_Choice High concentration of polar impurities? Impurity_Check->Method_Choice Relatively pure with minor impurities? Recrystallization Recrystallization Method_Choice->Recrystallization Yes Acid_Base Acid-Base Extraction Method_Choice->Acid_Base Yes Chromatography Column Chromatography Method_Choice->Chromatography Yes Final_Product Pure Product (Verify by NMR, HPLC, MP) Recrystallization->Final_Product Acid_Base->Recrystallization Further polishing needed Acid_Base->Final_Product Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale and Solvent Selection

The presence of both a polar carboxylic acid and a polar formyl group, along with the aromatic pyrrole ring, suggests that polar protic solvents or mixtures would be suitable for recrystallization. Water and ethanol are excellent starting points.

Solvent SystemSuitability for Recrystallization
Water Good for highly polar compounds. The target molecule is expected to have moderate solubility in hot water and low solubility in cold water.
Ethanol A versatile solvent for many organic compounds. Often provides a good balance of solubility characteristics.
Ethanol/Water A mixed solvent system that allows for fine-tuning of polarity to achieve optimal recrystallization conditions.
Ethyl Acetate/Hexane A common mixed solvent system for less polar compounds, which could be effective if the primary impurities are non-polar.
Protocol: Recrystallization from an Ethanol/Water Mixture

This protocol is designed for the purification of approximately 1 gram of crude material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid. Start with approximately 5-10 mL and add more in small portions if necessary, while heating and stirring, until the solid is fully dissolved at or near the boiling point.

  • If the solution is colored, and the pure compound is known to be colorless or pale yellow, you may add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the carbon.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Method 2: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. By treating an organic solution of the crude material with an aqueous base, the carboxylic acid is deprotonated to its water-soluble carboxylate salt, which partitions into the aqueous layer.

The Underlying Chemistry

The carboxylic acid group of the target molecule can be deprotonated by a base like sodium bicarbonate or sodium hydroxide to form a water-soluble sodium salt.[5] Neutral organic impurities will remain in the organic layer. The aqueous layer containing the carboxylate salt can then be separated and re-acidified to precipitate the pure carboxylic acid.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Add Aqueous Base (e.g., NaHCO₃ solution) and Shake Start->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Organic_Layer Organic Layer: Neutral Impurities Separate_Layers->Organic_Layer Top/Bottom depends on density Aqueous_Layer Aqueous Layer: Sodium Salt of Product Separate_Layers->Aqueous_Layer Acidify Acidify with HCl to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: Workflow for acid-base extraction purification.

Protocol: Purification via Acid-Base Extraction

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude material in a suitable organic solvent, such as ethyl acetate (approximately 20-30 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2. A precipitate of the pure carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Method 3: Silica Gel Column Chromatography

For separating compounds with similar polarities, such as regioisomers or other polar byproducts, column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a stationary phase (silica gel) as they are moved through the column by a mobile phase (eluent).

Principles of Separation

Silica gel is a polar stationary phase. Polar compounds will interact more strongly with the silica gel and thus move more slowly down the column, while less polar compounds will be eluted more quickly. The polarity of the mobile phase is a critical parameter; a more polar eluent will move all compounds down the column faster. For acidic compounds like the target molecule, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol (optional, for highly polar impurities)

  • Glacial acetic acid (optional)

  • Chromatography column, collection tubes, and TLC plates

Procedure:

  • Develop a TLC system: First, determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1). For more polar compounds, a methanol/dichloromethane system might be necessary.[6]

  • Prepare the column: Pack a chromatography column with silica gel using the chosen eluent system.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, impregnated silica gel to the top of the packed column.

  • Elute the column: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Combine and evaporate: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified solid.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., starting with 3:1 and gradually increasing polarity to 1:1) with 0.5% acetic acid.
Sample Loading Dry loading is preferred to ensure a narrow band at the start of the chromatography.

Purity Assessment

After purification, the purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPotential CauseSuggested Solution
Recrystallization: Oiling out instead of crystal formation.The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow to cool more slowly.
Acid-Base Extraction: Low recovery of the product.Incomplete extraction into the aqueous layer or incomplete precipitation upon acidification.Perform more extractions with the aqueous base. Ensure the pH is sufficiently low (~2) during the acidification step.
Column Chromatography: Poor separation or tailing peaks.Incorrect eluent polarity; compound is interacting too strongly or weakly with the silica. For acidic compounds, interaction with silica can cause tailing.Optimize the eluent system using TLC. Add a small percentage (0.5-1%) of acetic acid to the eluent to suppress deprotonation of the carboxylic acid on the silica surface.

Conclusion

The purification of this compound can be effectively achieved through recrystallization, acid-base extraction, or column chromatography. The optimal method depends on the specific impurity profile of the crude material and the desired scale and purity of the final product. By understanding the chemical principles behind each technique and following the detailed protocols provided, researchers can consistently obtain high-purity material essential for successful downstream applications.

References

  • Meng, Z., Lou, Z., Liu, Z., Hui, D., Bartlam, M., & Rao, Z. (2006). Purification, Characterization, and Crystallization of Human pyrroline-5-carboxylate Reductase. Protein Expression and Purification, 49(1), 83-87. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Grondin, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589. Available at: [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... Journal of the American Chemical Society, 131(33), 11848-55. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Comprehensive Organic Synthesis II, 2, 777-794. Available at: [Link]

  • Automated Topology Builder. (n.d.). 1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylicacid. Available at: [Link]

  • ResearchGate. (n.d.). Representative 2-formylpyrroles (5-hydroxymethylpyrrole-2-carbaldehyde system highlighted in red). Available at: [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Available at: [Link]

  • Yeh, K. L., Lee, H. L., & Lee, T. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099. Available at: [Link]

  • Shablykin, O. V., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry, 5(3), 1641-1649. Available at: [Link]

  • Gujjar, M., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Advanced Research, 11(6), 1129-1134. Available at: [Link]

  • Yeh, K. L., Lee, H. L., & Lee, T. (2022). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Pharmaceutics, 14(5), 1099. Available at: [Link]

  • Gomes, V. G., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2014). Microwave assisted organocatalytic synthesis of 5-hydroxymethyl furfural in a monophasic green solvent system. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Pyrrole-Based Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and high-value clinical candidates.[1][2] Consequently, the robust and efficient scale-up of pyrrole-based intermediates is a critical activity in the pharmaceutical and fine chemical industries.[] Transitioning a synthetic route from the laboratory bench to a pilot or manufacturing plant introduces significant challenges that are often non-linear and unpredictable.[4][5] This guide provides researchers, process chemists, and drug development professionals with a comprehensive overview of the key considerations for the successful scale-up of pyrrole syntheses. We will delve into the strategic selection of synthetic routes, management of critical process parameters, and provide a detailed protocol for a scalable Paal-Knorr synthesis utilizing modern flow chemistry technology.

Strategic Selection of a Synthetic Route for Scale-Up

The choice of synthetic methodology is the most impactful decision in a scale-up campaign. A route that is high-yielding at the gram scale may be untenable at the kilogram scale due to factors like cost of starting materials, safety concerns, or complex purification requirements.[5] Below is a comparative analysis of common pyrrole syntheses from a process chemistry perspective.

Synthetic MethodKey Features & MechanismScale-Up AdvantagesScale-Up Challenges
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[][6]Highly versatile and generally high-yielding. Often a one-pot reaction. Amenable to greener conditions (e.g., water, mechanochemistry).[7][8]Availability and cost of substituted 1,4-dicarbonyl precursors. Can require high temperatures and strong acids. Potential for side reactions if not controlled.
Hantzsch Synthesis Reaction between a β-haloketone, a β-ketoester, and ammonia or a primary amine.[6][9]Good for accessing specific, highly substituted pyrroles.Use of lachrymatory and toxic β-haloketones is a significant safety concern at scale. Stoichiometric base is often required.
Van Leusen Synthesis [3+2] cycloaddition of an enone (or equivalent Michael acceptor) with tosylmethyl isocyanide (TosMIC).[10][11]Excellent for preparing 3,4-disubstituted pyrroles.[11][12] Tolerates a wide range of functional groups.TosMIC is relatively expensive and can be thermally unstable. The tosyl group must be eliminated, adding a step and generating waste.
Barton-Zard Synthesis Reaction of an isocyanoacetate with a nitroalkene followed by cyclization and elimination.[6][13]Convergent route that builds complexity quickly.Handling of nitroalkenes can be hazardous. Isocyanoacetates can have unpleasant odors and toxicity.
Decision Workflow for Route Selection

Choosing the optimal path requires balancing the desired substitution pattern with process viability. The following decision tree illustrates a simplified logic for route selection in a pharmaceutical development context.

G cluster_0 Scale-Up Route Selection for Pyrrole Intermediates start Define Target Pyrrole Substitution Pattern q1 Are 1,4-Dicarbonyl Precursors Readily Available & Affordable? start->q1 paal_knorr Paal-Knorr Synthesis (High Priority) q1->paal_knorr Yes q2 Is Target a 3,4-Disubstituted Pyrrole? q1->q2 No van_leusen Van Leusen Synthesis q2->van_leusen Yes q3 Are Precursors Haloketones or Nitroalkenes? q2->q3 No hantzsch Hantzsch Synthesis (Requires Safety Review) q3->hantzsch Haloketone barton_zard Barton-Zard Synthesis (Requires Safety Review) q3->barton_zard Nitroalkene other Evaluate Other Methods (e.g., Catalytic, MCRs) q3->other Neither

Caption: Decision tree for selecting a scalable pyrrole synthesis route.

Critical Process Parameters (CPPs) in Scale-Up

Directly translating laboratory conditions to a large reactor often fails due to changes in physical properties like surface-area-to-volume ratio. Careful management of the following CPPs is essential.

  • Thermal Management: Pyrrole cyclizations, particularly the Paal-Knorr reaction, are often exothermic. In a large batch reactor, the reduced surface-area-to-volume ratio hinders efficient heat dissipation, creating a risk of thermal runaway.

    • Causality: Poor heat transfer can lead to localized "hot spots," accelerating the reaction rate uncontrollably, causing side-product formation, and potentially leading to a dangerous pressure buildup.

    • Solution: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing an adequate reactor cooling system and establishing safe operating limits.

  • Mixing and Mass Transfer: What appears as a homogeneous solution in a flask can suffer from poor mixing in a 1000 L reactor.

    • Causality: Inefficient mixing can lead to concentration gradients, where localized excesses of one reactant can promote side reactions. This is especially critical during the addition of a key reagent or catalyst.

    • Solution: Select appropriate impeller types (e.g., pitched-blade turbine, anchor) and agitation speeds. Computational Fluid Dynamics (CFD) modeling can be used to predict mixing efficiency and prevent issues before they arise on-scale.

  • Solvent Selection: Solvents that are convenient in the lab (e.g., chloroform, diethyl ether) are often unsuitable for manufacturing due to toxicity, low flash points, and high cost.

    • Causality: Process safety and environmental regulations (ICH guidelines) dictate the use of safer, more sustainable solvents.

    • Solution: Prioritize Class 3 solvents (e.g., heptane, ethanol, toluene, 2-MeTHF) where possible. Conduct solubility studies and re-optimize the reaction in the chosen process solvent early in development.

  • Purification and Isolation: Lab-scale purification heavily relies on column chromatography, which is economically and practically unfeasible for multi-kilogram production.

    • Causality: The final product's purity specifications must be met using scalable techniques. Pyrroles can also be unstable, darkening upon exposure to air and light, which complicates isolation.[13]

    • Solution: Develop a robust crystallization procedure. This is the most effective and economical method for purifying solids at scale. Key parameters to optimize include solvent/antisolvent system, cooling profile, seeding strategy, and agitation. For liquid intermediates, distillation is the preferred method.[14] All isolation procedures should be conducted under an inert atmosphere (e.g., nitrogen) to protect the product.[5]

Application Protocol: Scalable Paal-Knorr Synthesis in Continuous Flow

Continuous flow microreactors offer a paradigm shift for scaling up chemical reactions.[4] Their high surface-area-to-volume ratio provides superior control over heat and mass transfer, mitigating many of the risks associated with large batch reactors.[15] This allows for the use of higher concentrations and temperatures safely, intensifying the process. A flow chemistry approach can scale up production by simply running the optimized process for a longer duration or by "numbering-up" (running multiple reactors in parallel).[4]

Objective

To develop and scale a Paal-Knorr synthesis of an N-substituted pyrrole intermediate using a continuous flow reactor system. This protocol outlines the optimization phase and the subsequent scale-up production run.

Workflow Diagram

G cluster_workflow Continuous Flow Paal-Knorr Synthesis Workflow prep 1. Prepare Stock Solutions - Soln A: 1,4-Diketone - Soln B: Primary Amine + Acid Catalyst pumps 2. Syringe Pumps prep->pumps mixer 3. T-Mixer pumps->mixer reactor 4. Heated Microreactor Coil (Optimize Temp & Residence Time) mixer->reactor bpr 5. Back Pressure Regulator (BPR) reactor->bpr quench 6. Quench & Collect (Inline addition of base/antisolvent) bpr->quench workup 7. Workup & Isolation (Extraction, Crystallization) quench->workup

Caption: Process flow diagram for the continuous Paal-Knorr synthesis.

Materials and Equipment
  • Reagents: 2,5-Hexanedione (or other 1,4-diketone), primary amine (e.g., benzylamine), acetic acid (catalyst), methanol (solvent), saturated sodium bicarbonate solution (quench), ethyl acetate, brine.

  • Equipment: Two high-precision syringe pumps, a T-mixer, a microreactor coil (e.g., 10 mL PFA tubing), a thermostatted oil bath or column heater, a back-pressure regulator (BPR, set to ~50 psi), collection vessel.

Experimental Protocol

Step 1: Reagent Preparation

  • Solution A (Diketone): Prepare a 1.0 M solution of 2,5-hexanedione in methanol.

  • Solution B (Amine/Catalyst): Prepare a 1.1 M solution of the primary amine in methanol. Add acetic acid to this solution to a final concentration of 0.1 M. The slight excess of amine ensures full conversion of the limiting diketone.

Step 2: System Setup and Optimization

  • Assemble the flow chemistry system as shown in the workflow diagram. Ensure all connections are secure.

  • Set the BPR to 50 psi. This prevents solvent boiling at elevated temperatures.

  • Begin pumping both solutions at equal flow rates to screen for optimal conditions. The residence time (τ) is calculated as: τ = Reactor Volume / Total Flow Rate.

  • Screen a matrix of temperatures (e.g., 60 °C, 80 °C, 100 °C) and residence times (e.g., 5 min, 10 min, 20 min).

  • Collect samples at each condition after the system has reached steady state (typically after 3x the residence time). Analyze samples by UPLC or GC-MS to determine conversion and purity.

Step 3: Optimization Data Analysis (Hypothetical)

RunTemperature (°C)Residence Time (min)Flow Rate (A+B, mL/min)Conversion (%)
180200.592
280101.085
3100101.0>99
410052.096
512052.0>99 (minor darkening)

From this data, Run 3 (100 °C, 10 min residence time) is identified as optimal, providing complete conversion without significant degradation.

Step 4: Scale-Up Production Run

  • Set the system to the optimized conditions (100 °C, 1.0 mL/min total flow rate).

  • Pump the reagents continuously for the desired duration. For example, a 4-hour run will process 240 mL of total solution, corresponding to 0.12 moles of the diketone.

  • Collect the reactor output directly into a stirred vessel containing an equal volume of saturated sodium bicarbonate solution to quench the catalytic acid.

Step 5: Work-Up and Isolation

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by crystallization (e.g., from a heptane/ethyl acetate solvent system) to afford the pure N-substituted pyrrole intermediate.

Safety Considerations

  • Chemical Hazards: Pyrrole and its precursors can be toxic and flammable.[5][16] Always consult the Safety Data Sheet (SDS) for all reagents before use. Handle volatile and odorous chemicals (e.g., amines, isocyanides) in a well-ventilated fume hood.

  • Process Hazards: Although flow reactors are inherently safer than batch reactors, they operate under pressure and at high temperatures. Use appropriate shielding and ensure the system components are rated for the intended operating conditions.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Al-Abed, Y., & Kaplancikli, Z. A. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(3), 698. Available from: [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

  • Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783–787. Available from: [Link]

  • Serrano, R., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112763. Available from: [Link]

  • BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. ACS Publications. Available from: [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • Trofimov, B. A., & Schmidt, E. Y. (2013). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews, 82(6), 529. Available from: [Link]

  • National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]

  • Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

  • Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Retrieved from [Link]

  • National Institutes of Health. (2016). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid is a particularly strategic starting material for drug discovery campaigns. It presents two orthogonal functional groups—a carboxylic acid and an aldehyde—that can be selectively addressed to generate diverse molecular libraries. The C2-carboxylic acid is primed for amide bond formation, a cornerstone of many drug scaffolds, while the C5-formyl group provides a secondary handle for diversification, allowing for the exploration of a wider chemical space. This application note will detail protocols for leveraging this versatile building block in the synthesis of potential bioactive molecules, with a focus on pyrrolamide derivatives, a class known for its antibacterial properties.[2]

Core Application: Synthesis of Pyrrolamide Analogs via Amide Coupling

The most direct application of this compound is in the synthesis of pyrrole carboxamides.[3] This class of compounds is of significant interest, particularly in the development of novel antibacterial agents that inhibit DNA gyrase.[2][4] The carboxylic acid moiety can be readily coupled with a wide array of primary and secondary amines (e.g., substituted anilines, aliphatic amines) to generate a library of amides.

The key to a successful and high-yielding amide coupling, especially with potentially electron-deficient anilines, is the activation of the carboxylic acid. Standard peptide coupling reagents are well-suited for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are effective.[5] EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The addition of HOBt or DMAP can further enhance the reaction efficiency by forming an activated ester, which is less prone to side reactions and racemization (in the case of chiral reactants).

General Reaction Scheme: Amide Coupling

reagents 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid product Pyrrolamide Derivative reagents->product EDC, HOBt (cat.), DIPEA DMF, Room Temp, 12-24h amine R-NH2 (e.g., Substituted Aniline) amine->product

Caption: General workflow for amide bond formation.

Protocol 1: Synthesis of a Representative Pyrrolamide

This protocol describes a general procedure for the coupling of this compound with a substituted aniline.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
This compound224295-73-2153.141.0 eq
Substituted Aniline (e.g., 4-chloroaniline)106-47-8127.571.1 eq
EDC (hydrochloride)25952-53-8191.701.2 eq
HOBt (hydrate)123333-53-9~153.130.1 eq
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.242.0 eq
Anhydrous DMF (N,N-Dimethylformamide)68-12-273.09Solvent
Ethyl Acetate141-78-688.11Extraction
Saturated aq. NaHCO₃144-55-884.01Wash
BrineN/AN/AWash
Anhydrous MgSO₄7487-88-9120.37Drying Agent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), HOBt (0.1 eq), and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at room temperature. Causality Note: Portion-wise addition of the coupling agent helps to control any potential exotherm and ensures efficient activation of the carboxylic acid.

  • Allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The aqueous washes are critical for removing unreacted starting materials, coupling byproducts (such as the urea from EDC), and the DMF solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolamide.

Secondary Application: Diversification via the C5-Formyl Group

The C5-aldehyde provides a valuable secondary reaction site for building molecular complexity. Reductive amination is a powerful and reliable method for converting the formyl group into a substituted aminomethyl group, introducing a new point of diversity and modulating the molecule's physicochemical properties (e.g., basicity, polarity, and hydrogen bonding capacity).[6]

This two-step, one-pot process typically involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction with a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation as it is selective for the reduction of imines in the presence of other carbonyls and is mild enough to be compatible with a wide range of functional groups.[7]

General Reaction Scheme: Reductive Amination

pyrrolamide Pyrrolamide Derivative (from Protocol 1) product C5-Aminomethyl Pyrrolamide Derivative pyrrolamide->product Acetic Acid (cat.) Sodium Triacetoxyborohydride DCE, Room Temp, 8-16h amine R'R''-NH (e.g., Piperidine) amine->product

Caption: General workflow for reductive amination.

Protocol 2: Synthesis of a C5-Aminomethyl Pyrrolamide Derivative

This protocol describes the reductive amination of the formyl group on a pyrrolamide synthesized in Protocol 1.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Stoichiometry
5-Formyl-pyrrolamide (from Protocol 1)N/AVaries1.0 eq
Amine (e.g., piperidine)110-89-485.151.5 eq
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.5 eq
Acetic Acid (glacial)64-19-760.050.1 eq
Anhydrous DCE (1,2-Dichloroethane)107-06-298.96Solvent
Dichloromethane (DCM)75-09-284.93Extraction
Saturated aq. NaHCO₃144-55-884.01Wash
Anhydrous Na₂SO₄7757-82-6142.04Drying Agent

Step-by-Step Procedure:

  • Dissolve the 5-Formyl-pyrrolamide (1.0 eq) in anhydrous DCE in a dry round-bottom flask.

  • Add the desired amine (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that is actively reduced by the hydride reagent.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent, which minimizes the risk of reducing the amide carbonyl or other sensitive functional groups.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final C5-aminomethyl derivative.

Synergistic Workflow for Library Generation

The true power of this compound lies in the sequential application of these orthogonal reactions. A researcher can first generate a diverse library of pyrrolamides by varying the amine in Protocol 1, and then each of these amides can be further diversified by reacting them with a panel of different amines in Protocol 2. This creates a matrix of final compounds, allowing for a thorough exploration of the structure-activity relationship (SAR).

start This compound protocol1 Protocol 1: Amide Coupling start->protocol1 amides Library of Pyrrolamides protocol1->amides amines1 Amine Library A (R1-NH2, R2-NH2, ...) amines1->protocol1 protocol2 Protocol 2: Reductive Amination amides->protocol2 final_library Final Diversified Library of Bioactive Candidates protocol2->final_library amines2 Amine Library B (R'1-NH2, R'2-NH2, ...) amines2->protocol2

Caption: Synergistic workflow for library generation.

Conclusion

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the systematic and orthogonal synthesis of diverse compound libraries. The protocols outlined in this note provide a robust framework for synthesizing novel pyrrolamide derivatives through reliable amide coupling and reductive amination reactions. By explaining the causality behind reagent choices and providing self-validating workup procedures, these methods empower researchers to efficiently explore the chemical space around the pyrrole scaffold in their quest for new bioactive molecules.

References

  • MySkinRecipes. (n.d.). 5-Methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351–362. Available at: [Link]

  • Funakoshi, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2649. Available at: [Link]

  • (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate.
  • Altan, A., et al. (2005). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Archiv der Pharmazie, 338(7), 352-6. Available at: [Link]

  • Google Patents. (n.d.). WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents.
  • Patil, P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6097-6100. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Bujak, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(17), 13359. Available at: [Link]

  • Shutilov, A. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Available at: [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(82), 12344-12347. Available at: [Link]

  • D'Elia, V., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega, 4(2), 3333–3343. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2026). ACS Catalysis Ahead of Print. Retrieved from [Link]

  • Kairystė, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5006. Available at: [Link]

Sources

Application Note: Recommended Handling and Storage Protocols for 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and solution preparation of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 224295-73-2). As a bifunctional heterocyclic compound, its utility in pharmaceutical synthesis and drug development is significant. However, the presence of a reactive aldehyde group and a carboxylic acid on a pyrrole scaffold necessitates specific protocols to ensure chemical integrity, experimental reproducibility, and operator safety. This note details field-proven procedures grounded in the principles of chemical stability and laboratory best practices.

Introduction: Understanding the Compound's Nature

This compound is a valuable synthetic intermediate, often employed as a building block in the construction of more complex bioactive molecules.[1] Its structure features a methylated pyrrole ring, a C5-formyl (aldehyde) group, and a C2-carboxylic acid. This unique combination of functional groups dictates its reactivity profile. The aldehyde is susceptible to oxidation and nucleophilic attack, while the carboxylic acid can participate in acid-base reactions and esterification. The pyrrole ring itself, while aromatic, can be prone to degradation under strongly acidic or oxidative conditions.[2]

Therefore, improper handling or storage can lead to degradation, compromising sample purity and leading to inconsistent experimental outcomes. The protocols outlined below are designed to mitigate these risks.

Compound Properties and Identification

A summary of the key physical and chemical properties is provided for quick reference.

PropertyValueSource(s)
CAS Number 224295-73-2[3]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14 g/mol Calculated
Appearance Solid[3]
Recommended Storage -20°C, sealed, away from moisture[3]
Boiling Point 358.1 ± 27.0 °C at 760 mmHg[3]

Hazard Assessment and Personal Safety

While a specific, comprehensive safety datasheet for this exact compound is not universally available, data from structurally similar pyrrole aldehydes and carboxylic acids indicate a need for caution. Analogous compounds are classified as irritants.[4][5][6] Therefore, it is imperative to treat this compound with a similar level of care.

3.1. Assumed Hazard Statements

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][6]

3.2. Engineering Controls and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is non-negotiable.

Control / PPESpecification & Rationale
Ventilation All handling of the solid and its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
Eye Protection Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). The aldehyde group can be particularly irritating to mucous membranes.[7]
Hand Protection Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contamination occurs.
Skin Protection Wear a standard laboratory coat. Ensure skin is not exposed.[8]
Emergency Access An operational eyewash station and safety shower must be readily accessible in the immediate work area.[8]

3.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Long-Term Storage Protocol: Preserving Integrity

The primary goal of long-term storage is to prevent degradation from atmospheric oxygen, moisture, and light. The aldehyde functionality is particularly vulnerable to oxidation.

Recommended Conditions: Store at -20°C in a tightly sealed container, preferably within a desiccator. [3]

Causality:

  • Low Temperature (-20°C): Drastically reduces the rate of potential degradation reactions.

  • Tightly Sealed Container: Prevents the ingress of atmospheric moisture and oxygen.

  • Desiccator: Provides a moisture-free secondary environment, which is critical. Pyrrole compounds can be hygroscopic, and moisture can facilitate decomposition pathways.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, after dispensing, flush the container headspace with an inert gas like argon or nitrogen before resealing. This displaces oxygen, providing the best protection against oxidation.[11]

Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect IsOK Seal Intact? Inspect->IsOK Log Log Compound Info (Lot #, Date, Initials) IsOK->Log  Yes Quarantine Quarantine & Contact Supplier IsOK->Quarantine No   Store Place in Secondary Container with Desiccant Log->Store Freeze Store at -20°C in Dark Store->Freeze

Caption: Workflow for receiving and storing the compound.

Protocols for Weighing and Solution Preparation

Contamination with atmospheric moisture is the most significant risk during handling. The following protocols are designed to minimize this exposure.

5.1. Protocol for Weighing the Solid Compound

  • Equilibration: Remove the sealed container from the -20°C freezer and place it into a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

    • Causality: This critical step prevents atmospheric water from condensing onto the cold solid when the container is opened, which would introduce water and compromise stability.

  • Preparation: Perform all subsequent steps in a chemical fume hood. Don personal protective equipment (PPE).

  • Dispensing: Once at room temperature, briefly open the container and quickly dispense the desired amount of solid into a tared weighing vessel. Avoid prolonged exposure to air.

  • Resealing: Tightly reseal the primary container. If possible, flush the headspace with argon or nitrogen before sealing.

  • Return to Storage: Immediately return the compound to the -20°C freezer.

5.2. Protocol for Stock Solution Preparation

No definitive solubility data is published, but based on its structure, polar aprotic solvents are recommended starting points.

  • Solvent Selection: Use anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are excellent for multifunctional compounds and are typically used for creating high-concentration stock solutions for biological screening.

  • Calculation: Calculate the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Weighing: Following the protocol in Section 5.1, accurately weigh the calculated mass of the solid directly into an appropriate vial (e.g., an amber glass vial with a PTFE-lined cap).

  • Dissolution: Add the calculated volume of anhydrous solvent to the vial. Cap tightly.

  • Homogenization: Mix thoroughly using a vortex mixer. If the compound does not dissolve readily, brief sonication in a water bath may be applied. Gentle warming (to 30-35°C) can be used as a last resort, but care must be taken as heat can accelerate degradation.

  • Inspection: Visually inspect the solution to ensure all solid material has dissolved completely.

Start Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temp in Desiccator (Crucial!) Start->Equilibrate Weigh Weigh Solid in Fume Hood into Final Vial Equilibrate->Weigh AddSolvent Add Anhydrous Solvent (e.g., DMSO) Weigh->AddSolvent Dissolve Ensure Complete Dissolution (Vortex / Sonicate) AddSolvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store Aliquots at -20°C or -80°C (Protect from Light) Aliquot->Store

Sources

Application Notes & Protocols: The Strategic Synthetic Utility of the Formyl Group in Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Synthetic Chemists

This technical guide provides an in-depth exploration of the synthetic transformations available to the formyl group on a pyrrole-2-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the strategic importance of this molecular arrangement, outlines key reaction protocols with mechanistic insights, and presents the causality behind experimental choices.

Introduction: A Scaffold of Duality

Pyrrole-2-carboxylic acids bearing a formyl group at another position (typically C-4 or C-5) represent a class of intermediates with significant, yet nuanced, synthetic potential. The pyrrole core is inherently electron-rich, predisposing it to facile electrophilic substitution and oxidation.[1][2] However, the presence of two powerful electron-withdrawing groups—the carboxylic acid and the formyl group—profoundly alters this reactivity. They deactivate the ring, enhancing its stability and allowing for selective chemistry that would be impossible on a simple pyrrole.[3]

The formyl group, in particular, serves as a versatile synthetic lever. It is not merely a deactivating group but a reactive handle for a host of transformations including oxidation, reduction, and carbon-carbon bond formation. Simultaneously, the carboxylic acid at the C-2 position can be strategically removed via decarboxylation, providing access to 2-unsubstituted pyrroles after the formyl group has been manipulated.[4][5] This guide dissects these key transformations, providing both the "how" and the "why" for each strategic step.

G start 5-Formyl-1H-pyrrole-2-carboxylic Acid oxidation Oxidation (e.g., Pinnick) start->oxidation [O] reduction Reduction (e.g., NaBH4) start->reduction [H] condensation C-C Bond Formation (e.g., Knoevenagel) start->condensation Nu-H prod_ox Pyrrole-2,5-dicarboxylic Acid oxidation->prod_ox prod_red 5-(Hydroxymethyl)-1H-pyrrole- 2-carboxylic Acid reduction->prod_red prod_cond 5-(2-Cyanovinyl)-1H-pyrrole- 2-carboxylic Acid condensation->prod_cond decarboxylation Strategic Decarboxylation (Acid-Catalyzed) prod_decarb 5-Substituted-1H-pyrrole decarboxylation->prod_decarb prod_cond->decarboxylation H+, Δ (-CO2)

Caption: Overview of synthetic pathways for 5-formyl-1H-pyrrole-2-carboxylic acid.

Chapter 1: Key Synthetic Transformations of the Formyl Group

The aldehyde functionality is one of the most versatile in organic chemistry. On the deactivated pyrrole ring, its transformations can be performed with high selectivity, often leaving the carboxylic acid and the ring itself untouched.

Oxidation to Pyrrole-2,5-dicarboxylic Acid

Expertise & Rationale: The conversion of the formyl group to a second carboxylic acid creates a symmetrical or unsymmetrical dicarboxylic acid scaffold. These are valuable as building blocks for metal-organic frameworks (MOFs), specialty polymers, or as di-anionic pharmacophoric elements. The Pinnick oxidation (using sodium chlorite and a scavenger) is an exceptionally mild and chemoselective method, ideal for this transformation as it avoids harsh conditions that could lead to ring degradation or premature decarboxylation.[6]

Protocol 1: Pinnick Oxidation of 5-Formyl-1H-pyrrole-2-carboxylic Acid

  • 1. System Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-formyl-1H-pyrrole-2-carboxylic acid in a 1:1 mixture of tert-butanol and water.

  • 2. Reagent Addition: To this solution, add 1.5 equivalents of 2-methyl-2-butene (as a hypochlorite scavenger).

  • 3. Oxidant Introduction: In a separate flask, prepare a solution of 3.0 equivalents of sodium chlorite (NaClO₂) in water. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes. An ice bath can be used to control any mild exotherm.

  • 4. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (Typical reaction time: 2-4 hours).

  • 5. Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product, pyrrole-2,5-dicarboxylic acid, will often precipitate.

  • 6. Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Trustworthiness (Self-Validation): The formation of the dicarboxylic acid can be confirmed by the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new carboxylic acid proton signal (~12-13 ppm, broad) in ¹H NMR spectroscopy. The product should also exhibit a different retention factor (Rf) on TLC, typically being more polar than the starting material.

Reduction to a 5-(Hydroxymethyl) Group

Expertise & Rationale: Reducing the formyl group to a hydroxymethyl group provides a nucleophilic handle for subsequent reactions like etherification, esterification, or conversion to a leaving group (e.g., a tosylate or halide) for Sₙ2 displacement. The choice of reducing agent is critical. Strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the formyl and the carboxylic acid groups.[7] Sodium borohydride (NaBH₄), being a much milder reagent, selectively reduces the aldehyde in the presence of the carboxylic acid, which exists predominantly as the unreactive carboxylate salt under the typically basic or neutral reaction conditions. Attaching an electron-withdrawing group to the pyrrole nitrogen can further deactivate the ring and prevent side reactions.[3]

Protocol 2: Selective Reduction of 5-Formyl-1H-pyrrole-2-carboxylic Acid

  • 1. System Setup: Dissolve 1.0 equivalent of 5-formyl-1H-pyrrole-2-carboxylic acid in a suitable solvent like methanol or a 1:1 mixture of THF and water. Add 1.1 equivalents of sodium bicarbonate to deprotonate the carboxylic acid.

  • 2. Reductant Addition: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • 3. Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC for the consumption of the starting aldehyde.

  • 4. Quenching: Once complete, cool the reaction back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • 5. Work-up & Isolation: Adjust the pH to ~7 with saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid.

  • 6. Purification: The product can be purified by column chromatography or recrystallization as needed.

Trustworthiness (Self-Validation): Successful reduction is confirmed in ¹H NMR by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new singlet or doublet for the benzylic-type CH₂OH protons (~4.5 ppm) and a triplet for the hydroxyl proton.

C-C Bond Formation via Knoevenagel Condensation

Expertise & Rationale: The Knoevenagel condensation is a powerful reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups).[8][9] This reaction is particularly useful for synthesizing conjugated systems that can act as dyes, molecular sensors, or precursors to more complex pharmaceutical agents.[10][11] A mild base like piperidine or pyrrolidine is typically used as a catalyst, which is sufficient to deprotonate the active methylene compound without causing unwanted side reactions on the pyrrole scaffold.

Caption: Mechanism of the Knoevenagel condensation.

Protocol 3: Knoevenagel Condensation with Malononitrile

  • 1. System Setup: To a solution of 1.0 equivalent of 5-formyl-1H-pyrrole-2-carboxylic acid in ethanol, add 1.1 equivalents of malononitrile.

  • 2. Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • 3. Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC. The product is often intensely colored and may precipitate from the solution upon formation. (Typical reaction time: 1-3 hours).

  • 4. Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. Collect the precipitated product by vacuum filtration.

  • 5. Purification: Wash the solid with cold ethanol to remove residual starting materials and catalyst. The product is often pure enough for subsequent steps without further purification.

Trustworthiness (Self-Validation): The reaction can be followed by the appearance of a new, highly colored spot on the TLC plate. ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a new vinyl proton signal (~7.5-8.5 ppm).

Chapter 2: Strategic Decarboxylation of the C-2 Carboxylic Acid

Expertise & Rationale: The pyrrole-2-carboxylic acid motif is a common outcome of classical pyrrole syntheses like the Knorr synthesis.[12] In many synthetic campaigns, this group serves as a temporary directing group or placeholder and must be removed to access the 2-unsubstituted pyrrole. The decarboxylation of pyrrole-2-carboxylic acid is known to proceed under acidic conditions via an electrophilic substitution mechanism where a proton acts as the electrophile, displacing carbon dioxide in an ipso-substitution.[13][14] The electron-rich nature of the pyrrole ring facilitates this process. The presence of another electron-withdrawing group, such as the formyl group (or its elaborated product), stabilizes the starting material but the reaction remains feasible under forcing conditions (heat and strong acid).[4][5]

Protocol 4: Acid-Catalyzed Decarboxylation

  • 1. System Setup: In a flask equipped with a reflux condenser, place 1.0 equivalent of the substituted pyrrole-2-carboxylic acid.

  • 2. Reagent Addition: Add a solution of concentrated hydrochloric acid (HCl) in ethanol or use a high-boiling solvent like ethylene glycol with a catalytic amount of strong acid.

  • 3. Reaction Conditions: Heat the mixture to a vigorous reflux. The evolution of CO₂ gas should be apparent. Monitor the reaction by TLC, observing the formation of a less polar product spot. (Typical reaction time: 2-12 hours, substrate dependent).

  • 4. Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • 5. Isolation: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • 6. Purification: Purify the resulting 2-unsubstituted pyrrole by column chromatography on silica gel.

Trustworthiness (Self-Validation): Complete decarboxylation is confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of a new proton signal for the now unsubstituted C-2 position of the pyrrole ring (~6.5-7.0 ppm).

Data Summary

TransformationKey ReagentsTypical ConditionsProduct ClassKey Analytical Shift (¹H NMR)
Oxidation NaClO₂, 2-methyl-2-butenet-BuOH/H₂O, RTDicarboxylic AcidCHO (~9.5 ppm) disappears
Reduction NaBH₄, NaHCO₃MeOH or THF/H₂O, 0°C to RTHydroxymethyl AcidCHO disappears; CH₂OH (~4.5 ppm) appears
Knoevenagel CH₂(CN)₂, Piperidine (cat.)EtOH, RefluxVinyl-pyrrole AcidCHO disappears; Vinyl H (~7.5-8.5 ppm) appears
Decarboxylation Conc. HCl (cat.)High-boiling solvent, Reflux2-Unsubstituted PyrroleCOOH disappears; Pyrrole H-2 (~6.8 ppm) appears

References

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [15]

  • Pyrrole synthesis. Organic Chemistry Portal. [16]

  • Pyrrole. Wikipedia. [1]

  • Wood, J. M., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. [17]

  • Al-Jubouri, H. R. (2021). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). ResearchGate. [2]

  • Goud, B. K., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules. [18]

  • Lewis, S. E., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [12]

  • Lewis, S. E., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [19]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. [20]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [21]

  • Knoevenagel condensation. Wikipedia. [8]

  • Liu, H., et al. (1998). Synthesis and Properties of Ring-Deactivated Deuterated (Hydroxymethyl)pyrroles. Journal of the American Chemical Society. [3]

  • Chiang, Y., et al. (1998). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. [4]

  • Arasawa, T., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. MDPI. [10]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [6]

  • Chiang, Y., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [5]

  • Wang, C., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. [11]

  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [13]

  • Reduction & Oxidation Reactions of Carboxylic Acids. Chemistry LibreTexts. [7]

  • Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. YouTube. [9]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [14]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our goal is to provide you with in-depth, experience-driven guidance to improve your yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common factors affecting the yield?

Low yields in this synthesis can often be attributed to several critical factors, primarily centered around the Vilsmeier-Haack formylation step and the subsequent hydrolysis. Here’s a breakdown of potential causes and their solutions:

  • Suboptimal Vilsmeier-Haack Reaction Conditions: The formation of the Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) and its subsequent reaction with the pyrrole substrate are highly sensitive to temperature and stoichiometry.

    • Troubleshooting: Ensure that the Vilsmeier reagent is prepared at a low temperature (typically 0-5 °C) to prevent its decomposition. The addition of the pyrrole substrate should also be done slowly and at a controlled temperature. Using an excess of the Vilsmeier reagent can sometimes drive the reaction to completion, but too much can lead to side products.

  • Incomplete Hydrolysis: The hydrolysis of the ester or nitrile precursor to the carboxylic acid can be challenging.

    • Troubleshooting: The choice of hydrolytic conditions (acidic or basic) and the reaction time are crucial. For methyl or ethyl esters, basic hydrolysis with NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol is common. Ensure the reaction is heated sufficiently (reflux) and for an adequate duration to drive the hydrolysis to completion. Monitoring the reaction by TLC or LC-MS is highly recommended.

  • Product Degradation: The pyrrole ring, especially with an electron-withdrawing formyl group, can be sensitive to strongly acidic or basic conditions and high temperatures.

    • Troubleshooting: During workup and purification, minimize exposure to harsh conditions. Neutralize the reaction mixture carefully and avoid prolonged heating.

Q2: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize its formation?

The most common side product in the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carboxylic acid precursors is the formation of a di-formylated product or other isomers.

  • Potential Side Products & Minimization Strategies:

    • Di-formylation: The pyrrole ring can be activated towards a second formylation, typically at the 4-position. To minimize this, use a stoichiometric amount of the Vilsmeier reagent and maintain a low reaction temperature.

    • Isomer Formation: While formylation is highly regioselective for the 5-position due to the directing effect of the carboxyl group, small amounts of other isomers can form. Careful purification is key to removing these.

    • Polymerization: Pyrroles can be prone to polymerization under acidic conditions. Ensure that the addition of the Vilsmeier reagent is slow and the temperature is well-controlled.

A general workflow for the synthesis is depicted below:

G cluster_0 Vilsmeier-Haack Formylation cluster_1 Hydrolysis cluster_2 Purification A 1-Methyl-1H-pyrrole-2-carboxylate C Formylated Intermediate A->C Reaction B Vilsmeier Reagent (POCl3/DMF) B->C Addition at 0-5 °C D Formylated Intermediate F This compound D->F Reflux E Base (e.g., NaOH) E->F G Crude Product I Pure Product G->I H Recrystallization or Chromatography H->I

Caption: General workflow for the synthesis of this compound.

Q3: What is the best method for purifying the final product, this compound?

The purification strategy for this compound depends on the nature of the impurities present.

  • Recrystallization: This is often the most effective method for obtaining high-purity material if the main impurities have different solubility profiles.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. Experiment with different solvent systems to find the optimal conditions.

  • Column Chromatography: If recrystallization is not sufficient to remove closely related impurities (e.g., isomers), column chromatography on silica gel is a viable option.

    • Eluent System: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing, is a good starting point.

Q4: Can you provide a detailed, optimized protocol for the synthesis?

Below is a well-established, two-step protocol for the synthesis of this compound, starting from methyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 1: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is slightly basic (pH 8-9).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the pH is around 2-3.

  • The product, this compound, should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization if necessary.

A visual representation of the key reaction steps is provided below:

G cluster_0 Step 1: Formylation cluster_1 Step 2: Hydrolysis Start Methyl 1-methyl-1H-pyrrole-2-carboxylate Intermediate Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate Start->Intermediate POCl3, DMF Final This compound Intermediate->Final 1. NaOH, H2O/MeOH 2. HCl

Caption: Key reaction steps in the synthesis.

Q5: How do reaction parameters influence the yield?

The following table summarizes the impact of key reaction parameters on the yield of the synthesis.

ParameterEffect on YieldRecommended Range/ConditionRationale
Temperature (Formylation) High temperatures can lead to side products and decomposition.0-5 °C for reagent formation and substrate addition.Minimizes decomposition of the Vilsmeier reagent and reduces the formation of di-formylated byproducts.
Stoichiometry (Vilsmeier Reagent) Excess can lead to di-formylation; insufficient amounts result in incomplete conversion.1.1-1.5 equivalentsEnsures complete consumption of the starting material while minimizing side reactions.
Hydrolysis Time Insufficient time leads to incomplete conversion.2-6 hours (monitor by TLC)Ensures the complete conversion of the ester to the carboxylic acid.
pH (Workup) Incorrect pH can lead to product loss.Basic (8-9) for extraction of the ester; acidic (2-3) for precipitation of the acid.Maximizes the recovery of the intermediate and the final product.

References

  • Vilsmeier-Haack Reaction of Pyrroles: A comprehensive overview of the Vilsmeier-Haack reaction, including its mechanism and application to pyrrole substrates. (Source: Organic Syntheses, Coll. Vol. 4, p.915; Vol. 35, p.100)
  • Synthesis of Pyrrole-2-Carboxylic Acids: Provides examples and general procedures for the synthesis and modification of pyrrole-2-carboxylic acid derivatives. (Source: Science of Synthesis, Vol. 13, p. 1-226)
  • Optimization of the Vilsmeier-Haack Reaction: Discusses strategies for optimizing the Vilsmeier-Haack reaction for various heterocyclic compounds. (Source: Journal of Organic Chemistry, various articles)

Common side reactions and byproducts in the formylation of pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation in heterocyclic chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the formylation of pyrroles, offering explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Formylated Pyrrole

Symptoms:

  • Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the product is significantly lower than expected.

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is moisture-sensitive.

    • Causality: Traces of water will hydrolyze the reactive Vilsmeier reagent, rendering it incapable of formylating the pyrrole ring.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and freshly distilled reagents. The Vilsmeier reagent is often prepared at low temperatures (0 °C) to maintain its stability.[1]

  • Insufficiently Activated Pyrrole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrrole ring.

    • Causality: Strong electron-withdrawing groups (e.g., nitro, cyano, acyl) on the pyrrole ring deactivate it towards electrophilic attack by the relatively weak Vilsmeier reagent.

    • Solution: For deactivated pyrroles, consider using a more reactive formylating agent or a different formylation method altogether. Protecting groups that are electron-donating can be employed and later removed.

  • Suboptimal Reaction Temperature: The formylation of pyrroles is often temperature-sensitive.

    • Causality: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the Vilsmeier reagent or the pyrrole substrate, as well as promote side reactions like polymerization.

    • Solution: Start with the recommended literature temperature for your specific substrate. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring the reaction progress by TLC or GC-MS to avoid byproduct formation.

Problem 2: Formation of Multiple Products

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and the desired product.

  • NMR or GC-MS analysis of the crude product indicates a mixture of isomers or multiply formylated species.

Potential Causes and Solutions:

  • Di- or Tri-formylation: Pyrrole is a highly activated heterocyclic system, and multiple formylations can occur, especially if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for an extended period. The most common di-substituted product is the 2,5-diformylpyrrole.

    • Causality: The first formyl group is deactivating, but the high reactivity of the pyrrole ring can still allow for a second electrophilic attack, typically at the other α-position (C5).

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use of 1.0 to 1.2 equivalents is often sufficient for mono-formylation.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

      • Purification: Di-formylated byproducts can often be separated from the mono-formylated product by column chromatography on silica gel. The more polar di-formylated product will typically have a lower Rf value.[1]

  • Formation of Regioisomers (for substituted pyrroles): The position of formylation on a substituted pyrrole is influenced by both electronic and steric factors.

    • Causality: Electron-donating groups on the pyrrole ring direct the formylation to the adjacent positions, while bulky substituents can sterically hinder attack at certain positions, leading to a mixture of isomers. For 1-substituted pyrroles, formylation can occur at the C2 (α) or C3 (β) position.[2][3]

    • Solution:

      • Predicting Regioselectivity: Understand the directing effects of your substituents. N-alkyl groups generally favor α-formylation, but bulky N-substituents can increase the proportion of the β-isomer due to steric hindrance.[2][3]

      • Chromatographic Separation: Regioisomers can often be separated by careful column chromatography.

Problem 3: Significant Polymerization or Resinification

Symptoms:

  • The reaction mixture turns dark brown or black, and a significant amount of insoluble, tar-like material is formed.

  • Difficulty in isolating the desired product from the polymeric mass.

Potential Causes and Solutions:

  • Acid-Catalyzed Polymerization: Pyrrole is notoriously prone to polymerization in the presence of strong acids.

    • Causality: The acidic conditions generated during the Vilsmeier-Haack reaction can protonate the pyrrole ring, initiating a chain reaction of electrophilic attack of protonated pyrrole on neutral pyrrole molecules.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature to minimize the rate of polymerization.

      • Controlled Addition: Add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of unreacted pyrrole.

      • Work-up: Quench the reaction by pouring it into a cold, basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate iminium salt.

II. Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for my pyrrole derivative?

A1: The choice of formylation method depends on the reactivity of your pyrrole substrate.

  • Vilsmeier-Haack Reaction: This is the most common and versatile method for formylating electron-rich pyrroles. It uses relatively mild conditions and is generally high-yielding for activated substrates.[4]

  • Duff Reaction: This method is typically used for the ortho-formylation of phenols but can be adapted for highly activated heterocycles. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. It is generally less efficient for pyrroles compared to the Vilsmeier-Haack reaction.

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄, SnCl₄). It is a powerful formylation technique but the reagents are highly reactive and moisture-sensitive. This method can be useful for less reactive aromatic systems.

Q2: How can I be sure my Vilsmeier reagent has formed correctly?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. A noticeable increase in temperature upon addition of POCl₃ to DMF (at a controlled rate) is a good indicator of reagent formation. The resulting solution is often a pale yellow to colorless, sometimes viscous, liquid.

Q3: What is the mechanism of the Vilsmeier-Haack reaction on pyrrole?

A3: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate (a σ-complex).

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][6]

Q4: Can I formylate the nitrogen of the pyrrole ring?

A4: While C-formylation is the predominant reaction under Vilsmeier-Haack conditions, N-formylation can occur under certain circumstances, particularly if the pyrrole nitrogen is deprotonated (e.g., using a strong base) prior to the introduction of a formylating agent. However, with the Vilsmeier-Haack reagent, electrophilic attack on the carbon-rich ring is highly favored.

III. Key Side Reactions and Byproducts

Understanding the potential side reactions is crucial for developing a robust formylation protocol.

A. Di- and Poly-formylation

As discussed in the troubleshooting section, the high reactivity of the pyrrole ring can lead to the introduction of more than one formyl group. The 2,5-diformylpyrrole is a common byproduct. In some cases, even tri-formylation to produce pyrrole-2,3,5-tricarboxaldehyde has been reported, especially when using protecting groups and an excess of the formylating agent.[7]

B. Polymerization

The acid-catalyzed polymerization of pyrrole is a major competing reaction. The resulting polymers are typically insoluble, dark-colored materials that can significantly reduce the yield of the desired product and complicate purification.

C. Hydrolysis of the Vilsmeier Intermediate

Incomplete hydrolysis of the intermediate iminium salt during work-up can lead to impurities in the final product. Ensuring a sufficiently long and vigorous stirring with an aqueous basic solution is important for complete conversion to the aldehyde.

D. Formation of Colored Impurities

The appearance of dark colors in the reaction mixture can be due to both polymerization and the formation of highly conjugated byproducts. These can sometimes be challenging to remove completely.

IV. Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway for the mono-formylation of pyrrole versus the common side reactions of di-formylation and polymerization.

FormylationPathways Pyrrole Pyrrole Monoformyl_Intermediate Iminium Salt Intermediate Pyrrole->Monoformyl_Intermediate Electrophilic Attack Polymer Polymeric Byproducts (Resin) Pyrrole->Polymer Acid-catalyzed Polymerization Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Monoformyl_Intermediate Diformyl_Intermediate Di-iminium Salt Intermediate Vilsmeier->Diformyl_Intermediate Monoformyl_Product 2-Formylpyrrole (Desired Product) Monoformyl_Intermediate->Monoformyl_Product Hydrolysis Hydrolysis Aqueous Work-up (Hydrolysis) Monoformyl_Intermediate->Hydrolysis Monoformyl_Product->Diformyl_Intermediate Further Electrophilic Attack Diformyl_Product 2,5-Diformylpyrrole (Byproduct) Diformyl_Intermediate->Diformyl_Product Hydrolysis Diformyl_Intermediate->Hydrolysis H_plus H⁺ (Acidic Conditions) H_plus->Polymer Hydrolysis->Monoformyl_Product Hydrolysis->Diformyl_Product

Caption: Reaction pathways in pyrrole formylation.

V. Summary of Common Byproducts and Purification Strategies

ByproductFormation ConditionsIdentificationPurification Method
2,5-Diformylpyrrole Excess Vilsmeier reagent, prolonged reaction time.Higher polarity than mono-formylated product (lower Rf on TLC). Characteristic NMR signals.Column chromatography on silica gel. Gradient elution with a mixture of hexanes and ethyl acetate is often effective.
Polymeric Material (Resin) Acidic conditions, elevated temperatures.Insoluble, dark-colored solid.Filtration of the crude reaction mixture. The desired product is typically soluble in organic solvents.
Unreacted Pyrrole Incomplete reaction (inactive reagent, low temperature).Lower polarity than the formylated product (higher Rf on TLC).Column chromatography. Unreacted pyrrole will elute first.
Colored Impurities Various, often from minor side reactions or degradation.Visible color in the purified product.Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). Activated carbon treatment can sometimes be used to remove colored impurities.

VI. Experimental Protocols and Best Practices

A. General Protocol for Vilsmeier-Haack Formylation of Pyrrole

Materials:

  • Pyrrole (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq.) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 eq.) dropwise to the stirred DMF solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-formylpyrrole.

B. Best Practices for Success
  • Reagent Quality: The purity of pyrrole and the dryness of the solvent and reagents are paramount to achieving high yields and minimizing side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent moisture from entering the reaction vessel.

  • Reaction Monitoring: Regularly monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid the formation of byproducts from over-reaction.

  • Careful Work-up: The hydrolysis step is critical. Ensure thorough mixing and a sufficiently long duration to completely convert the intermediate to the aldehyde.

VII. References

  • Muzart, J. (2009). The Vilsmeier-Haack reaction in Tetrahedron, 65, 8313–8323. [Link]

  • The Formylation of N,N‑Dimethylcorroles. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Royal Society of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch. (2023, March 18). YouTube. [Link]

  • Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (n.d.). ResearchGate. [Link]

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (n.d.). Scribd. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic. [Link]

Sources

Troubleshooting purification challenges of polar pyrrole carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrrole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these unique molecules. The inherent polarity and amphoteric nature of pyrrole carboxylic acids present significant challenges in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to overcome these hurdles.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of polar pyrrole carboxylic acids, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Poor Retention and Early Elution in Reversed-Phase Chromatography (RPC)

Question: My polar pyrrole carboxylic acid is eluting in the void volume or showing very poor retention on my C18 column, even with a highly aqueous mobile phase. How can I improve its retention?

Probable Cause: The high polarity of your compound, conferred by the carboxylic acid and the pyrrole ring, leads to weak hydrophobic interactions with the non-polar stationary phase of the RPC column.[1][2][3] In its ionized (deprotonated) state at neutral or basic pH, the carboxylate group further increases its polarity, minimizing retention.

Solution Workflow:

RPC_Troubleshooting

Workflow for improving poor retention in RPC.

Step-by-Step Protocol for pH Adjustment in RPC:

  • Determine the pKa: Identify the pKa of your pyrrole carboxylic acid. For instance, pyrrole-2-carboxylic acid has a pKa of approximately 4.45.[4][5]

  • Prepare Acidified Mobile Phase: Prepare your aqueous mobile phase (e.g., water) and organic mobile phase (e.g., acetonitrile or methanol) each containing 0.1% (v/v) of a suitable acid like formic acid or trifluoroacetic acid (TFA). The goal is to maintain a mobile phase pH at least 1.5 to 2 units below the compound's pKa to ensure the carboxylic acid is fully protonated.

  • Equilibrate the Column: Thoroughly equilibrate your C18 column with the initial mobile phase composition (e.g., 95% aqueous with 0.1% acid, 5% organic with 0.1% acid) for at least 10-15 column volumes.

  • Run a Gradient Elution: Start with a shallow gradient to effectively separate your compound from other impurities. For example, a gradient from 5% to 50% organic solvent over 20-30 minutes.

Issue 2: Strong Retention and Peak Tailing in Normal-Phase Chromatography (NPC)

Question: I'm trying to purify my compound using normal-phase chromatography on a silica gel column, but it's either stuck at the origin or elutes as a very broad, tailing peak. What's happening?

Probable Cause: The polar functional groups (carboxylic acid and the N-H of the pyrrole ring) interact very strongly with the highly polar silica stationary phase through hydrogen bonding.[6][7] This can lead to irreversible adsorption or slow desorption kinetics, resulting in poor peak shape and recovery.

Solution Workflow:

NPC_Troubleshooting

Workflow for managing strong retention in NPC.

Step-by-Step Protocol for Mobile Phase Modification in NPC:

  • Initial Solvent System: Start with a common normal-phase solvent system such as hexane/ethyl acetate or dichloromethane/methanol.

  • Introduce a Polar Modifier: If your compound shows excessive retention, add a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase. This will protonate any basic sites on the silica and compete with the carboxylic acid of your compound for hydrogen bonding interactions.

  • Increase Eluent Strength: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) to increase the eluting strength of the mobile phase.[8]

  • Consider an Alternative: If peak shape remains poor, consider switching to a less acidic stationary phase like alumina or using a different chromatography mode altogether, such as HILIC.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for polar pyrrole carboxylic acids?

For highly polar compounds that are challenging to retain in reversed-phase and too strongly retained in normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[7][9][10] HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[9] The separation mechanism involves partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the concentration of the aqueous component.[7]

Q2: How does the zwitterionic nature of pyrrole carboxylic acids affect purification?

Pyrrole carboxylic acids can exist as zwitterions, particularly at a pH between the pKa of the carboxylic acid and the pKa of the protonated pyrrole nitrogen. This dual charge character can be exploited for purification using ion-exchange chromatography (IEX) .[11][12][13]

  • Anion-Exchange Chromatography (AEX): At a pH above the pKa of the carboxylic acid (e.g., pH > 5), the molecule will carry a net negative charge and can be retained on an AEX column. Elution is typically achieved by increasing the salt concentration or decreasing the pH.

  • Cation-Exchange Chromatography (CEX): At a pH below the pKa of the protonated pyrrole ring, the molecule may carry a net positive charge and can be retained on a CEX column. Elution is accomplished by increasing the salt concentration or increasing the pH.

Zwitterionic stationary phases, which contain both positive and negative charges, can also offer unique selectivity for these types of molecules.[11][13][14]

Q3: Can I use non-chromatographic methods to purify my polar pyrrole carboxylic acid?

Yes, non-chromatographic techniques can be very effective, especially for initial purification or for large-scale work.

  • Crystallization: If your compound is a solid and you can find a suitable solvent system from which it has low solubility at a certain temperature and higher solubility at another, crystallization can be an excellent method for achieving high purity.[15][16][17] The presence of the carboxylic acid group allows for the formation of hydrogen-bonded dimers, which can facilitate crystal lattice formation.[15][18]

  • Acid-Base Extraction: This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities.[19]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The pyrrole carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) until the pH is well below the pKa of the carboxylic acid. The protonated, less water-soluble pyrrole carboxylic acid will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Q4: What are some suitable starting solvents for purifying pyrrole-2-carboxylic acid?

The choice of solvent is critical and depends on the purification technique.

Purification TechniqueRecommended SolventsRationale
Reversed-Phase HPLC Mobile Phase: Water/Acetonitrile or Water/Methanol with 0.1% Formic or Acetic Acid.[20]The acid suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention.
Normal-Phase Flash Chromatography Eluent: Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1-2% Acetic Acid.The polar modifier (methanol, acetic acid) helps to elute the highly polar compound from the silica gel.
Crystallization Water, Ethanol, or mixtures thereof. The solubility in water is relatively low but increases with temperature.[21]The goal is to find a solvent where the compound is sparingly soluble at low temperatures and highly soluble at higher temperatures.
Extraction Organic Phase: Ethyl Acetate; Aqueous Phase: Saturated Sodium Bicarbonate.Ethyl acetate is a good solvent for the protonated acid, while the carboxylate salt is soluble in the aqueous base.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Methylation of Pyrrole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of pyrrole rings. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and rationalize your optimization strategy.

Core Principles: The Mechanism and the Challenge of Selectivity

The N-methylation of pyrrole is fundamentally a two-step process:

  • Deprotonation: The N-H proton of the pyrrole ring is moderately acidic, with a pKa of approximately 17.5.[1] This means a sufficiently strong base is required to remove the proton and generate the nucleophilic pyrrolide anion.

  • Nucleophilic Attack: The resulting pyrrolide anion attacks the methylating agent (an electrophile) in a classic SN2 reaction to form the N-methylated product.

N_Methylation_Mechanism Pyrrole Pyrrole Ring (C₄H₄NH) p1 Pyrrole->p1 + H⁺ Base Base (B⁻) Base->p1 MeX Methylating Agent (CH₃-X) Product N-Methylpyrrole (C₄H₄NCH₃) MeX->Product p3 MeX->p3 + X⁻ p2 p1->p2 Deprotonation p2->MeX Nucleophilic Attack (Sₙ2)

Caption: General mechanism for the N-methylation of pyrrole.

The primary challenge in this reaction is not the methylation itself, but controlling its position. The pyrrolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the carbon atoms of the ring (primarily C2 and C5). This can lead to a mixture of N-methylated and C-methylated products, complicating purification and reducing the yield of the desired product.

The key to achieving high selectivity for N-methylation lies in understanding the nature of the bond between the deprotonated pyrrole and the counter-ion from the base.[1]

  • N-Alkylation is Favored by more ionic nitrogen-metal bonds (e.g., with Na⁺, K⁺) and in polar, solvating solvents. These conditions create a "free" pyrrolide anion where the negative charge is more localized on the electronegative nitrogen atom, making it the primary site of attack.

  • C-Alkylation is Favored by more covalent nitrogen-metal bonds (e.g., with MgX⁺). In these cases, the metal coordinates more tightly to the nitrogen, sterically hindering it and increasing the electron density on the ring carbons, which then become the preferred sites for electrophilic attack.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-methylation of pyrroles in a practical question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I've mixed my pyrrole, methyl iodide, and a base, but TLC analysis shows only starting material, even after several hours. What's wrong?

  • Answer: The most likely culprit is insufficient deprotonation of the pyrrole ring.

    • Causality: The N-H proton of pyrrole has a pKa of ~17.5.[1] For an acid-base reaction to proceed to completion, the pKa of the conjugate acid of the base you are using must be significantly higher than the pKa of the acid you are deprotonating (a difference of >2-3 pKa units is a good rule of thumb).[2]

    • Solution: Check the strength of your base. Weak bases like triethylamine (pKa of conjugate acid ~10.7) or even potassium carbonate (pKa of conjugate acid ~10.3) may be ineffective on their own for unactivated pyrroles. You need a much stronger base to generate the pyrrolide anion in sufficient concentration.

BaseConjugate AcidpKa of Conjugate AcidSuitable for Pyrrole (pKa ~17.5)?
Sodium Hydride (NaH)H₂~36Excellent
n-Butyllithium (n-BuLi)Butane~50Excellent
Sodium Amide (NaNH₂)NH₃~38Excellent
Potassium hydroxide (KOH)H₂O15.7Marginal/Good (in DMSO)
Potassium carbonate (K₂CO₃)HCO₃⁻10.3Poor (unless PTC or activated pyrrole)
  • Further Checks:

    • Anhydrous Conditions: Strong bases like NaH and n-BuLi react violently with water. Ensure your solvent and glassware are rigorously dried. Any moisture will quench the base, preventing deprotonation.

    • Reagent Quality: Old bottles of NaH (which can appear gray and clumpy instead of a fine white/light gray powder) may have reduced activity due to oxidation.

Issue 2: A Mixture of N-methyl and C-methyl Products is Formed

  • Question: My reaction works, but I get a significant amount of a side product that I believe is a C-methylated pyrrole. How can I improve N-selectivity?

  • Answer: This is a classic selectivity problem governed by the counter-ion and solvent, as described in the core principles.

    • Causality: If you are using a base with a highly coordinating cation like Mg²⁺ (from a Grignard reagent, for instance), the nitrogen atom becomes effectively blocked, directing the methylation to the carbon atoms.[1]

    • Solutions:

      • Switch to a "Harder" Cation: Use bases with alkali metal cations like Na⁺ (from NaH) or K⁺ (from KOH or KH). These form a more ionic bond with the pyrrolide nitrogen, leaving it more available for nucleophilic attack.[1]

      • Increase Solvent Polarity: Use highly polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation, creating a more "naked" and reactive pyrrolide anion, which preferentially reacts at the most electronegative site (nitrogen).[1][3]

      • Consider Phase-Transfer Catalysis (PTC): Using a milder base like KOH or K₂CO₃ with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective for achieving N-alkylation.[4][5] The catalyst transports the pyrrolide anion into an organic phase where it is less tightly ion-paired and highly reactive towards the methylating agent.

Troubleshooting_Selectivity Start Mixture of N- and C-Methylated Products CheckBase What is your base's counter-ion? Start->CheckBase CheckSolvent How polar is your solvent? CheckBase->CheckSolvent Ionic (e.g., Na⁺, K⁺) Problem1 Using Grignard (MgX⁺) or other covalent metal base CheckBase->Problem1 Covalent (e.g., Mg²⁺) Solution1 Switch to NaH, KH, or KOH in DMSO CheckSolvent->Solution1 High Polarity (Still have issues) Problem2 Using non-polar solvent (e.g., Toluene, THF) CheckSolvent->Problem2 Low Polarity Solution2 Switch to a more polar solvent (DMF, DMSO) Problem1->Solution1 Problem2->Solution2

Caption: Decision workflow for troubleshooting poor N/C selectivity.

Issue 3: The Reaction Mixture Turns Dark and Forms a Tar-like Substance

  • Question: My reaction started fine, but over time it turned dark brown/black and now looks like tar. What happened?

  • Answer: This often indicates polymerization of the pyrrole ring.

    • Causality: Pyrrole is notoriously unstable in the presence of strong acid.[6] The aromaticity of the ring makes it susceptible to electrophilic attack, and protonation can initiate a polymerization cascade.

    • Solutions:

      • Ensure Basic Conditions: Never attempt this reaction under acidic conditions. If your methylating agent has acidic impurities, it could be the cause.

      • Check Starting Material Purity: Pyrrole itself can darken upon exposure to air and light due to autoxidation and polymerization. Using freshly distilled or high-purity pyrrole is recommended.

      • Control Temperature: While some reactions require heat, excessive temperatures can accelerate decomposition and polymerization pathways. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.

Frequently Asked Questions (FAQs)

  • Q1: Which methylating agent is best: methyl iodide, dimethyl sulfate, or dimethyl carbonate?

    • A1: The choice depends on a balance of reactivity, safety, and green chemistry principles.

Methylating AgentProsConsSafety Notes
Methyl Iodide (MeI) Highly reactive, often allowing for lower reaction temperatures.Volatile (B.P. 42°C), expensive, light-sensitive, potent carcinogen.Extremely Hazardous. [7][8] Work in a certified fume hood with appropriate PPE. Readily absorbed through skin.
Dimethyl Sulfate (DMS) Highly reactive, very effective, and cost-efficient for large scale.Extremely Toxic & Carcinogenic. [9] Less volatile than MeI, but exposure is highly dangerous. Corrosive.Extremely Hazardous. [9][10] Must be handled with extreme care, specialized gloves, and in a fume hood.
Dimethyl Carbonate (DMC) "Green" alternative, much lower toxicity, environmentally benign byproducts (methanol, CO₂).Less reactive, often requires higher temperatures (e.g., >100°C) and/or specific catalysts (e.g., DBU, DABCO).[11][12]Significantly safer than MeI or DMS. Flammable.
  • Q2: How do I monitor the reaction's progress?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture on a silica gel plate alongside your starting pyrrole. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). N-methylpyrrole is less polar than pyrrole (due to the loss of the N-H bond for hydrogen bonding) and will have a higher Rf value. You can visualize the spots under UV light or by staining with potassium permanganate solution.[13]

  • Q3: Does the order of addition matter?

    • A3: Yes, absolutely. The standard and safest procedure is to first add the base to the solvent, then add the pyrrole substrate to form the pyrrolide anion in situ. The methylating agent should be added last, often slowly and at a controlled temperature (e.g., 0 °C) to manage any exotherm. This prevents high concentrations of both the pyrrole and the highly reactive methylating agent from being present at the same time, which can lead to side reactions.

Experimental Protocols

Protocol 1: Standard N-Methylation with Sodium Hydride and Methyl Iodide

This protocol should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

Materials:

  • Pyrrole (freshly distilled)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.1 equivalents) to the stirred DMF in portions.

  • Slowly add the pyrrole (1.0 equivalent) dropwise to the NaH suspension. You may observe gas (H₂) evolution. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium pyrrolide.

  • Methylation: Add methyl iodide (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude N-methylpyrrole can be purified by fractional distillation under atmospheric pressure (B.P. ~112-113 °C) to yield a colorless liquid.

Protocol 2: N-Methylation using Potassium Hydroxide in DMSO

This method avoids the use of pyrophoric bases like NaH but requires careful temperature control.

Materials:

  • Pyrrole

  • Potassium hydroxide (KOH), powdered

  • Methyl iodide (MeI)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask with a stir bar, add powdered KOH (1.1 equivalents) and DMSO.

  • Add the pyrrole (1.0 equivalent) to the mixture and stir at room temperature for 30 minutes.

  • Methylation: Cool the mixture to room temperature (or 0°C if a large exotherm is anticipated) and slowly add methyl iodide (1.1 equivalents) dropwise.

  • Stir at room temperature for 3-5 hours, monitoring by TLC.[3]

  • Workup: Pour the reaction mixture into a large volume of cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash them with brine (2x) to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation as described in Protocol 1.

References

  • [No Title] (n.d.).
  • Green N Methylation of Electron Deficient Pyrroles with Dimethylcarbonate . (2025, August 7). ResearchGate. Retrieved from [Link]

  • Pyrrole . (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Please suggest best process for N-methyl pyrrole synthesis? . (2020, February 9). ResearchGate. Retrieved from [Link]

  • Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion . (2025, August 6). ResearchGate. Retrieved from [Link]

  • If Pyrrole is weakly basic then why is the pKA large? . (2015, June 5). Reddit. Retrieved from [Link]

  • C‐alkylation versus N‐alkylation. Yields relate to isolated products. . (n.d.). ResearchGate. Retrieved from [Link]

  • Basic Ionic Liquid as Catalysis and Reaction Medium: A Novel and Green Protocol for the Markovnikov Addition of N-Heterocycles to Vinyl Esters, Using a Task-Specific Ionic Liquid, [bmIm]OH . (n.d.). ACS Publications. Retrieved from [Link]

  • Base Reaction with Pyrrole . (n.d.). AK Lectures. Retrieved from [Link]

  • Scheme 2. N-Alkylation of Pyrrole a . (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole : Aromatic . (n.d.). Retrieved from [Link]

  • Synthesis method of N-methylpyrrole. (n.d.). Google Patents.
  • Methyl Iodide synthesis . (2015, August 25). Chemistry Stack Exchange. Retrieved from [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes . (2021, August 22). Retrieved from [Link]

  • Alkylation of alkali metal salts of pyrrole with allyl and propyl tosylate . (n.d.). ACS Publications. Retrieved from [Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents . (n.d.). RSC Publishing. Retrieved from [Link]

  • Is the conjugate base of pyrrole resonance stabilised? . (2017, June 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation . (2010, November 2). PubMed. Retrieved from [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl . (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol . (n.d.). PMC - NIH. Retrieved from [Link]

  • Iodomethane . (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Methyl iodide . (n.d.). PubChem - NIH. Retrieved from [Link]

  • TLC analysis of the methylation reaction product. Reaction mixtures (20...) . (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole . (n.d.). PubChem - NIH. Retrieved from [Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation . (2025, August 15). ResearchGate. Retrieved from [Link]

  • (PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents . (2025, August 6). ResearchGate. Retrieved from [Link]

  • acid base - What is the pKaH of pyrrole? . (2019, November 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties . (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Questions about methylation . (2012, April 24). Reddit. Retrieved from [Link]

  • methyl iodide . (2004, March 7). Sciencemadness Discussion Board. Retrieved from [Link]

  • Regioselective C–H Activated Alkylation of Pyrroles . (n.d.). Retrieved from [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound . (n.d.). Chemistry Steps. Retrieved from [Link]

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice . (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in organic solvents. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Understanding the Challenge: Why is this compound poorly soluble?

This compound possesses a combination of functional groups that contribute to its challenging solubility profile. The carboxylic acid group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules. The polar formyl group and the pyrrole ring also contribute to the molecule's overall polarity and potential for hydrogen bonding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor solubility of this compound in my chosen organic solvent. What are the first steps I should take?

A1: The initial approach involves a systematic screening of solvents with varying polarities. The goal is to identify a solvent system that can effectively overcome the intermolecular forces of the compound.

Initial Solvent Screening Protocol:

  • Prepare a small amount of the compound: Weigh out a few milligrams of this compound into several vials.

  • Test a range of solvents: Add a small, fixed volume (e.g., 1 mL) of different organic solvents to each vial. Start with common laboratory solvents representing a spectrum of polarities.

  • Observe and agitate: Vigorously vortex or shake the vials for a set period (e.g., 30 minutes) at a controlled temperature.

  • Visually inspect: Observe for any undissolved solid. If the compound dissolves, incrementally add more until saturation is reached.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C

SolventPolarity IndexExpected Solubility (mg/mL)Observations
Hexane0.1< 0.1Practically insoluble
Toluene2.4< 0.5Very slightly soluble
Dichloromethane (DCM)3.11-2Slightly soluble
Ethyl Acetate4.45-10Soluble
Acetone5.110-15Soluble
Isopropanol3.915-20Freely soluble
Ethanol4.320-30Freely soluble
Methanol5.130-50Very soluble
N,N-Dimethylformamide (DMF)6.4> 100Very soluble
Dimethyl sulfoxide (DMSO)7.2> 100Very soluble

Note: This data is illustrative. Actual solubility should be determined experimentally.

If initial screening with single solvents is unsuccessful, the next step is to explore more advanced techniques.

Q2: Single solvents are not effective. How can I improve the solubility using co-solvents?

A2: Co-solvency is a powerful technique where a mixture of solvents is used to enhance the solubility of a poorly soluble compound.[1][2][3] The principle is to reduce the polarity of a highly polar solvent or increase the polarity of a non-polar solvent to better match the solute's properties.[2]

Co-solvent Strategy Workflow:

Caption: Effect of pH on the solubility of a carboxylic acid.

Protocol for pH-Dependent Solubility Profiling:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess of this compound to each buffer.

  • Equilibrate the samples with agitation for 24-48 hours at a constant temperature. [4]4. Measure the final pH of each saturated solution.

  • Separate the solid and quantify the dissolved compound concentration via HPLC-UV.

  • Plot solubility versus pH to determine the optimal pH range for your application.

Q4: I need to isolate a solid form with improved solubility. Is salt formation a viable option?

A4: Salt formation is a well-established and highly effective technique for improving the solubility and dissolution rate of acidic drugs. [5][6][7]By reacting the carboxylic acid with a suitable base, a salt with different physicochemical properties can be formed. [6] Commonly used counterions for acidic compounds include:

  • Inorganic: Sodium, Potassium, Calcium [7]* Organic amines: Tromethamine, Butylamine, Pentylamine, Hexylamine, Octylamine, Benzylamine, Cyclohexylamine [8] The choice of the counterion is critical, as it can significantly impact the solubility and stability of the resulting salt. [8] Protocol for Salt Formation:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol, methanol).

  • Add an equimolar amount of the chosen base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine).

  • Stir the mixture at room temperature or with gentle heating to facilitate the reaction.

  • Isolate the salt by precipitation (e.g., by adding an anti-solvent) or by evaporation of the solvent.

  • Wash and dry the resulting salt.

  • Characterize the salt to confirm its formation (e.g., via melting point, spectroscopy).

  • Determine the solubility of the newly formed salt and compare it to the parent compound.

Q5: Can the physical form of the solid compound affect its dissolution rate?

A5: Absolutely. The particle size of the solid can significantly influence its dissolution rate and, consequently, its apparent solubility. [1][9]Reducing the particle size increases the surface area available for interaction with the solvent. [1][9] Techniques for Particle Size Reduction:

  • Micronization: This process uses physical methods like milling or grinding to produce particles in the micron size range. [9]* Nanonization: More advanced techniques can produce nanoparticles, further increasing the surface area.

For laboratory-scale experiments, simple grinding with a mortar and pestle can sometimes be sufficient to improve the dissolution rate.

Summary of Troubleshooting Strategies

G A Problem: Poor Solubility B Solvent Screening A->B Step 1 D pH Adjustment A->D For aqueous/protic systems E Salt Formation A->E For solid form improvement F Particle Size Reduction A->F To improve dissolution rate C Co-solvency B->C If single solvent fails G Solution Found C->G D->G E->G F->G

Sources

Pyrrole Ring Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Ring Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrrole synthesis. This center is structured to offer not just protocols, but a deeper understanding of the chemical principles at play, empowering you to resolve common issues encountered during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions and concerns regarding pyrrole synthesis.

Q1: My Paal-Knorr synthesis is giving me a low yield and a significant amount of a byproduct. What is the likely culprit?

A1: A common issue in the Paal-Knorr synthesis is the formation of a furan byproduct, which is favored under strongly acidic conditions (pH < 3).[1][2] The mechanism for furan formation involves the acid-catalyzed enolization of one carbonyl group, which then attacks the protonated second carbonyl, followed by cyclization and dehydration.[3] To favor pyrrole formation, it is crucial to maintain neutral or weakly acidic conditions. The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting furan formation.[1][2]

Q2: I'm struggling with the Knorr pyrrole synthesis. My reaction is messy, and I'm not isolating the desired product. What's going on?

A2: The primary challenge in the Knorr synthesis is the instability of the α-aminoketone reactant, which readily undergoes self-condensation to form pyrazine byproducts.[4] To circumvent this, α-aminoketones should be prepared in situ. A reliable method is the reduction of an α-oximino ketone using zinc in acetic acid.[4] This approach generates the α-aminoketone in the presence of the second carbonyl component, allowing for the desired pyrrole synthesis to proceed efficiently.

Q3: In my Hantzsch pyrrole synthesis, I'm observing a competing reaction. What could it be?

A3: The Hantzsch synthesis can be complicated by the competing Feist-Bénary furan synthesis.[5] This side reaction also involves the reaction of an α-haloketone and a β-dicarbonyl compound, but under basic conditions, it leads to the formation of furans.[6] Careful control of reaction conditions, particularly the choice of base and reaction temperature, is essential to favor the desired pyrrole formation.

Q4: My synthesized pyrrole is a dark, oily substance that is difficult to purify. What are the best practices for purification?

A4: Pyrroles, particularly those that are electron-rich, are prone to oxidation and polymerization, leading to discoloration and purification challenges. It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) and to purify them promptly after synthesis. Flash column chromatography on silica gel is a common and effective purification method. Recrystallization can also be employed for solid pyrroles. The choice of solvents will depend on the polarity of your specific pyrrole derivative.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with common pyrrole synthesis methods.

A. Paal-Knorr Synthesis Troubleshooting

The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1]

A low yield in the Paal-Knorr synthesis can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.

As mentioned, acidic conditions favor furan formation. The mechanism involves the protonation of a carbonyl, followed by intramolecular attack by the enol of the other carbonyl.

Caption: Mechanism of furan byproduct formation in Paal-Knorr synthesis.

To suppress furan formation:

  • Maintain pH between 4 and 7. Use of a buffer system can be beneficial.

  • Employ milder catalysts. Instead of strong protic acids, consider Lewis acids like FeCl₃ in water, which can provide good to excellent yields under mild conditions.[7]

B. Knorr Pyrrole Synthesis Troubleshooting

The Knorr synthesis involves the condensation of an α-aminoketone with a β-ketoester or a 1,3-diketone.[1]

The self-condensation of α-aminoketones is the most significant challenge.

Caption: Formation of pyrazine byproducts in Knorr synthesis.

Solution: The most effective solution is the in situ generation of the α-aminoketone.

Protocol: In Situ Generation of α-Aminoketone [4]

  • Dissolve the β-ketoester in glacial acetic acid.

  • Slowly add a solution of sodium nitrite in water to form the α-oximino-β-ketoester.

  • To this solution, add zinc dust portion-wise to reduce the oxime to the amine. The exothermic reaction should be controlled with external cooling.

  • The second equivalent of the β-ketoester is then added to the reaction mixture containing the freshly generated α-aminoketone.

C. Hantzsch Pyrrole Synthesis Troubleshooting

The Hantzsch synthesis is a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine or ammonia.[1]

The Feist-Bénary reaction can compete with the Hantzsch synthesis, especially under strongly basic conditions.[5]

Troubleshooting Steps:

  • Choice of Base: Use a milder base such as ammonia or a primary amine as the nitrogen source, which also acts as the base. Avoid strong bases like sodium hydroxide or alkoxides if furan formation is observed.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired pyrrole synthesis over the competing furan synthesis.

III. Purification Protocols

The purification of pyrroles can be challenging due to their potential instability.

A. Flash Column Chromatography

Flash chromatography is a highly effective method for purifying pyrroles.

Pyrrole TypeTypical Eluent System (Hexane/Ethyl Acetate)Notes
N-Alkyl/N-Aryl Pyrroles5-20% Ethyl AcetateStart with a low polarity and gradually increase.
Electron-Rich Pyrroles2-10% Ethyl AcetateThese compounds are less polar and elute quickly.
Pyrroles with Polar Groups20-50% Ethyl AcetateHigher polarity is needed to elute these compounds.

General Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed silica gel column.

  • Elute with the appropriate solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Monitor the fractions by TLC to identify and combine the fractions containing the pure product.

B. Recrystallization

Recrystallization is suitable for solid pyrrole derivatives.

Solvent SystemSuitable for
Ethanol/WaterPolar pyrroles
Hexane/Ethyl AcetatePyrroles of intermediate polarity
Dichloromethane/HexaneLess polar pyrroles

General Procedure:

  • Dissolve the crude pyrrole in a minimum amount of a hot solvent in which it is highly soluble.

  • Slowly add a "non-solvent" (a solvent in which the pyrrole is poorly soluble) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold non-solvent.

IV. References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 596-636. [Link]

  • Wikipedia contributors. (2023, December 1). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 29). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301–307. [Link]

  • Amarnath, V., Anthony, D. C., Amarnath, K., Valentine, W. M., Wetterau, L. A., & Graham, D. G. (1991). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 56(24), 6924–6931. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642. [Link]

  • Hantzsch, A. (1890). Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476. [Link]

  • Wikipedia contributors. (2023, May 29). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Hamby, J. M., & Hodges, J. C. (1993). α-AMINO KETONES FROM AMINO ACIDS AS PRECURSORS FOR THE KNORR PYRROLE SYNTHESIS. Tetrahedron Letters, 34(37), 5889-5890.

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent Polymerization of Pyrrole Compounds During Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of unwanted polymerization during the synthesis of pyrrole-containing molecules. Pyrrole's electron-rich nature makes it highly susceptible to oxidative and acid-catalyzed polymerization, leading to decreased yields, complex purification, and "coffee-colored muck" instead of your desired product.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges. We will explore the causality behind experimental choices, ensuring that every step is a self-validating part of a robust synthetic strategy.

Section 1: Understanding the Enemy - The Mechanism of Pyrrole Polymerization

Before devising preventative strategies, it is crucial to understand why pyrrole polymerizes. The primary driver is the high electron density of the pyrrole ring, which makes it exceptionally reactive towards electrophiles, including protonated pyrrole molecules and radical cations.[2]

Key Polymerization Pathways:

  • Oxidative Polymerization: This is the most common pathway. It is initiated by an oxidizing agent (including atmospheric oxygen) that removes an electron from the pyrrole monomer to form a radical cation.[3] This cation then reacts with a neutral pyrrole molecule, and through a series of coupling and deprotonation steps, a polymer chain (polypyrrole) is formed.[3] This process is often visually indicated by the reaction mixture darkening.[4]

  • Acid-Catalyzed Polymerization: Strong acids can protonate the pyrrole ring, creating a reactive electrophilic species. This species can then attack another pyrrole molecule, initiating a polymerization cascade.[5] This is particularly problematic in reactions that require acidic catalysts, such as dipyrromethane synthesis.[6]

PyrrolePolymerization Pyrrole Pyrrole Monomer RadicalCation Pyrrole Radical Cation ProtonatedPyrrole Protonated Pyrrole Oxidant Oxidant (e.g., O₂, FeCl₃) Oxidant->RadicalCation -e⁻ Acid Acid (H⁺) Acid->ProtonatedPyrrole +H⁺ Dimer Dimer RadicalCation->Dimer + Pyrrole - H⁺ ProtonatedPyrrole->Dimer + Pyrrole - H⁺ Polymer Polypyrrole (Undesired Product) Dimer->Polymer Propagation

Caption: Key pathways leading to unwanted pyrrole polymerization.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding pyrrole polymerization.

Q1: My pyrrole from the bottle is dark brown. Can I still use it? A1: No. The dark color indicates the presence of oxidized oligomers and polymers.[4] Using this material will introduce impurities and can act as a seed for further polymerization, compromising your reaction. It is essential to purify pyrrole before use, typically by vacuum distillation.[1][7] The purified pyrrole should be a colorless liquid.[4]

Q2: How should I store purified pyrrole to prevent it from turning dark again? A2: Purified pyrrole is highly sensitive to air and light. It should be stored under an inert atmosphere (nitrogen or argon), in a sealed, amber-colored vial, and at low temperatures.[1] For long-term storage, freezing at -20°C to -80°C is effective. Aliquoting the distilled pyrrole into smaller, single-use vials under an inert atmosphere can prevent repeated exposure of the bulk material to air.

Q3: My reaction mixture turns black immediately after adding the oxidant. What's happening? A3: This indicates a rapid and uncontrolled oxidative polymerization.[8] The rate of polymerization is too high, likely due to factors like excessive oxidant concentration, high temperature, or the inherent reactivity of your specific pyrrole derivative.[3][9] You need to slow down the reaction by adjusting these parameters.

Q4: Can I prevent polymerization by using a protecting group on the pyrrole nitrogen? A4: Yes, this is a very effective strategy. Electron-withdrawing groups on the nitrogen atom decrease the electron density of the pyrrole ring, making it less susceptible to oxidation and electrophilic attack.[10] Common protecting groups include sulfonyl (e.g., tosyl), acyl, and various alkoxycarbonyl groups (e.g., Boc, Cbz, Fmoc).[11][12]

Section 3: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during synthesis.

Issue 1: Polymerization During Oxidative Coupling Reactions

Scenario: You are attempting to synthesize a polypyrrole derivative or perform a reaction involving an oxidant (e.g., FeCl₃, ammonium persulfate), but you are getting an insoluble black powder instead of the desired product.[8][9]

Causality Analysis: The rate of oxidative polymerization is exceeding the rate of your desired reaction. This is often a temperature and concentration control issue. The oxidation of the monomer to a radical cation is the initiation step for polymerization.[3] A low polymerization temperature is desirable because it slows down this oxidation rate, allowing for more controlled chain growth and preventing side reactions.[3]

Troubleshooting Steps & Solutions:

  • Temperature Control: The polymerization rate is highly temperature-dependent.[9]

    • Action: Perform the reaction at a lower temperature. Cryogenic cooling (e.g., 0°C or below) can significantly slow the reaction rate, allowing for more controlled polymerization or preventing it altogether if it's an unwanted side reaction.[9]

    • Rationale: Lowering the kinetic energy of the system reduces the frequency and energy of molecular collisions, slowing the rate of the initial oxidation and subsequent propagation steps.[3]

  • Controlled Reagent Addition: The immediate high concentration of the oxidant can lead to a burst of polymerization.

    • Action: Add the oxidant solution dropwise or via a syringe pump over an extended period.

    • Rationale: This maintains a low, steady-state concentration of the reactive radical cation species, favoring controlled reaction over runaway polymerization.

  • Choice of Oxidant and Solvent: The reaction environment plays a critical role.

    • Action: Consider the oxidant/monomer ratio and the solvent. Weaker oxidants may provide better control. The solvent can influence the reaction mechanism and the properties of the resulting polymer.[13] Polar solvents like water, methanol, or acetonitrile are commonly used.[9]

    • Rationale: The redox potential of the oxidant and the dielectric constant of the solvent can modulate the stability of the radical cation intermediate, thereby influencing the polymerization rate.

ParameterRecommended ActionRationale
Temperature Decrease to 0°C or belowSlows oxidation and propagation rates.[3]
Oxidant Addition Slow, dropwise additionMaintains low concentration of reactive intermediates.
Atmosphere Inert (N₂ or Ar)Prevents side oxidation by atmospheric O₂.
Monomer Purity Use freshly distilled pyrroleRemoves pre-existing oligomers that can act as seeds.[7]
Issue 2: Polymerization in Acid-Catalyzed Reactions (e.g., Dipyrromethane Synthesis)

Scenario: You are performing a condensation reaction between a pyrrole and an aldehyde/ketone using an acid catalyst (e.g., TFA, HCl), but the reaction yields a dark, intractable polymer instead of the desired dipyrromethane.

Causality Analysis: The acid catalyst, necessary for activating the carbonyl group, also protonates the electron-rich pyrrole. This protonated pyrrole is a potent electrophile that can attack another neutral pyrrole molecule, initiating polymerization.[5] The desired reaction (pyrrole attacking the activated carbonyl) is in competition with this undesired polymerization pathway.

Dipyrromethane_vs_Polymerization cluster_0 Reaction Start cluster_1 Intermediate Pathways cluster_2 Reaction Products Pyrrole Pyrrole ActivatedAldehyde Activated Aldehyde (Carbocation) Pyrrole->ActivatedAldehyde Nucleophilic Attack (Desired) ProtonatedPyrrole Protonated Pyrrole Pyrrole->ProtonatedPyrrole + H⁺ Aldehyde Aldehyde Aldehyde->ActivatedAldehyde + H⁺ Acid Acid (H⁺) Dipyrromethane Desired Product (Dipyrromethane) ActivatedAldehyde->Dipyrromethane Polymer Undesired Product (Polymer) ProtonatedPyrrole->Polymer Electrophilic Attack (Undesired)

Caption: Competing reaction pathways in acid-catalyzed pyrrole chemistry.

Troubleshooting Steps & Solutions:

  • Use a Large Excess of Pyrrole: This is the most effective and common strategy.[6]

    • Action: Use pyrrole as both the reactant and the solvent. Ratios of pyrrole to aldehyde can range from 10:1 to over 100:1.[6]

    • Rationale: By Le Châtelier's principle, a high concentration of pyrrole statistically favors the bimolecular reaction between the activated aldehyde and a pyrrole molecule over the reaction between two pyrrole molecules.

  • Control Catalyst Concentration: Strong acids can aggressively promote polymerization.

    • Action: Use the minimum effective concentration of the acid catalyst. Trifluoroacetic acid (TFA) is common, but should be used judiciously, often in catalytic amounts (e.g., 0.1 mol %).[6]

    • Rationale: Lowering the acid concentration reduces the steady-state concentration of the highly reactive protonated pyrrole species, thus minimizing the rate of the polymerization side reaction.

  • Reaction Time and Monitoring:

    • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting aldehyde is consumed.[6]

    • Rationale: The concentration of the desired dipyrromethane product increases over time, but so does the formation of oligomeric byproducts.[6] Allowing the reaction to proceed for too long increases the chance that the product itself will react further.

Section 4: Key Experimental Protocols

Protocol 1: Purification of Pyrrole by Vacuum Distillation

Objective: To remove colored, non-volatile polymeric impurities from commercially available pyrrole.

Materials:

  • Crude pyrrole

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle or oil bath

  • Vacuum pump with cold trap (Dry Ice/acetone or liquid nitrogen)[1]

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Drying: Add crude pyrrole to the round-bottom flask with a stir bar. Add a small amount of CaH₂ (approx. 1-2 g per 100 mL) to act as a drying agent.

  • Inert Atmosphere: Flush the entire system with an inert gas for 10-15 minutes to remove oxygen.[1]

  • Distillation:

    • Stir the pyrrole over CaH₂ for 30-60 minutes under a positive pressure of inert gas.

    • Apply vacuum slowly. Pyrrole has a boiling point of 129-131°C at atmospheric pressure, but under vacuum (e.g., ~20-30 mmHg), it will distill at a much lower temperature (e.g., ~30-40°C).[1]

    • Gently heat the flask to initiate distillation.

  • Collection: Collect the clear, colorless distillate in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

  • Storage: Once distillation is complete, break the vacuum by introducing inert gas. Immediately seal the collected pyrrole and store it under an inert atmosphere in a freezer.[1]

Protocol 2: N-Protection of Pyrrole with an Electron-Withdrawing Group (Tosyl)

Objective: To decrease the reactivity of the pyrrole ring to prevent polymerization during subsequent functionalization steps.

Materials:

  • Purified pyrrole

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add NaH (1.1 equivalents).

  • Deprotonation: Wash the NaH with hexane to remove mineral oil, then add anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of purified pyrrole (1.0 equivalent) in THF dropwise via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Tosylation: Cool the resulting sodium pyrrolide solution back to 0°C. Add a solution of tosyl chloride (1.05 equivalents) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-tosylpyrrole.

References

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584-13589. [Link]

  • Gu, Y., et al. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. Molecules, 28(5), 2233. [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer capacitor. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • D'Aprano, G., Leclerc, M., & Zotti, G. (1995). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole (PPy). Journal of Electroanalytical Chemistry, 385(2), 257-262. [Link]

  • ResearchGate. (2017). Does it make sense to freeze pyrrole to stop spontaneous polymerization?. Retrieved from [Link]

  • Padwa, A., & Kulkarni, Y. S. (1986). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 51(26), 5430-5432. [Link]

  • D'Arcy, J. M., & El-Kaderi, H. M. (2017). Recent Advancements in Pyrrole Synthesis. Current Organic Chemistry, 21(25), 2604-2628. [Link]

  • Sadik, O. A., & Van Emon, J. M. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(4), 227-235. [Link]

  • Armes, S. P., & Aldissi, M. (1990). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 1(4), 545-550. [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025). Pyrrole Protection. Retrieved from [Link]

  • ResearchGate. (2018). Is distillation of pyrrole monomer required for synthesis of Poly-Pyrrole nanoparticles?. Retrieved from [Link]

  • Google Groups. (2002). distillation of pyrrole: need advice.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Formyl-Pyrrole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for synthetic reactions involving formyl-pyrrole intermediates. As critical building blocks in the synthesis of a wide array of bioactive molecules, including porphyrins, and various pharmaceuticals, the successful synthesis and manipulation of formyl-pyrroles are paramount. This guide is structured to address common challenges encountered in the laboratory, providing not only solutions but also the underlying chemical principles to empower you to optimize your synthetic routes.

Section 1: Troubleshooting Guide for the Synthesis of Formyl-Pyrrole Intermediates

The introduction of a formyl group onto a pyrrole ring, a crucial step in many synthetic pathways, is often fraught with challenges ranging from low yields to undesired side reactions. The Vilsmeier-Haack reaction is a cornerstone for this transformation, and this section will primarily focus on troubleshooting this indispensable reaction.[1]

Low Yield in Vilsmeier-Haack Formylation

Question: I am experiencing consistently low yields in the Vilsmeier-Haack formylation of my pyrrole substrate. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Vilsmeier-Haack formylation of pyrroles can stem from several factors, primarily related to the reactivity of the pyrrole substrate, the reaction conditions, and the work-up procedure.

Causality and Experimental Solutions:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The electron density of the pyrrole ring is a critical determinant of its reactivity.

    • Electron-Withdrawing Groups (EWGs): If your pyrrole substrate is substituted with strong EWGs (e.g., -NO₂, -CN, -CO₂R), the nucleophilicity of the ring is significantly reduced, leading to a sluggish reaction.

      • Troubleshooting:

        • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC to avoid decomposition.[2]

        • Increase Stoichiometry of Vilsmeier Reagent: Employing a larger excess of the Vilsmeier reagent (a pre-formed complex of POCl₃ and DMF) can drive the equilibrium towards the product.[2]

        • Protecting Group Strategy: If feasible, consider synthesizing the pyrrole with an electron-donating group that can be later converted to the desired EWG.

  • Reaction Conditions:

    • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, the active electrophile, must be properly formed.

      • Troubleshooting:

        • Order of Addition: Always add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) slowly at a low temperature (typically 0 °C) before adding the pyrrole substrate. This ensures the formation of the electrophilic iminium salt.

        • Fresh Reagents: Use freshly distilled POCl₃ and anhydrous DMF to prevent quenching of the reagent by moisture.

    • Sub-optimal Temperature:

      • Troubleshooting: While higher temperatures can be beneficial for deactivated pyrroles, they can lead to polymerization and side reactions with electron-rich pyrroles. For unsubstituted or electron-rich pyrroles, the reaction is often performed at 0 °C to room temperature. A systematic temperature screen is advisable for new substrates.[2]

  • Work-up Procedure:

    • Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the aldehyde.[1]

      • Troubleshooting:

        • Basic Hydrolysis: Ensure that the reaction mixture is quenched with a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) to facilitate the hydrolysis of the iminium salt. The pH should be carefully monitored to avoid acidic conditions which can promote pyrrole decomposition.

        • Temperature Control during Quench: The quench should be performed at a low temperature to manage the exothermic reaction and prevent product degradation.

Formation of Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate and my final product is impure. What are the common side products in the Vilsmeier-Haack formylation of pyrroles?

Answer: The formation of side products is a common issue, often arising from the high reactivity of the pyrrole ring and the Vilsmeier reagent.

Common Side Products and Mitigation Strategies:

  • Di-formylation: Highly activated pyrroles can undergo formylation at multiple positions.

    • Mitigation:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.

      • Lower Temperature: Perform the reaction at a lower temperature to improve selectivity.

  • Halogenation: In some cases, the Vilsmeier reagent can act as a halogenating agent, leading to chlorinated pyrrole derivatives.

    • Mitigation: This is often observed with prolonged reaction times or at elevated temperatures. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Polymerization: Pyrroles, especially electron-rich ones, are prone to polymerization under acidic conditions.[3] The Vilsmeier-Haack reaction is conducted under acidic conditions, making polymerization a significant risk.

    • Visual Cue: A change in the reaction mixture's color to dark brown or black is often an indicator of polymerization.[1]

    • Mitigation:

      • Temperature Control: Maintain a low reaction temperature.

      • Slow Addition: Add the pyrrole substrate slowly to the Vilsmeier reagent to avoid localized high concentrations.

      • Protecting Groups: The use of an N-protecting group, such as an alkoxycarbonyl group, can reduce the electron density of the pyrrole ring and mitigate polymerization.[4]

Section 2: Purification and Handling of Formyl-Pyrrole Intermediates

Question: My formyl-pyrrole intermediate appears to be degrading upon purification and storage. What are the best practices for purification and handling?

Answer: Formyl-pyrroles can be sensitive compounds, and proper purification and handling techniques are crucial to maintain their integrity.

Purification Strategies
Purification MethodKey Considerations & Troubleshooting
Column Chromatography - Stationary Phase: Silica gel is commonly used. For particularly acid-sensitive formyl-pyrroles, consider using deactivated silica gel (pre-treated with a base like triethylamine) to prevent on-column decomposition. - Eluent System: A mixture of hexanes and ethyl acetate is a common starting point. A gradual increase in the polarity of the eluent is recommended.[5] - Troubleshooting: If the product is streaking on the column, try adding a small amount of triethylamine (0.1-1%) to the eluent to suppress the acidity of the silica gel.
Recrystallization - Solvent Selection: A two-solvent system is often effective. A good "solvent #1" dissolves the compound when hot, while "solvent #2" is a poor solvent in which the compound is insoluble.[6] Common solvent pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. - Troubleshooting: If oils form instead of crystals, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. Ensure the solution is not supersaturated before cooling.
Storage and Handling
  • Storage: Formyl-pyrroles should be stored as solids in a cool, dark, and dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

  • Handling: Avoid exposure to strong acids, strong oxidizing agents, and prolonged exposure to light and air. When handling in solution, use freshly distilled, anhydrous solvents.

Section 3: Troubleshooting Subsequent Reactions with Formyl-Pyrrole Intermediates

The formyl group of a pyrrole is a versatile handle for further synthetic transformations. However, the inherent reactivity of the pyrrole ring can complicate these reactions.

Knoevenagel Condensation

Question: I am having trouble with a Knoevenagel condensation between my formyl-pyrrole and an active methylene compound. The reaction is either sluggish or gives a low yield of the desired product.

Answer: Challenges in the Knoevenagel condensation with formyl-pyrroles often arise from the reduced electrophilicity of the formyl group due to the electron-donating nature of the pyrrole ring, or side reactions involving the pyrrole nucleus.

Troubleshooting Strategies:

  • Catalyst Choice: The choice of base is critical.

    • Mild Bases: Piperidine or pyridine are commonly used catalysts.[7]

    • Lewis Acids: In some cases, the addition of a Lewis acid (e.g., ZnCl₂, TiCl₄) can activate the aldehyde towards nucleophilic attack.

  • Reaction Conditions:

    • Azeotropic Removal of Water: The Knoevenagel condensation is a reversible reaction. Using a Dean-Stark apparatus to remove the water formed during the reaction can drive the equilibrium towards the product.

    • Solvent: Toluene or benzene are common solvents for azeotropic water removal.

  • Side Reactions:

    • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to Michael addition by another molecule of the active methylene compound or the pyrrole itself.

      • Mitigation: Use stoichiometric amounts of the reactants and monitor the reaction closely to avoid prolonged reaction times.

Reductive Amination

Question: My reductive amination of a formyl-pyrrole with a primary amine is not going to completion, and I am isolating a significant amount of the starting aldehyde.

Answer: Incomplete reductive amination can be due to inefficient imine formation or an unsuitable reducing agent.

Troubleshooting Strategies:

  • Imine Formation:

    • Acid Catalysis: The formation of the imine intermediate is often acid-catalyzed. A catalytic amount of acetic acid is commonly added.

    • Water Removal: Similar to the Knoevenagel condensation, removing the water formed during imine formation can improve the yield. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate or by azeotropic distillation.

  • Reducing Agent:

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild enough not to reduce the aldehyde but will readily reduce the iminium ion formed in situ. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.

    • Addition of the Reducing Agent: The reducing agent should be added after allowing sufficient time for the imine to form.

Section 4: Protecting Group Strategies

Question: I am working with a sensitive pyrrole substrate and would like to use a protecting group on the nitrogen. What are the best options for Vilsmeier-Haack conditions?

Answer: The use of an N-protecting group can be a powerful strategy to modulate the reactivity of the pyrrole ring, prevent N-H deprotonation, and direct the regioselectivity of the formylation.

Protecting GroupStability to Vilsmeier-HaackKey Considerations
Alkoxycarbonyl (e.g., Boc, Fmoc) Generally stable.[4]- Electron-withdrawing nature: Reduces the reactivity of the pyrrole ring, potentially requiring more forcing conditions for formylation. - Cleavage: Boc is readily cleaved with acid (e.g., TFA), while Fmoc is base-labile (e.g., piperidine).[8]
Sulfonyl (e.g., Tosyl, Mesyl) Generally stable.- Strongly electron-withdrawing: Significantly deactivates the pyrrole ring, which can be advantageous for controlling reactivity but may necessitate harsher formylation conditions.
Bulky Alkyl (e.g., tert-Butyl) Stable.- Steric Hindrance: A bulky group on the nitrogen can sterically hinder the approach of the Vilsmeier reagent to the C2 and C5 positions, favoring formylation at the C3 and C4 positions.[2]

Diagram: Influence of N-Substituents on Vilsmeier-Haack Regioselectivity

G Pyrrole Pyrrole Substrate VH_Reagent Vilsmeier-Haack Reagent Pyrrole->VH_Reagent Reaction C2_Formyl 2-Formylpyrrole (Major Product) VH_Reagent->C2_Formyl Electronic Control C3_Formyl 3-Formylpyrrole (Minor Product) VH_Reagent->C3_Formyl Steric Hindrance Bulky_N_Sub Bulky N-Substituent (e.g., t-Butyl) Bulky_N_Sub->Pyrrole Steric Shielding EWG_N_Sub EWG N-Substituent (e.g., -SO2R, -CO2R) EWG_N_Sub->Pyrrole Electronic Deactivation

Caption: Steric and electronic effects of N-substituents on the regioselectivity of pyrrole formylation.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D. Available at: [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link]

  • Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. Інститут металофізики. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. Available at: [Link]

  • 2-formyl pyrrole. The Good Scents Company. Available at: [Link]

  • Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Thieme. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Question about reductive amination reaction procedure. Reddit. Available at: [Link]

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Technical Support Center: Refining the Purity of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable synthetic intermediate in high purity.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of final compounds. The common synthetic route to this molecule is the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrole-2-carboxylic acid. While effective, this reaction can lead to a range of impurities that complicate downstream applications. This guide will equip you with the knowledge and techniques to overcome these purification challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is a brownish or yellowish solid, not the expected off-white crystals. What are the likely impurities?

A1: A discolored product often indicates the presence of several potential impurities arising from the Vilsmeier-Haack reaction. The Vilsmeier reagent itself can sometimes lead to colored byproducts if not prepared and used under optimal conditions.[1] The most common culprits include:

  • Unreacted Starting Material: Incomplete formylation will leave residual 1-methyl-1H-pyrrole-2-carboxylic acid in your product.

  • Regioisomers: While the formylation is directed to the 5-position, small amounts of other isomers, such as 4-formyl-1-methyl-1H-pyrrole-2-carboxylic acid, may form. The ratio of formylated products is primarily influenced by steric factors.[2]

  • Di-formylated Byproducts: Under forcing reaction conditions, a second formyl group can be introduced onto the pyrrole ring.

  • Polymeric Materials: Pyrroles can be sensitive to strongly acidic conditions and may polymerize, leading to dark, insoluble materials.

Q2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I improve the separation?

A2: When dealing with impurities of similar polarity, a multi-step purification strategy is often necessary. Consider the following approaches:

  • Acid-Base Extraction: This is a powerful technique to separate your carboxylic acid product from neutral or basic impurities.[3][4] By converting the carboxylic acid to its water-soluble carboxylate salt with a mild base, you can wash away non-acidic impurities with an organic solvent.[3] Subsequent acidification will precipitate your purified product.

  • Recrystallization with a Solvent System: A single solvent may not provide adequate separation. Experiment with a two-solvent system. A good starting point is a solvent in which your product is soluble when hot and insoluble when cold (e.g., ethanol, methanol, or water), and a second solvent in which it is sparingly soluble (e.g., hexane or ethyl acetate).[5]

  • Column Chromatography Optimization: If column chromatography is necessary, fine-tuning the mobile phase is crucial. For polar compounds like your product, consider adding a small amount of acid (e.g., 0.1-1% acetic or formic acid) to the eluent. This suppresses the ionization of the carboxylic acid, reducing tailing and improving separation.[6]

Q3: My yield is significantly lower than expected after purification. What are the potential causes and how can I mitigate them?

A3: Low recovery can be frustrating. Here are some common causes and their solutions:

  • Product Loss During Extraction: Ensure complete precipitation of your product after acidification of the aqueous layer during acid-base extraction by cooling the solution on an ice bath. Also, perform multiple extractions with the organic solvent to ensure all of your product is recovered from the aqueous phase.

  • Inappropriate Recrystallization Solvent: If your product is too soluble in the recrystallization solvent even at low temperatures, you will lose a significant amount in the mother liquor. Carefully select your solvent or solvent system to maximize crystal recovery.

  • Decomposition on Silica Gel: Carboxylic acids can sometimes interact strongly with the acidic silica gel in column chromatography, leading to irreversible adsorption or decomposition.[6] If you suspect this is happening, you can either neutralize the silica gel with a base like triethylamine before packing the column or switch to a different stationary phase like alumina.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your product and identifying any impurities. The presence of unexpected signals can indicate residual starting materials, isomers, or byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your compound. Developing a robust HPLC method will allow you to determine the percentage of your desired product and detect even minor impurities.[7][8] A typical mobile phase for a compound like this would be a mixture of acetonitrile and water with a small amount of an acid modifier like formic or phosphoric acid.[8][9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

In-Depth Purification Protocols

Here are detailed, step-by-step protocols for the most effective methods to purify this compound.

Protocol 1: Acid-Base Extraction

This technique is highly effective for removing neutral and basic impurities.

Experimental Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) add_base Add Aqueous Base (e.g., sat. NaHCO3) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer (Contains Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Contains Product as Carboxylate Salt) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., dropwise HCl to pH ~2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry (Vacuum Filtration) precipitate->filter_dry end Pure Product filter_dry->end

Caption: Workflow for Acid-Base Extraction.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is used to avoid potential hydrolysis of the formyl group.[4] Shake the funnel vigorously, periodically venting to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product, sodium 5-formyl-1-methyl-1H-pyrrole-2-carboxylate, will be in the aqueous (bottom) layer. The organic (top) layer will contain neutral and basic impurities.

  • Wash: Drain the aqueous layer into a clean flask. Wash the organic layer with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Back-Extraction (Optional): To remove any acidic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1M HCl, dropwise with stirring until the pH is acidic (pH ~2). This will protonate the carboxylate, causing the pure product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization

Recrystallization is an excellent final polishing step to achieve high crystallinity and purity.

Table of Recommended Solvent Systems:

Solvent SystemRationale
Ethanol/WaterThe product is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization.
Methanol/WaterSimilar to ethanol/water, this is a good choice for polar compounds.
Ethyl Acetate/HexaneEthyl acetate is a moderately polar solvent that can dissolve the product when hot, while hexane is a non-polar anti-solvent.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table above. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Column Chromatography

This method is useful for separating impurities with very similar properties to the desired product.

Experimental Workflow Diagram:

G cluster_1 Column Chromatography Workflow start Prepare Slurry (Silica Gel + Mobile Phase) pack Pack Column start->pack load Load Crude Product pack->load elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate with 0.5% Acetic Acid) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for Column Chromatography.

Methodology:

  • Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. A good starting mobile phase is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. To improve the separation of carboxylic acids, add 0.1-1% acetic acid or formic acid to the mobile phase.[6]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Conclusion

Achieving high purity of this compound is a critical step in many synthetic endeavors. By understanding the potential impurities and employing a systematic approach to purification using techniques such as acid-base extraction, recrystallization, and column chromatography, researchers can confidently obtain a product of the desired quality. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and refine your purification strategy for this important synthetic intermediate.

References

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

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  • Acid base extraction flow chart.
  • Column chromatography of carboxylic acids? Reddit. [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses. [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. [Link]

  • Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Chromatography Online. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. [Link]

  • 5-methyl-1H-pyrrole-2-carboxylic acid. PubChem. [Link]

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Center for Biotechnology Information. [Link]

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. PubChem. [Link]

  • Vilsmeier-Haack formilation help. Reddit. [Link]

  • COSMOSIL Applications. Nacalai Tesque. [Link]

  • Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Pubtexto. [Link]

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  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Center for Biotechnology Information. [Link]

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Catalyst Optimization and Troubleshooting for Pyrrole Synthesis and Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrole Synthesis and Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrrole-containing scaffolds. As a hub of expertise in synthetic organic chemistry, our goal is to provide you with not just protocols, but the underlying principles to diagnose issues, optimize your reactions, and select the most effective catalytic systems for your specific synthetic challenges. This resource is structured to address common problems encountered in the lab, from initial ring formation to subsequent C-H functionalization and cross-coupling reactions.

Section 1: Troubleshooting Pyrrole Ring Synthesis

The construction of the pyrrole core is the foundational step for many complex molecules. While classic methods like the Paal-Knorr and Clauson-Kaas syntheses are robust, they are not without their challenges. This section addresses common pitfalls and provides solutions grounded in mechanistic understanding.

Paal-Knorr Synthesis: Low Yields and Byproduct Formation

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis.[1] However, its efficiency can be hampered by several factors.

Q1: My Paal-Knorr reaction is giving a low yield of the desired pyrrole, and I'm observing a significant amount of dark, polymeric material. What is the likely cause and solution?

A1: This is a classic issue stemming from the high reactivity of pyrroles under acidic conditions. The initially formed pyrrole product can be protonated, which activates it towards electrophilic attack by another protonated pyrrole molecule or reaction intermediates, leading to acid-catalyzed polymerization.

  • Causality: Strong Brønsted acids or harsh heating can promote this side reaction. The reaction is often limited by harsh conditions, such as prolonged heating in acid, which can degrade sensitive functional groups.[1]

  • Troubleshooting Steps:

    • Catalyst Choice: Switch from a strong Brønsted acid (like HCl or H₂SO₄) to a milder Lewis acid or a heterogeneous acid catalyst. Iron(III) chloride (FeCl₃) is an excellent, economical choice that can be used in catalytic amounts under mild conditions, often in water.[2] Scandium triflate (Sc(OTf)₃) is another powerful Lewis acid that can drive the reaction efficiently at low loadings.[3]

    • Temperature Control: Avoid excessive heating. Many modern protocols with efficient Lewis acids proceed at room temperature or with gentle warming (40-60 °C).

    • Solvent-Free Conditions: Consider running the reaction neat or with a minimal amount of a high-boiling, non-acidic solvent. This can accelerate the desired condensation while minimizing pathways for polymerization.

    • Heterogeneous Catalysts: Employing solid-supported catalysts like silica-supported bismuth(III) chloride (BiCl₃/SiO₂) or nanoporous silica can facilitate easier workup and often provide a milder reaction environment, preventing product degradation.[4]

Q2: My reaction with a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) is sluggish or fails completely. How can I drive it to completion?

A2: The initial nucleophilic attack of the amine on the carbonyl group is a critical, often rate-limiting, step. Weakly nucleophilic amines struggle with this initial addition, especially if the carbonyl is sterically hindered.

  • Causality: The reaction relies on the nucleophilicity of the amine. Electron-withdrawing groups diminish this nucleophilicity, slowing the reaction cascade.

  • Troubleshooting Workflow:

G start Low Yield with Weakly Nucleophilic Amine cat_choice Increase Catalyst Acidity: Switch to a stronger Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) start->cat_choice Primary Action temp Increase Reaction Temperature (monitor for decomposition) cat_choice->temp If still sluggish solvent Change Solvent: Use a polar, aprotic solvent (e.g., Dioxane, Acetonitrile) to improve solubility and rates. temp->solvent If solubility is an issue water_removal Employ Dehydrating Conditions: Use a Dean-Stark trap or molecular sieves to remove water. solvent->water_removal To shift equilibrium success Reaction Successful water_removal->success

Caption: Decision workflow for optimizing Paal-Knorr reactions.

  • Detailed Protocol: Scandium Triflate Catalyzed Synthesis [3]

    • To a solution of the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in 1,4-dioxane (5 mL), add Sc(OTf)₃ (0.03 mmol, 3 mol%).

    • Stir the mixture at 100 °C and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Clauson-Kaas Synthesis: Optimizing for Sensitive Substrates

The Clauson-Kaas synthesis, reacting a primary amine with 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), is a versatile method for producing N-substituted pyrroles.[3]

Q3: I am using an acid-sensitive amine in a Clauson-Kaas synthesis with acetic acid, and I'm getting significant decomposition of my starting material. What are my options?

A3: The classical use of refluxing acetic acid is often too harsh for substrates with acid-labile functional groups.[1] The key is to switch to a catalytic system that operates under milder pH and temperature conditions.

  • Causality: Acetic acid acts as both the solvent and the acid catalyst, leading to a highly acidic environment that can cleave protecting groups (like Boc) or degrade sensitive functionalities.

  • Recommended Catalysts for Mild Conditions:

    • Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ in water provide an effective and green alternative, often proceeding at room temperature.[2]

    • Deep Eutectic Solvents (DES): A mixture of choline chloride and a hydrogen-bond donor like L-(+)-tartaric acid can act as both the solvent and a mild, recyclable catalyst, avoiding the need for strong acids.[3]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times (often to minutes), which minimizes the exposure of sensitive substrates to high temperatures and acidic conditions, even when using water or acetic acid as the medium.[5]

Catalyst SystemTypical ConditionsAdvantagesCommon Issues
Acetic Acid Reflux, neatInexpensive, traditionalHarsh, substrate decomposition
FeCl₃ 2 mol%, H₂O, RTMild, green, economicalMay require longer reaction times
Sc(OTf)₃ 3 mol%, Dioxane, 100°CHighly efficient, low loadingExpensive, requires anhydrous conditions
DES (e.g., ChCl/Tartaric Acid) 80°C, neatMild, recyclable, metal-freeHigher viscosity, potential purification challenges
Microwave + H₂O/AcOH 120-170°C, 10-30 minExtremely fast, reduces degradationRequires specialized equipment

Table 1: Comparison of Catalytic Systems for Clauson-Kaas Pyrrole Synthesis.[3]

Section 2: Troubleshooting Pyrrole Functionalization

The functionalization of the pyrrole ring is critical for modulating the properties of the final molecule. However, controlling the regioselectivity and achieving high yields in cross-coupling and electrophilic substitution reactions can be challenging.

Regioselectivity in Electrophilic Acylation (Friedel-Crafts)

Q4: My Friedel-Crafts acylation of an N-protected pyrrole is giving me a mixture of C2 and C3-acylated products. How can I improve the regioselectivity?

A4: The regioselectivity of Friedel-Crafts acylation on pyrroles is a delicate balance of electronic and steric factors, heavily influenced by the nature of the N-protecting group and the Lewis acid catalyst.

  • Causality: Pyrroles are electron-rich heterocycles that are highly reactive towards electrophiles, typically at the C2 position due to superior stabilization of the cationic intermediate.[6] However, bulky N-protecting groups can sterically hinder the C2 position, directing the electrophile to C3. The choice of Lewis acid can also influence the outcome.

  • Strategies for Controlling Regioselectivity:

    • N-Protecting Group:

      • For C2-Acylation: Use smaller N-protecting groups like methyl or benzyl.

      • For C3-Acylation: Employ bulky electron-withdrawing groups like tosyl (Ts) or triisopropylsilyl (TIPS). These groups not only sterically block the C2 position but also reduce the overall reactivity of the ring, which can improve selectivity.

    • Lewis Acid Catalyst:

      • Strong Lewis acids like AlCl₃ can lead to polymerization and poor selectivity.[7]

      • Milder Lewis acids like ZnCl₂ (often in a deep eutectic solvent), SnCl₄, or BF₃·OEt₂ often provide better control and cleaner reactions.

    • Acylating Agent: Using a less reactive acylating agent, such as a carboxylic acid activated with a sulfonic acid anhydride, in conjunction with an N-sulfonyl protecting group, can favor C3 acylation.[2]

G start Poor Regioselectivity in Pyrrole Acylation c2_target Target: C2-Acylation start->c2_target c3_target Target: C3-Acylation start->c3_target c2_node Use Small N-Protecting Group (e.g., N-Me, N-Bn) Use Milder Lewis Acid (e.g., SnCl₄) c2_target->c2_node c3_node Use Bulky N-Protecting Group (e.g., N-Ts, N-TIPS) Consider less reactive acylating agent c3_target->c3_node

Caption: Catalyst and substrate choices for regioselective acylation.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Q5: My Suzuki coupling reaction with a 2-bromopyrrole substrate is failing. I see starting material consumption but get debromination and low yields of the coupled product. What's going wrong?

A5: This is a frequent problem in the cross-coupling of electron-rich heterocycles. The issue often lies with the stability of the N-H pyrrole under the basic reaction conditions or the choice of N-protecting group, which can interfere with the catalytic cycle.

  • Causality:

    • Debromination (Protodebromination): Without N-protection, the acidic N-H proton can be removed by the base. The resulting pyrrolide anion is extremely electron-rich, facilitating competitive protodebromination over the desired cross-coupling.[8]

    • Catalyst Inhibition/Decomposition: Certain protecting groups, like the commonly used tert-butyloxycarbonyl (Boc) group, can be unstable under Suzuki conditions, leading to decomposition and catalyst inhibition.[9]

    • Boronic Acid Instability: Phenylboronic acids can undergo protodeborylation under the reaction conditions, reducing the concentration of the active coupling partner.[10]

  • Troubleshooting and Optimization Protocol:

    • Protect the Nitrogen: This is non-negotiable for efficient coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it is robust under Suzuki conditions where Boc often fails.[8][9] The tosyl (Ts) group is another reliable option.

    • Catalyst and Ligand Selection: For electron-rich systems, catalysts with bulky, electron-rich phosphine ligands are often superior. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with ligands like SPhos or XPhos are good starting points.

    • Base and Solvent: Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger hydroxides. Anhydrous solvents like toluene or dioxane are often preferred, although sometimes the addition of a small amount of water is necessary for the transmetalation step to proceed.[7]

    • Boronic Acid Quality: Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

  • Validated Protocol: SEM-Protected Pyrrole Suzuki Coupling [8]

    • To a degassed mixture of the 2-bromo-1-(SEM)pyrrole (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol) in a toluene/H₂O (4:1, 5 mL) mixture, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Heat the reaction mixture at 90 °C under an inert atmosphere (Argon or N₂) until the starting material is consumed (monitor by TLC/GC-MS).

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography. The SEM group offers a significant advantage over Boc, preventing decomposition and leading to excellent yields.[9]

C-H Functionalization: Controlling Site Selectivity

Direct C–H functionalization is a highly atom-economical strategy, but controlling regioselectivity on the pyrrole ring (N-H vs. C2–H vs. C3–H) is a significant challenge.

Q6: I want to perform a direct C-H arylation on an N-H pyrrole, but I'm getting a mixture of N-arylation and C-arylation products. How can I selectively target the C-H bond?

A6: Achieving C-H selectivity in the presence of a reactive N-H bond requires careful tuning of the catalyst, ligand, and reaction conditions. The N-H bond is often more kinetically reactive, but thermodynamic C-H functionalized products can be favored.

  • Causality: The N-H bond is more acidic and can readily coordinate to the metal center, leading to N-arylation. C-H activation is a more challenging step that requires a catalyst system capable of differentiating between the different C-H bonds.

  • Ligand-Controlled Selectivity: Recent advances have shown that ligand choice is paramount. In palladium-catalyzed C-H arylation, the site selectivity can be switched by the ligand. For instance, using specific phosphine ligands can direct the arylation to either the C2 or C3 position of an unsubstituted 1H-pyrrole, a previously difficult transformation.[11][12]

  • Role of Additives: The use of specific bases or additives can suppress N-arylation. For example, tBuOLi has been shown to play a crucial role in suppressing N-arylation while accelerating the desired C2- or C3-arylation in certain palladium-catalyzed systems.[12]

  • Directed C-H Activation: If applicable, installing a directing group on the nitrogen can force the catalyst to functionalize a specific C-H bond (typically C2) via a cyclometalated intermediate. While this requires extra steps for installation and removal, it provides unparalleled regiocontrol.

Section 3: General FAQs in Catalyst Selection

Q7: My Lewis acid catalyst (e.g., AlCl₃, FeCl₃) seems to be inactive. What is a common cause?

A7: The most common cause of Lewis acid deactivation is moisture. Many Lewis acids, particularly metal halides, react readily with water to form hydroxides or oxides that are catalytically inactive. Always use anhydrous solvents, dry glassware thoroughly (oven-drying is recommended), and use freshly opened or properly stored catalysts.

Q8: When should I choose a homogeneous versus a heterogeneous catalyst for my pyrrole synthesis?

A8:

  • Choose a homogeneous catalyst (e.g., Sc(OTf)₃, Pd(PPh₃)₄) when you need high activity, selectivity, and good solubility of all reaction components. They are often more active at lower temperatures but require purification (e.g., chromatography) to remove the catalyst from the product.

  • Choose a heterogeneous catalyst (e.g., FeCl₃ on silica, zeolites) for ease of separation, catalyst recycling, and cleaner reaction profiles, which is particularly advantageous for process and green chemistry applications.[4] They are generally more robust but may require higher temperatures or longer reaction times to achieve comparable activity to their homogeneous counterparts.

Q9: Can the N-protecting group itself poison my palladium catalyst in a cross-coupling reaction?

A9: Yes. While protecting groups are essential, they are not always innocent bystanders. Groups with coordinating atoms (e.g., certain sulfur-containing groups) can bind to the palladium center and act as catalyst poisons. The decomposition of labile groups like Boc under thermal or basic stress can also generate species that deactivate the catalyst.[9] It is critical to choose a protecting group, like SEM or Ts, that is known to be stable and compatible with your specific reaction conditions.[8]

References

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  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). ResearchGate. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. (2022). ResearchGate. [Link]

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  • 59 questions with answers in PYRROLES | Science topic. (n.d.). ResearchGate. [Link]

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Sources

Validation & Comparative

A Senior Application Scientist's Guide to Formyl-Pyrrole Carboxylic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the nuanced differences between structural isomers can mean the difference between a breakthrough discovery and a synthetic dead-end. The pyrrole scaffold, a privileged heterocycle in medicinal chemistry, offers a rich canvas for functionalization. When decorated with both a formyl (CHO) and a carboxylic acid (COOH) group, these molecules become powerful bifunctional building blocks.

This guide provides an in-depth comparison of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid and its key positional isomers. We will move beyond a simple catalog of properties to explore the underlying chemical principles that govern their synthesis, reactivity, and ultimate utility in research and development. Our focus will be on the causality behind their distinct characteristics, providing the field-proven insights necessary to make informed decisions in your synthetic and screening campaigns.

Structural and Electronic Landscape of Formyl-1-methyl-pyrrole-2-carboxylic Acids

The relative positioning of the formyl, carboxylic acid, and N-methyl groups on the pyrrole ring dictates the electronic distribution and steric environment of each isomer. This, in turn, profoundly influences their chemical behavior. The primary isomers of interest are the 3-formyl, 4-formyl, and 5-formyl derivatives of 1-methyl-1H-pyrrole-2-carboxylic acid.

The pyrrole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing electron density, particularly at the C2 (α) and C5 (α') positions. Both the formyl and carboxylic acid groups are electron-withdrawing, deactivating the ring towards electrophilic attack and influencing the reactivity of each other.

G cluster_0 This compound cluster_1 4-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid cluster_2 3-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid 5-formyl 5-formyl 4-formyl 4-formyl 3-formyl 3-formyl

Caption: Key positional isomers of formyl-1-methyl-pyrrole-2-carboxylic acid.

Synthesis: A Tale of Regioselectivity

The synthesis of a specific formyl-pyrrole isomer is a challenge in regiocontrol. The electronically favored position for electrophilic attack on a pyrrole ring is C2. Therefore, synthesizing β-substituted isomers (at C3 or C4) or selectively functionalizing an already substituted ring requires careful strategic planning.

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich heterocycles like pyrroles.[1][2] It utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The electrophile in this reaction, the chloroiminium ion, is less reactive than the acylium ions in Friedel-Crafts acylations, making it ideal for the sensitive pyrrole ring.

Causality in Regioselectivity:

  • Unsubstituted N-H or N-Me Pyrroles: Formylation occurs almost exclusively at the α-position (C2) due to the higher electron density.[3]

  • Achieving β-Formylation: To overcome the innate α-selectivity, steric hindrance is employed. By installing a bulky, and often removable, substituent on the pyrrole nitrogen (e.g., triisopropylsilyl (TIPS) or trityl), the α-positions become sterically inaccessible. This forces the Vilsmeier reagent to attack the less hindered β-position (C3).[4] Subsequent removal of the protecting group yields the desired β-formylpyrrole.

G cluster_logic Regioselectivity Control Pyrrole N-Substituted Pyrrole (e.g., 1-methylpyrrole-2-carboxylate) IminiumSalt Iminium Salt Intermediate Pyrrole->IminiumSalt Electrophilic Attack VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) Product Formyl-Pyrrole Product IminiumSalt->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) N_Sub N-Substituent: - Small (e.g., Me) -> α-attack - Bulky (e.g., TIPS) -> β-attack Ring_Sub Existing Ring Substituents: - Directing group at C2 - Blocks α-position

Caption: Generalized workflow for Vilsmeier-Haack formylation of pyrroles.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative formylation route using chloroform (CHCl₃) in a strong base.[5] The reactive electrophile is dichlorocarbene (:CCl₂). While effective for phenols, its application to pyrroles can be complex. The reaction can lead to ring-expansion products (e.g., 3-chloropyridines) in addition to the desired formylated compounds, making it a less predictable and often lower-yielding choice for this specific scaffold.[6][7]

Building the Ring: The Paal-Knorr Synthesis

For some substitution patterns, it is more efficient to construct the pyrrole ring with the desired functionalities already in place or in the form of precursors. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a robust method for forming the pyrrole core.[8][9] By choosing appropriately substituted starting materials, one can pre-determine the final substitution pattern.

Comparative Experimental Data

The isomeric position of the formyl group significantly impacts the molecule's physical and spectroscopic properties. This data is critical for reaction monitoring and final product characterization.

Property5-Formyl Isomer4-Formyl Isomer3-Formyl IsomerRationale for Differences
¹H NMR (Aldehyde Proton, δ) ~9.5-9.8 ppm~9.8-10.0 ppm~9.9-10.2 ppmThe proximity and electronic influence of the C2-carboxylic acid and N1-methyl group alter the local magnetic environment of the formyl proton.
¹³C NMR (Aldehyde Carbon, δ) ~178-182 ppm~183-186 ppm~184-188 ppmReflects the electron density at the formyl carbon, influenced by resonance and inductive effects from other substituents.
Acidity (pKa of COOH) Higher pKa (Less Acidic)Lower pKa (More Acidic)Lower pKa (More Acidic)The electron-withdrawing formyl group has a stronger acid-strengthening inductive effect when it is closer (at C3 or C4) to the C2-carboxylic acid.
Reactivity of Aldehyde Moderately ReactiveHighly ReactiveHighly ReactiveThe C5-aldehyde is conjugated with the electron-donating nitrogen, slightly reducing its electrophilicity compared to the C3/C4 isomers which are more influenced by the C2-withdrawing group.

Note: Exact spectroscopic values are solvent-dependent and serve as representative ranges.

Reactivity and Application in Drug Discovery

The true value of these isomers lies in their application as synthetic intermediates. Their distinct reactivity profiles open different pathways for library generation.

  • This compound : This isomer is a crucial building block for compounds where functionalization is desired at opposite ends of the pyrrole ring. It serves as an intermediate for complex molecules, including potential anticancer agents.[10] The spatial separation of the reactive handles (aldehyde and acid) allows for selective, stepwise reactions.

  • 3- and 4-Formyl Isomers : These "meta" and "para" analogues are valuable for creating molecules with different spatial arrangements of pharmacophores. The proximity of the electron-withdrawing groups can lead to unique reactivity. For instance, intramolecular cyclization reactions that are impossible with the 5-formyl isomer become feasible. These isomers are critical in the synthesis of antimalarial compounds and other bioactive heterocycles.[8]

The formyl group is a versatile handle for reactions such as:

  • Reductive amination to introduce diverse amine side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions to build larger heterocyclic systems.

The carboxylic acid group is readily converted to amides, esters, or other functionalities, making these compounds ideal for generating libraries of drug candidates through parallel synthesis.[11] Many natural products and bioactive compounds contain the pyrrole-2-carboxyl fragment, highlighting its importance.[12]

Representative Experimental Protocol: Synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details a Vilsmeier-Haack formylation on a pre-functionalized pyrrole, a common strategy to achieve a specific isomer. This example is adapted from methodologies used in the synthesis of pharmaceutical intermediates.[10]

Objective: To introduce a formyl group at the C5 position of a 3-carboxylate pyrrole. The electron-donating alkyl groups at C2 and C4, along with the deactivating ester at C3, direct the formylation to the unsubstituted and activated C5 position.

Materials:

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation (Self-Validating Step): In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0°C. Add POCl₃ dropwise with vigorous stirring over 20-30 minutes. Causality: This exothermic reaction forms the chloroiminium salt (Vilsmeier reagent). Slow, cold addition is critical to control the reaction and prevent degradation. The formation of a solid white precipitate is an internal validation that the reagent is forming correctly.

  • Pyrrole Addition: Dissolve the starting pyrrole (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) in anhydrous DCM. Add this solution dropwise to the cold, stirring Vilsmeier reagent suspension.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur with the moderately activated pyrrole ring.

  • Hydrolysis (Quench): Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate. Trustworthiness: This step is highly exothermic and releases gas. The slow, cold addition is a critical safety and control measure. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the pure Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Conclusion

The choice between this compound and its isomers is not arbitrary; it is a strategic decision rooted in the fundamental principles of organic chemistry. The 5-formyl isomer, often synthesized by formylating a 2-carboxy-1-methylpyrrole precursor, provides linearly disposed reactive sites ideal for building extended molecular scaffolds. In contrast, the 3- and 4-formyl isomers, typically accessed through more complex routes involving steric blocking or ring construction strategies, offer a different geometric arrangement of functional groups, enabling the synthesis of more compact or angular molecules.

Understanding the interplay of electronic effects and steric hindrance that governs their synthesis and reactivity allows researchers to select the optimal building block for their specific target, accelerating the discovery of novel therapeutics and advanced materials.

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • SciSpace. (n.d.). The Reimer-Tiemann Reaction. (1960). SciSpace. [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. ResearchGate. [Link]

  • [Various Authors]. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. [Link]

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Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrrole-2-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural heart of vital biological molecules like heme, chlorophyll, and vitamin B12. Within this class, pyrrole-2-carboxylic acids and their ester derivatives represent a particularly valuable subclass. This motif is a prevalent feature in numerous pharmaceuticals, agrochemicals, and functional materials, driving a continuous demand for efficient, scalable, and sustainable synthetic routes. The strategic placement of the carboxylic acid group at the C2 position provides a crucial handle for further molecular elaboration, making the choice of its synthetic origin a critical decision in any drug development or materials science campaign.

This guide provides an in-depth comparative analysis of the principal synthetic routes to pyrrole-2-carboxylic acids. Moving beyond a simple recitation of named reactions, we will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each pathway. This analysis is designed for researchers, medicinal chemists, and process development professionals, offering the necessary field-proven insights to select the optimal synthetic strategy for a given target molecule. We will explore classical mainstays like the Paal-Knorr and Knorr syntheses, alongside modern, highly efficient catalytic methods, evaluating each through the lenses of yield, substrate scope, operational simplicity, and green chemistry principles.

Strategic Overview: Choosing Your Path to the Pyrrole Core

The selection of a synthetic route is a multi-factorial decision. Key considerations include the desired substitution pattern on the final pyrrole, the availability and cost of starting materials, and the required scale of the synthesis. The following diagram illustrates a high-level decision-making workflow for navigating the synthetic options detailed in this guide.

Synthetic_Route_Decision_Tree start Define Target Pyrrole-2-Carboxylic Acid/Ester sub_pattern Substitution Pattern Required? start->sub_pattern knorr Knorr Synthesis (Highly Substituted) sub_pattern->knorr Polysubstituted paal_knorr Paal-Knorr / Clauson-Kass (N-Substituted, Unsubstituted C3/C4) sub_pattern->paal_knorr Simple N-Subst. acylation Acylation/Haloform Route (Unsubstituted Pyrrole Start) sub_pattern->acylation C2-Carboxy Only start_material Starting Materials Available? scale Scale of Synthesis? start_material->scale modern Modern Catalytic Methods (High Efficiency, Broad Scope) start_material->modern Complex/Varied scale->knorr Classic, Moderate Scale scale->paal_knorr Potentially Scalable scale->modern Lab Scale, High Value knorr->start_material paal_knorr->start_material acylation->start_material

Caption: A decision-making workflow for selecting a synthetic route to pyrrole-2-carboxylic acids.

Classical Cyclocondensation Routes

The foundational methods for pyrrole synthesis involve the condensation of acyclic precursors. While numerous variations exist, the Knorr and Paal-Knorr syntheses remain pillars of the field, each offering distinct advantages in accessing specific substitution patterns.

The Knorr Pyrrole Synthesis: Convergent and Modular

The Knorr synthesis is a powerful method for constructing highly substituted pyrroles, typically involving the condensation of an α-amino-ketone with a β-ketoester.[1][2] A key feature of this reaction is that the α-amino-ketone is highly reactive and prone to self-condensation, necessitating its in situ generation.[2] This is classically achieved by the reduction of an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[2][3]

Mechanism Insight: The genius of the Knorr synthesis lies in its convergent nature. One molecule of a β-ketoester is nitrosated to form the oxime, which is then reduced in the presence of a second equivalent of the β-ketoester. The newly formed α-amino-ketone immediately reacts with the available ketoester, preventing side reactions and driving the reaction toward the desired pyrrole product. The mechanism proceeds through enamine formation, cyclization, and subsequent dehydration to furnish the aromatic ring.

Knorr_Mechanism cluster_0 In Situ Amine Formation cluster_1 Cyclocondensation ketoester1 β-Ketoester (1 eq.) oxime α-Oximino- β-ketoester ketoester1->oxime NaNO2, H+ amine α-Amino-ketone (Unstable) oxime->amine Zn, HOAc enamine Enamine Intermediate amine->enamine ketoester2 β-Ketoester (1 eq.) ketoester2->enamine Condensation cyclized Cyclized Adduct enamine->cyclized Intramolecular Attack pyrrole Pyrrole Product cyclized->pyrrole - 2 H2O (Dehydration)

Caption: Simplified mechanism of the Knorr Pyrrole Synthesis.

Advantages:

  • High Modularity: Allows for the construction of tetra-substituted pyrroles with control over the identity of four different substituents.

  • Convergent: Brings together two relatively complex fragments in a single pot.

  • Well-Established: A robust and reliable method with extensive literature precedent.

Limitations:

  • Harsh Conditions: Often requires strong acids and metal reductants (e.g., zinc), which can limit functional group tolerance.[4]

  • Atom Economy: The use of a stoichiometric reductant (zinc) and the generation of multiple equivalents of water and other byproducts result in poor atom economy.

  • Regiochemistry: Symmetrical β-dicarbonyl compounds are often required to avoid the formation of regioisomeric products.

This procedure, adapted from Organic Syntheses, is a classic illustration of the Knorr methodology.[3] While this specific product is a 3,5-dicarboxylate, subsequent selective hydrolysis and decarboxylation steps are standard procedures for accessing the corresponding mono-carboxylic acids.

  • Nitrosation: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve ethyl acetoacetate (260 g, 2.0 moles) in glacial acetic acid (800 mL). Cool the mixture to 10-15°C in an ice-salt bath.

  • Oxime Formation: Slowly add a solution of sodium nitrite (70 g, 1.0 mole) in water (120 mL) dropwise, ensuring the temperature does not exceed 20°C. After the addition is complete, stir the mixture for 2-3 hours at room temperature, then cool to 10°C.

  • Reduction and Cyclization: While maintaining cooling, add zinc dust (196 g, 3.0 gram-atoms) in portions, quickly at first until the exothermic reaction causes boiling, then at a rate to maintain reflux.[3]

  • Workup: After the addition is complete, heat the mixture to reflux for 1 hour. Decant the hot solution into a large volume of vigorously stirred water (10 L). The zinc residue is washed with hot acetic acid, and the washings are added to the water.

  • Isolation: Allow the precipitate to stand overnight, then collect the crude product by suction filtration. Wash with water and dry. The product can be recrystallized from ethanol. Typical yields are in the range of 57-64%.[3]

The Paal-Knorr Synthesis: Simplicity and Accessibility

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6] The reaction is valued for its simplicity and the commercial availability of many 1,4-dicarbonyl precursors.[7]

A highly useful variation, the Clauson-Kaas synthesis, utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the volatile and unstable succinaldehyde (a 1,4-dialdehyde).[8] Under acidic conditions, the acetal is hydrolyzed in situ to generate the required 1,4-dicarbonyl compound.

Mechanism Insight: The reaction is initiated by the formation of an imine (or enamine) at one of the carbonyls. This is followed by an intramolecular nucleophilic attack of the enamine onto the second carbonyl group, forming a five-membered hemiaminal intermediate. Subsequent dehydration steps lead to the aromatic pyrrole ring. The use of acid catalysts accelerates the dehydration steps.[7]

Advantages:

  • Operational Simplicity: Often a one-step procedure involving mixing the two components with a catalyst.[7]

  • High Atom Economy: In its ideal form, the only byproduct is two molecules of water, making it a "greener" classical method.[9]

  • Readily Available Starting Materials: Many 1,4-diketones and 2,5-dimethoxytetrahydrofuran are commercially available.

Limitations:

  • Harsh Conditions: Traditional protocols often require prolonged heating in acid, which can be detrimental to sensitive substrates.[6]

  • Limited Substitution Patterns: The parent reaction is best suited for producing N-substituted pyrroles that are unsubstituted at the 3- and 4-positions (when using succinaldehyde surrogates).

  • Precursor Availability: The synthesis of more complex or unsymmetrical 1,4-dicarbonyl compounds can be challenging, limiting the scope of the final pyrrole products.[10]

Significant research has focused on mitigating the harsh conditions of the classical Paal-Knorr reaction.

  • Water-Based Synthesis: Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing good to excellent yields under very mild conditions.[7]

  • Mechanochemistry: Solvent-free synthesis of N-substituted pyrroles via ball-milling with a biosourced catalyst like citric acid offers extremely short reaction times and high yields, highlighting a significant advance in green chemistry.[11]

Synthesis via Functionalization of the Pyrrole Ring

An alternative to building the ring from scratch is to start with a pre-formed, simple pyrrole and introduce the carboxylic acid functionality. This approach is particularly useful when the parent pyrrole is inexpensive and the desired product is only substituted at the C2 position.

Acylation Followed by Haloform Reaction

A robust and scalable two-step procedure involves the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride, followed by a haloform-type reaction with an alkoxide to generate the corresponding ester. This method is detailed in a reliable Organic Syntheses procedure and offers a practical route to ethyl pyrrole-2-carboxylate.[3]

Mechanism Insight: In the first step, the highly reactive pyrrole ring acts as a nucleophile, attacking the electrophilic trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. In the second step, sodium ethoxide acts as a nucleophile, attacking the ketone's carbonyl carbon. The key to this transformation is the trichloromethyl group, which is an excellent leaving group (-CCl3). The tetrahedral intermediate collapses, expelling the trichloromethyl anion and forming the ethyl ester. The CCl3- anion is subsequently protonated by the ethanol solvent to form chloroform.

Acylation_Haloform pyrrole Pyrrole ketone 2-Pyrrolyl Trichloromethyl Ketone pyrrole->ketone Friedel-Crafts Acylation reagent1 Cl3CCOCl reagent1->ketone ester Ethyl Pyrrole-2-carboxylate ketone->ester Haloform-type Reaction reagent2 NaOEt, EtOH reagent2->ester

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrole Scaffold

To the dedicated researcher, the pyrrole ring is more than a simple heterocyclic amine; it is a privileged scaffold, a foundational component in a multitude of biologically active natural products and synthetic drugs.[1][2] From anti-inflammatory agents to potent anticancer therapeutics, the versatility of the pyrrole core is well-documented.[2] The introduction of specific functional groups, such as the formyl and carboxylic acid moieties seen in our target molecule, 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, offers intriguing possibilities for modulating biological activity. These additions can enhance binding affinity to target proteins, alter solubility, and participate in crucial metabolic pathways.[3]

This guide provides a comprehensive framework for validating the biological activity of newly synthesized this compound. We will delve into three key areas of bioactivity commonly associated with pyrrole derivatives: antimicrobial, anticancer, and antioxidant properties.[2] This is not merely a collection of protocols; it is a strategic approach to experimental design, data interpretation, and comparative analysis, grounded in scientific first principles. Our objective is to empower you, the researcher, to not only generate robust data but also to understand the story that data tells about your synthesized compound.

I. Antimicrobial Activity: A First Line of Defense

The rise of multidrug-resistant pathogens necessitates a continual search for novel antimicrobial agents. Pyrrole derivatives have shown promise in this arena, and it is a logical first step in the characterization of our novel compound.[4]

Scientific Rationale

Our approach will be to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure allows for a direct comparison with established antibiotics and other pyrrole-based compounds. We will employ the broth microdilution method, a standardized and widely accepted technique for determining MIC values.

Experimental Workflow: Broth Microdilution for MIC Determination

Antimicrobial_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis start Synthesized Compound & Controls stock Prepare Stock Solutions start->stock serial_dil Serial Dilutions in 96-well Plate stock->serial_dil inoculate Inoculate Wells serial_dil->inoculate bacterial_prep Prepare Standardized Microbial Inoculum bacterial_prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate readout Visual Inspection & OD Reading for Growth incubate->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
  • Preparation of Microbial Inoculum:

    • Streak a fresh culture of the test organisms (Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger) on appropriate agar plates and incubate overnight at 37°C (30°C for fungi).

    • Prepare a bacterial/fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Preparation of Test Compound and Controls:

    • Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Similarly, prepare stock solutions of the comparator compound (Pyrrole-2-carboxylic acid) and positive controls (Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test and control compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data: Antimicrobial Activity
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
This compound 321664128
Pyrrole-2-carboxylic acid[5]>100>100>100>100
Ciprofloxacin[6][7]0.013-0.080.6N/AN/A
Fluconazole[8]N/AN/A0.310.51

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrrole moiety is a key feature in several anticancer drugs, acting through various mechanisms including apoptosis induction and cell cycle arrest.[1][2] Evaluating the cytotoxic potential of our synthesized compound against cancer cell lines is a critical step in determining its therapeutic relevance.

Scientific Rationale

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer). The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an estimate of cell viability. A reduction in cell viability upon treatment with our compound would indicate cytotoxic or anti-proliferative activity. We will also assess its effect on a non-cancerous cell line (e.g., human dermal fibroblasts) to determine its selectivity.[9] Some pyrrole derivatives have shown the ability to induce apoptosis by modulating signaling pathways like the ERK pathway.[10]

Signaling Pathway: Potential Mechanism of Pyrrole-Induced Apoptosis

Apoptosis_Pathway Compound 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid ERK ERK Pathway Inhibition Compound->ERK Bcl2 Bcl-2 Downregulation ERK->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway modulated by pyrrole derivatives.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Seeding:

    • Culture HeLa, A549, and human dermal fibroblast cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, a comparator pyrrole compound, and Doxorubicin (positive control) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated SDS-HCl solution).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data: Anticancer Activity
CompoundHeLa IC50 (µM)A549 IC50 (µM)Human Dermal Fibroblasts IC50 (µM)
This compound 25.538.2>100
Pyrrole-2-carboxylic acid>100>100>100
Doxorubicin[11][12]1.0 - 2.91.5 - >20~1.0

III. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The formyl group on the pyrrole ring suggests a potential for reducing activity, making an antioxidant assay a worthwhile investigation.[3]

Scientific Rationale

We will use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant potential of our synthesized compound. DPPH is a stable free radical that, upon accepting an electron or hydrogen radical, becomes a stable diamagnetic molecule, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound. This assay is a rapid, simple, and widely used method for screening the antioxidant activity of novel compounds.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Synthesized Compound & Ascorbic Acid stock Prepare Stock Solutions start->stock serial_dil Prepare Serial Dilutions stock->serial_dil mix Mix Compound Dilutions with DPPH serial_dil->mix dpph_prep Prepare DPPH Solution dpph_prep->mix incubate Incubate in Dark (30 min) mix->incubate readout Measure Absorbance at 517 nm incubate->readout ic50 Calculate IC50 readout->ic50

Caption: Workflow for the DPPH antioxidant assay.

Detailed Experimental Protocol: DPPH Assay
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and Ascorbic acid (positive control) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compound and ascorbic acid.

    • Add the DPPH solution to each well.

    • Include a control (methanol and DPPH solution).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Comparative Data: Antioxidant Activity
CompoundDPPH Radical Scavenging IC50 (µg/mL)
This compound 45.8
Ascorbic Acid[13][14]8.4 - 24.34

Conclusion: Synthesizing Data into a Coherent Narrative

This guide has outlined a systematic approach to validating the biological activity of synthesized this compound. By employing standardized assays and including appropriate comparators and controls, we can generate reliable and contextually relevant data. The hypothetical results presented suggest that our novel compound exhibits moderate antimicrobial and antioxidant activity, and promising, selective anticancer activity.

The journey from synthesis to a potential therapeutic lead is a long and arduous one. This initial biological characterization is a critical first step, providing the foundational data necessary to justify further investigation, including more in-depth mechanistic studies, in vivo testing, and structure-activity relationship (SAR) analysis. It is through this rigorous, evidence-based approach that we can truly unlock the therapeutic potential hidden within novel chemical entities.

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A Senior Application Scientist's Guide to Spectroscopic Comparison: Synthesized vs. Commercial Samples

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and pharmaceutical development, the rigorous verification of a molecule's identity and purity is paramount. This guide provides an in-depth comparison of spectroscopic data—specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for synthesized and commercial samples. As a self-validating system, this document will not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring scientific integrity and empowering researchers to make informed decisions.

The Imperative of Spectroscopic Verification

Before a newly synthesized compound can be advanced for further study or a commercial compound can be utilized in a critical application, its chemical identity and purity must be unequivocally established. Spectroscopic techniques provide a molecular fingerprint, offering a detailed view of a compound's structure and composition. Comparing the spectrum of a laboratory-synthesized batch against a well-characterized commercial standard serves several crucial purposes:

  • Identity Confirmation: Verifies that the synthesized molecule is indeed the intended structure.

  • Purity Assessment: Identifies and helps quantify impurities that may have arisen during synthesis, such as residual solvents, unreacted starting materials, or byproducts.[1]

  • Quality Control: Ensures that commercial samples meet the required specifications and are free from degradation products or contaminants from the manufacturing process.[2]

  • Regulatory Compliance: Fulfills the stringent requirements of regulatory bodies like the FDA and EMA for the characterization of new chemical entities (NCEs).[3][4]

This guide will navigate the principles and practical applications of NMR and IR spectroscopy for this comparative analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule.[5] It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[6]

The "Why": Causality in NMR Experimental Design

The choice of NMR parameters is critical for obtaining high-quality, reproducible data. A robust comparison between a synthesized and a commercial sample hinges on the meticulous execution of the experiment.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for acquiring and comparing ¹H NMR spectra of a synthesized compound and its commercial counterpart.

Step 1: Sample Preparation - The Foundation of Quality Data

  • Mass Measurement: Accurately weigh approximately 5-10 mg of the synthesized sample and the commercial reference standard into separate, clean, high-quality NMR tubes.

    • Causality: Precise mass measurement is crucial for potential future quantitative analysis (qNMR).[7]

  • Solvent Selection and Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to each NMR tube. The choice of solvent is critical as it must dissolve the sample completely and its residual peaks should not overlap with key analyte signals.[8]

    • Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.

  • Dissolution: Gently vortex or sonicate the tubes to ensure complete dissolution. Visually inspect for any particulate matter.

    • Causality: Undissolved particles will distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Internal Standard (Optional but Recommended): Add a small, known amount of an internal standard (e.g., tetramethylsilane - TMS) to each tube.

    • Causality: TMS provides a reference point (0 ppm) for the chemical shift axis, ensuring accurate comparison between spectra.[9]

Step 2: Data Acquisition - Capturing the Molecular Fingerprint

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field.

    • Causality: A homogeneous magnetic field is essential for obtaining sharp, well-resolved NMR signals.

  • Parameter Optimization:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine qualitative analysis to ensure a good signal-to-noise ratio without saturating the signals.

    • Acquisition Time: Typically 2-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay (d1): A delay of 1-5 seconds is added between scans to allow the nuclei to return to their equilibrium state. For quantitative analysis, a longer delay (5-7 times the longest T1 relaxation time) is necessary.

    • Number of Scans: Typically 8-16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Causality: These parameters are optimized to ensure that the resulting spectrum is a true and accurate representation of the sample, free from artifacts.[10]

  • Data Acquisition: Acquire the Free Induction Decay (FID) for both the synthesized and commercial samples under identical experimental conditions.

Step 3: Data Processing and Comparison - Unveiling the Similarities and Differences

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.

    • Causality: Proper phasing ensures that all peaks are in the absorptive mode, and baseline correction removes any rolling or distortion, which is crucial for accurate integration and comparison.[10]

  • Referencing: Calibrate the chemical shift axis to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Spectral Overlay: Overlay the ¹H NMR spectrum of the synthesized sample with that of the commercial reference standard.

  • Analysis:

    • Chemical Shifts: Compare the chemical shifts (ppm) of all signals. They should be identical for the same compound.

    • Integration: The relative integrals of the signals should correspond to the number of protons in each environment and should be consistent between the two spectra.

    • Coupling Patterns: The splitting patterns (e.g., singlets, doublets, triplets) should be identical.

    • Impurities: Look for any additional peaks in the spectrum of the synthesized sample that are not present in the commercial standard. These could be residual solvents, starting materials, or byproducts.[11] Conversely, check the commercial sample for any signs of degradation.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve load Load Sample dissolve->load shim Lock & Shim load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correct ft->process overlay Spectral Overlay process->overlay analyze Compare & Identify Impurities overlay->analyze

Caption: Workflow for comparative ¹H NMR analysis.

Data Presentation: Comparative NMR Data
FeatureSynthesized SampleCommercial SampleAssessment
Chemical Shift (δ, ppm)
H-1 (triplet)7.257.25Match
H-2 (doublet)6.986.98Match
H-3 (singlet)3.853.85Match
Integration
H-11.001.00Match
H-22.022.00Match
H-33.013.00Match
Impurities (δ, ppm) 1.56 (singlet)NoneResidual Solvent (Acetone)
2.50 (singlet)NoneResidual Reagent

Section 2: Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[12] It measures the absorption of infrared radiation, which excites molecular vibrations.[13] While not as structurally detailed as NMR, it provides an excellent "fingerprint" for a compound.[14]

The "Why": Causality in IR Experimental Design

The choice of sampling technique in IR is crucial for obtaining a high-quality spectrum. The goal is to obtain a spectrum with sharp, well-defined peaks and a flat baseline, which is essential for a reliable comparison.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a common and convenient method for analyzing solid and liquid samples with minimal preparation.[15]

Step 1: Sample Preparation and Instrument Setup

  • Sample Placement: Place a small amount of the synthesized solid powder or a drop of the liquid directly onto the ATR crystal.

  • Apply Pressure: For solid samples, apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

    • Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.

  • Background Scan: With a clean ATR crystal, run a background spectrum.

    • Causality: The background scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This is then subtracted from the sample spectrum to provide a clean spectrum of just the sample.

Step 2: Data Acquisition

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

  • Repeat for Commercial Sample: Repeat steps 1-2 for the commercial reference standard, ensuring the same pressure is applied for solid samples.

Step 3: Data Processing and Comparison

  • Baseline Correction: Apply a baseline correction to both spectra if necessary.

  • Spectral Overlay: Overlay the IR spectrum of the synthesized sample with that of the commercial reference standard.

  • Difference Spectroscopy (Optional): Subtract the spectrum of the commercial standard from the synthesized sample's spectrum.

    • Causality: This can help to highlight minor differences and identify impurities that may be masked in the overlay.[16]

  • Analysis:

    • Peak Positions (wavenumber, cm⁻¹): The positions of the absorption bands should be identical.

    • Peak Intensities: The relative intensities of the peaks should be very similar.

    • Fingerprint Region (1500-400 cm⁻¹): This region is unique to each molecule and should be an exact match.

    • Impurities: Look for any additional peaks in the synthesized sample's spectrum. For example, a broad peak around 3200-3500 cm⁻¹ could indicate the presence of water or a residual alcohol. A sharp peak around 1700 cm⁻¹ might suggest a carbonyl-containing impurity.[17]

Visualization of the IR Workflow

IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis background Run Background Scan place_sample Place Sample on ATR background->place_sample acquire Acquire Spectrum place_sample->acquire clean Clean Crystal acquire->clean baseline Baseline Correction acquire->baseline overlay Spectral Overlay/Subtraction baseline->overlay analyze Compare & Identify Impurities overlay->analyze

Caption: Workflow for comparative ATR-FTIR analysis.

Data Presentation: Comparative IR Data
FeatureSynthesized SampleCommercial SampleAssessment
Key Absorption Bands (cm⁻¹)
O-H stretch (alcohol)3350 (broad)3352 (broad)Match
C-H stretch (alkane)29502951Match
C=O stretch (ester)17351735Match
C-O stretch11501150Match
Fingerprint Region IdenticalIdenticalMatch
Impurities (cm⁻¹) 1700 (sharp)NoneCarbonyl Impurity (e.g., Aldehyde)

Section 3: Interpretation and Trustworthiness of the Comparison

A successful spectroscopic comparison relies on a self-validating system. The consistency of results between NMR and IR provides a high degree of confidence in the identity and purity of the synthesized compound.

  • NMR as the Primary Validator: Due to its high resolution and detailed structural information, NMR is the primary tool for confirming the molecular structure and identifying specific impurities.[5][6]

  • IR as a Confirmatory Technique: IR provides rapid confirmation of the presence of key functional groups and serves as an excellent check for the overall "fingerprint" of the molecule.[12][14]

Common Pitfalls and How to Avoid Them:

  • Sample Preparation Errors: Incomplete dissolution in NMR or poor contact in ATR-IR can lead to erroneous spectra. Always ensure proper sample preparation.

  • Instrumental Artifacts: Phasing errors, baseline distortions, and broad solvent peaks can obscure important signals. Careful data processing is essential.[10]

  • Polymorphism: Different crystalline forms of a solid can exhibit different IR spectra. Be aware of this possibility when comparing solid samples.

Conclusion

The comparison of NMR and IR spectroscopic data between a synthesized compound and a commercial reference standard is a cornerstone of modern chemical and pharmaceutical science. By following rigorous, well-justified protocols, researchers can confidently establish the identity and purity of their materials. This guide provides the framework for conducting these comparisons with the highest degree of scientific integrity, ensuring that the data generated is both trustworthy and defensible.

References

  • Bruker. (n.d.). NMR and EPR Biopharma Solutions | Pharmaceutical Industry. Retrieved from [Link][19]

  • Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link][20]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link][21]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved from [Link][9]

  • HunterLab. (2023, January 9). Active Pharmaceutical Ingredient Detection Using Spectrophotometers. Retrieved from [Link][22]

  • Libretexts, C. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link][15]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][13]

  • McEwen, I. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link][5]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link][23]

  • Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link][3]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][18]

  • Pop, A. L., et al. (2012). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Farmacia, 60(5).[17]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link][7]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link][24]

  • Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. CDN. Retrieved from [Link][10]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link][25]

  • YouTube. (2025, February 7). Can Infrared Spectroscopy Detect Impurities? - Chemistry For Everyone. [Link][16]

Sources

A Technical Guide to the Structure-Activity Relationships of 5-Formyl-Pyrrole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its inherent aromaticity and the hydrogen-bonding capabilities of the nitrogen atom make it an attractive framework for designing targeted therapies.[1] The introduction of a formyl group at the 5-position of the pyrrole ring adds a crucial hydrogen bond acceptor and a versatile chemical handle for further derivatization, opening up a vast chemical space for structure-activity relationship (SAR) exploration. This guide provides an in-depth analysis of the SAR of 5-formyl-pyrrole derivatives, with a focus on their application as kinase inhibitors and anticancer agents. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present comparative data to guide future drug discovery efforts.

The 5-Formyl-Pyrrole Moiety: A Versatile Pharmacophore

The 5-formyl group significantly influences the electronic properties of the pyrrole ring and provides a key interaction point with biological targets. It can act as a hydrogen bond acceptor and its reactivity allows for the synthesis of a wide array of derivatives, including Schiff bases, oximes, and hydrazones, further expanding the accessible chemical diversity. This section will compare and contrast the SAR of 5-formyl-pyrrole derivatives against two distinct classes of enzymes: Fibroblast Growth Factor Receptor 4 (FGFR4) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1).

Case Study 1: 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as Selective FGFR4 Inhibitors

The FGF19-FGFR4 signaling pathway is a key driver in the progression of hepatocellular carcinoma (HCC).[2] Consequently, the development of selective FGFR4 inhibitors is a promising therapeutic strategy. A series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides has been identified as potent and selective reversible-covalent inhibitors of FGFR4.[2]

Structure-Activity Relationship (SAR) Insights

The core scaffold, 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide, was optimized to achieve high potency and selectivity for FGFR4. The key SAR findings are summarized below:

  • The 5-Formyl Group: This group is crucial for activity, acting as a hydrogen bond acceptor and forming a key interaction with the hinge region of the FGFR4 kinase domain.

  • The Pyrrolo[3,2-b]pyridine Core: This planar, bicyclic system provides a rigid scaffold that orients the substituents for optimal binding in the ATP-binding pocket.

  • The 3-Carboxamide Moiety: The amide group is another important hydrogen bonding motif. Modifications of the N-substituent on the carboxamide have a significant impact on potency and selectivity.

  • N-Substituent on the Carboxamide: Exploration of various substituted phenyl rings at this position revealed that electron-donating and sterically bulky groups are generally well-tolerated and can enhance potency. The representative compound 10z from the study by Li et al. (2022) features a 2,6-dichloro-3,5-dimethoxyphenyl group, which contributes to its high potency.[2]

Comparative Performance Data

The following table summarizes the in vitro activity of key 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives against FGFR4 and other FGFR family members, demonstrating their selectivity.

CompoundR Group (at 3-carboxamide)FGFR4 IC₅₀ (nM)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)Hep3B Cell IC₅₀ (nM)
Reference Cpd. Phenyl>1000>1000>1000>1000>1000
10a 2,6-dimethylphenyl15.3>1000>1000>1000152
10j 2,6-diethylphenyl5.8>1000>1000>100089
10z 2,6-dichloro-3,5-dimethoxyphenyl1.2>1000>1000>100037

Data extracted from Li et al., J. Med. Chem. 2022, 65, 21, 14453–14475.[2]

Experimental Protocols

General Synthetic Procedure for 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides:

The synthesis of the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide core typically involves a multi-step sequence starting from a substituted pyridine derivative. A key step is the introduction of the formyl group, often achieved through a Vilsmeier-Haack reaction.

G A Substituted Pyridine B Pyrrolo[3,2-b]pyridine Core A->B Ring Annulation C Ester Intermediate B->C Esterification D Carboxylic Acid C->D Hydrolysis E Amide Coupling D->E Amide Coupling Reagents (HATU, DIPEA) F Target Compound E->F Final Product

Figure 1. General synthetic workflow for 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides.

Step-by-Step Protocol for FGFR4 Kinase Inhibition Assay:

This protocol is based on a typical in vitro kinase assay format.

  • Prepare Reagents:

    • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Recombinant human FGFR4 enzyme.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP solution.

    • Test compounds (5-formyl-pyrrole derivatives) dissolved in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of 4x test compound dilution to a 384-well plate.

    • Add 5 µL of 2x FGFR4 enzyme solution.

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µL of 4x substrate/ATP mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.[2]

    • Stop the reaction and measure the signal (e.g., using ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Step-by-Step Protocol for Cell Proliferation (MTT) Assay:

  • Cell Seeding:

    • Seed HCC cells (e.g., Hep3B) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 5-formyl-pyrrole derivatives.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value.

Case Study 2: 5-Methyl-2-carboxamide-pyrrole Derivatives as Dual mPGES-1/sEH Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2, a mediator of inflammation and cancer. Soluble epoxide hydrolase (sEH) is another enzyme involved in inflammation. Dual inhibitors of mPGES-1 and sEH are of interest as potential anti-inflammatory and anticancer agents. A series of 5-methyl-2-carboxamide-pyrrole derivatives has been explored for this dual activity.[3]

Structure-Activity Relationship (SAR) Insights

While these compounds do not have a 5-formyl group, the SAR principles governing the 2-carboxamide moiety can be compared to the 3-carboxamide in the FGFR4 inhibitors.

  • The 5-Methyl Group: In this series, a methyl group is present at the 5-position.

  • The 2-Carboxamide Moiety: Similar to the FGFR4 inhibitors, the N-substituent on the carboxamide is a key determinant of activity.

  • N-Substituent on the Carboxamide: A variety of aryl and heteroaryl substituents have been investigated. Compounds with a biphenyl-4-yl moiety (1f ) and a 4-(trifluoromethoxy)phenyl group (2d ) showed potent dual inhibition.[3]

Comparative Performance Data

The following table presents the inhibitory activity of selected 5-methyl-2-carboxamide-pyrrole derivatives against mPGES-1 and sEH.

CompoundR Group (at 2-carboxamide)mPGES-1 IC₅₀ (µM)sEH IC₅₀ (µM)
1f Biphenyl-4-yl3.05.0
2b 4-Bromophenyl4.06.0
2c 4-Chlorophenyl2.07.0
2d 4-(Trifluoromethoxy)phenyl1.05.0

Data extracted from Bruno et al., Pharmaceuticals 2022, 15(11), 1341.[3]

Comparative Analysis and Future Directions

The two case studies highlight the versatility of the pyrrole scaffold in designing enzyme inhibitors. The 5-formyl group in the FGFR4 inhibitors serves as a critical hydrogen bond acceptor, a role that can be mimicked by other substituents in different enzyme active sites. The carboxamide moiety is a common feature in both series, emphasizing its importance as a versatile linker and a key interacting group.

G cluster_0 5-Formyl-Pyrrole SAR cluster_1 Biological Activity A 5-Formyl-Pyrrole Core B Modification of N1-substituent A->B C Modification of Formyl Group A->C D Modification of other Pyrrole Positions A->D E Kinase Inhibition B->E F Anticancer Activity B->F C->F D->E G Anti-inflammatory Activity D->G

Figure 2. Logical relationship between structural modifications of the 5-formyl-pyrrole core and resulting biological activities.

Future research in this area should focus on:

  • Exploring a wider range of biological targets: The 5-formyl-pyrrole scaffold has the potential to inhibit other enzymes and receptors.

  • Fine-tuning the substituents: Systematic modification of the substituents on the pyrrole ring and the formyl group can lead to improved potency, selectivity, and pharmacokinetic properties.

  • Computational modeling: The use of molecular docking and other computational tools can aid in the rational design of new derivatives with enhanced activity.

By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation methods, the 5-formyl-pyrrole scaffold can be further exploited to develop novel and effective therapeutic agents.

References

  • Bhat, A., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114941.
  • Bruno, G., et al. (2022).
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14453–14475.
  • Mahendran, P., et al. (2021). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 26(16), 4945.
  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Pop, A., et al. (2022).
  • Kumar N, M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • Gilleran, J. A., et al. (2024). Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. Journal of Medicinal Chemistry.
  • Uthale, D.A., Shinde, V. R., & Dol, H. S. (n.d.). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Research in Engineering and Science (IJRES).
  • McGeary, R. P., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1036-1045.
  • Norman, M. H., et al. (2007). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 17(8), 2188-2192.
  • Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.).

Sources

Benchmarking the efficacy of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid against known standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking the Efficacy of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction: The Pyrrole Scaffold and the Quest for Novel Bioactive Agents

The pyrrole ring, a fundamental nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It forms the core of numerous natural products and synthetic drugs, demonstrating a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Marketed drugs such as atorvastatin, sunitinib, and ketorolac feature the pyrrole moiety, highlighting its significance in modern therapeutics.[2][3]

This guide focuses on This compound , a synthetic pyrrole derivative. While its primary role has been as a chemical intermediate for more complex molecules,[4][5] its structural features—a carboxylic acid and a formyl group—present intriguing possibilities for direct biological activity. The electron-withdrawing nature of these groups on the pyrrole ring can modulate its electronic properties and potential for interacting with biological targets.

The objective of this document is to establish a rigorous, self-validating framework for benchmarking the efficacy of this compound. Given the broad bioactivity of related pyrrole compounds,[6][7] we will focus on a primary screening cascade for antibacterial efficacy , benchmarked against a clinically relevant standard. This will be coupled with an essential in vitro cytotoxicity assessment to establish a preliminary therapeutic window. This guide is designed for researchers in drug discovery and development, providing both the strategic rationale and detailed protocols for a comprehensive preliminary evaluation.

Rationale for Experimental Design & Benchmark Selection

The causality behind our experimental choices is rooted in a logical, phased approach to drug discovery that prioritizes efficacy and safety.

  • Selection of Primary Therapeutic Area: The pyrrole nucleus is a component of many natural and synthetic antibacterial agents.[6][8] This established precedent makes antibacterial activity a logical and high-potential starting point for the investigation of a novel pyrrole derivative.

  • Choice of Bacterial Strains: We propose using both a Gram-positive and a Gram-negative bacterium from the ESKAPE pathogen list, which are leading causes of nosocomial infections worldwide.

    • Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium and a common cause of skin, respiratory, and bloodstream infections. It is a standard quality control strain for susceptibility testing.

    • Escherichia coli (ATCC® 25922™): A Gram-negative bacterium and a versatile pathogen. This strain is also a standard for quality control in antimicrobial susceptibility testing.

  • Selection of a "Gold Standard" Benchmark: To contextualize the efficacy of our test compound, we will use Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic. Ciprofloxacin has a well-characterized mechanism of action (inhibition of DNA gyrase and topoisomerase IV) and extensive clinical data, making it an authoritative benchmark.[9] Its concentration-dependent killing mechanism provides a clear comparator for our test article's potency.[9]

  • Prioritizing Safety with Cytotoxicity Profiling: A potent compound is useless if it is toxic to human cells. Therefore, concurrent evaluation of cytotoxicity is non-negotiable. We will assess the compound's effect on a standard human cell line, HEK293 (human embryonic kidney cells) , as the kidneys are a common site for drug metabolism and potential toxicity. The Lactate Dehydrogenase (LDH) release assay is selected for its reliability in measuring cell membrane integrity and, by extension, cell death.[10][11]

This integrated approach ensures that the primary efficacy data is immediately framed by a preliminary safety profile, allowing for a more informed decision on the compound's therapeutic potential.

Experimental Workflow Overview

The proposed benchmarking strategy follows a logical progression from primary efficacy screening to a preliminary safety assessment. This workflow is designed to efficiently generate the key data points needed to evaluate the potential of a novel compound.

G cluster_prep Phase 1: Preparation cluster_efficacy Phase 2: Efficacy Testing cluster_safety Phase 3: Safety Testing cluster_analysis Phase 4: Data Analysis A Compound & Standard Stock Solution Preparation (DMSO) D Broth Microdilution Assay (96-well format) Determine MIC A->D Serial Dilution F LDH Cytotoxicity Assay (HEK293 Cells) Determine CC50 A->F Compound Addition B Bacterial Culture Preparation (S. aureus & E. coli) McFarland Standardization B->D Inoculation C Mammalian Cell Culture (HEK293 Seeding) C->F Cell Treatment E MBC Assay (Plating from MIC wells) Determine Bactericidal/Bacteriostatic Nature D->E Sub-culturing G Data Compilation & Comparison (MIC, MBC, CC50) D->G E->G F->G H Calculate Selectivity Index (SI) SI = CC50 / MIC G->H

Caption: High-level experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

The following protocols are described in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established best practices for in vitro toxicology.[12]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay is the gold standard for determining the antimicrobial susceptibility of a bacterial strain.[13][14] It identifies the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • This compound ("Test Compound")

  • Ciprofloxacin (Benchmark Standard)

  • Staphylococcus aureus (ATCC® 29213™)

  • Escherichia coli (ATCC® 25922™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the Test Compound and Ciprofloxacin in DMSO.

  • Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm. c. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]

  • Plate Preparation (Serial Dilution): a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Create a starting solution of the drug by adding a calculated amount of the stock solution to CAMHB. c. Add 200 µL of this starting drug solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Wells 11 and 12 will serve as controls.

  • Inoculation and Controls: a. Add 10 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in each well will be ~110 µL. b. Well 11 (Growth Control): Contains CAMHB and bacterial inoculum, but no drug. This well must show turbidity for the assay to be valid. c. Well 12 (Sterility Control): Contains CAMHB only (no drug, no bacteria). This well must remain clear.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) when observed from the bottom of the plate.

Protocol 2: Cytotoxicity Determination via Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[16]

Principle: Released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is directly proportional to the number of lysed cells.[16]

G A Intact Cell B Damaged Cell (Compound-induced) A->B Test Compound C LDH (Lactate Dehydrogenase) Released into Supernatant B->C Membrane Lysis E Enzymatic Reaction LDH catalyzes conversion C->E D Assay Reagent Added (Tetrazolium Salt + Substrate) D->E F Red Formazan Product (Colorimetric Signal) E->F G Spectrophotometer Reading (OD 490nm) F->G

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Materials:

  • Test Compound and Ciprofloxacin stock solutions (as above)

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, ThermoFisher, or Sigma-Aldrich)[11]

  • Sterile 96-well flat-bottom tissue culture plates

  • Lysis buffer (usually 10X Triton X-100, provided in kit)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare 2-fold serial dilutions of the Test Compound and Ciprofloxacin in culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. c. Include triplicate wells for each condition.

  • Controls: Prepare the following control wells:[11] a. Untreated Control (Spontaneous LDH release): Cells treated with vehicle (e.g., 0.5% DMSO in medium). b. Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period. This represents 100% cytotoxicity. c. Medium Background Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.

  • Assay Execution: a. Following the manufacturer's protocol, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[17] b. Prepare the LDH reaction mixture as per the kit instructions. c. Add 50 µL of the reaction mixture to each well of the new plate. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of stop solution (if required by the kit).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Test Compound OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)]

    • The CC₅₀ (50% cytotoxic concentration) is then determined by plotting % cytotoxicity against the log of the compound concentration and fitting a dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for direct comparison. The results will allow for the calculation of the Selectivity Index (SI), a critical parameter indicating the compound's specificity for bacterial cells over mammalian cells.

Table 1: Hypothetical Efficacy and Cytotoxicity Profile

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)CC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = CC₅₀/MIC)
This compound S. aureus816>128>16
E. coli1632>128>8
Ciprofloxacin (Benchmark) S. aureus0.51200400
E. coli0.060.122003333

Interpretation of Results:

  • MIC: Lower values indicate higher potency.

  • MBC/MIC Ratio: A ratio of ≤ 4 typically indicates bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

  • CC₅₀: Higher values indicate lower cytotoxicity to mammalian cells.

  • Selectivity Index (SI): A higher SI is desirable, indicating that the compound is significantly more toxic to the bacterial pathogen than to host cells. An SI of >10 is often considered a promising starting point for a potential therapeutic agent.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial benchmarking of this compound. By employing standardized, self-validating protocols for determining antibacterial efficacy (MIC) and in vitro safety (LDH cytotoxicity), this workflow enables a robust and objective comparison against a known clinical standard like Ciprofloxacin. The resulting data, particularly the Selectivity Index, will provide critical insights into whether this compound warrants further investigation in the drug discovery pipeline. This structured approach ensures that resources are directed toward compounds with the most promising balance of potency and safety, adhering to the core principles of modern therapeutic development.

References

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pen-active. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Pen-active. Available at: [Link]

  • ResearchGate. (2018). Representative 2-formylpyrroles. ResearchGate. Available at: [Link]

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  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • PubMed Central. (2011). General Principles of Antimicrobial Therapy. PubMed Central. Available at: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

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  • PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

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Comparative study of the reactivity of formyl-pyrroles versus formyl-indoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Formyl-Pyrroles and Formyl-Indoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of formyl-pyrroles and formyl-indoles, two foundational scaffolds in medicinal chemistry and materials science. By examining their structural and electronic nuances, we aim to elucidate the causality behind their distinct behaviors in key chemical transformations, offering predictive insights for synthetic strategy and drug design.

Structural and Electronic Foundations of Reactivity

The difference in reactivity between formyl-pyrroles and formyl-indoles is fundamentally rooted in their electronic architecture. Both are aromatic heterocycles, but the fusion of a benzene ring to the pyrrole core in indole creates a profoundly different electronic landscape.

  • Pyrrole: A five-membered, electron-rich heterocycle. The nitrogen atom's lone pair of electrons is fully delocalized into the ring to satisfy Hückel's rule for aromaticity (6 π-electrons).[1][2] This high degree of electron delocalization makes the pyrrole ring highly activated towards electrophilic attack, significantly more so than benzene.[1] The electron density is highest at the C2 and C5 positions, making them the primary sites for electrophilic substitution.[1][3]

  • Indole: A ten-π-electron aromatic system resulting from the fusion of a benzene and a pyrrole ring. While still electron-rich, the electron density of the pyrrole portion is tempered by the adjacent benzene ring.[4] Critically, electrophilic attack at the C3 position is strongly favored. The resulting cationic intermediate (σ-complex) is stabilized without disrupting the aromaticity of the benzene ring, a key energetic advantage over attack at C2.[5]

The presence of a formyl (-CHO) group, an electron-withdrawing group, further modulates this reactivity. It deactivates the heterocyclic ring towards electrophilic substitution and influences the reactivity of the aldehyde functionality itself. Typically, 2-formylpyrrole and 3-formylindole are the most common and synthetically relevant isomers.

Caption: Structures and primary reactive sites of 2-formylpyrrole and 3-formylindole.

Comparative Reactivity Analysis

The inherent electronic differences manifest in distinct reactivities across several major classes of chemical reactions.

Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction, which installs a formyl group onto an electron-rich aromatic ring, serves as a perfect illustration of the intrinsic regioselectivity of the parent heterocycles.[5][6]

  • Pyrrole: Undergoes formylation preferentially at the C2 position. If the C2 position is blocked, formylation occurs at C5. This is a classic method for synthesizing 2-formylpyrrole itself.[1][7]

  • Indole: The Vilsmeier-Haack reaction is a highly efficient and standard method for the synthesis of 3-formylindole, with the electrophile attacking the electron-rich C3 position.[8][9]

When a formyl group is already present, it deactivates the ring, making further electrophilic substitution more challenging. However, the directing effects remain. For 2-formylpyrrole, subsequent substitution would be directed to the C4 and C5 positions. For 3-formylindole, the benzene ring positions become more likely targets under forcing conditions.

Nucleophilic Addition to the Formyl Group

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity is influenced by the electron-donating character of the attached heterocyclic ring.

  • 2-Formylpyrrole: The electron-rich pyrrole ring donates electron density to the formyl group, making the carbonyl carbon less electrophilic compared to a typical aromatic aldehyde like benzaldehyde.

  • 3-Formylindole: Similarly, the indole ring donates electron density, but the effect is slightly less pronounced than in pyrrole.

This means that reactions like Grignard additions, reductions with hydride reagents (e.g., NaBH₄), and the formation of imines/oximes proceed readily with both substrates, but may require slightly more forcing conditions compared to non-heterocyclic analogues.

Condensation Reactions

Condensation reactions such as the Knoevenagel and Wittig reactions are pivotal for C-C bond formation and extending conjugation.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base.[10] Both 2-formylpyrrole and 3-formylindole are excellent substrates for this transformation, yielding α,β-unsaturated products crucial for synthesizing various dyes, polymers, and pharmaceutical intermediates.[11][12]

  • Wittig Reaction: The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[13][14] This reaction is highly efficient for both formyl-pyrroles and formyl-indoles, providing a reliable method for installing a variety of substituted vinyl groups.

The choice between these methods often depends on the desired stereochemistry and the stability of the ylide or active methylene compound.

Oxidation and Reduction
  • Oxidation of the Formyl Group: The formyl group in both compounds can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

  • Reduction of the Formyl Group: The formyl group is easily reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[15] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

  • Ring Stability: The pyrrole ring is sensitive to strong acids and certain oxidizing agents, which can lead to polymerization or degradation.[1][16] The indole ring is generally more robust, though still susceptible to oxidation under harsh conditions.

Quantitative Data Summary

The following table summarizes typical reaction outcomes, highlighting the subtle differences in reactivity. Yields are representative and can vary significantly with substrate substitution and specific reaction conditions.

Reaction TypeSubstrateTypical ReagentsProduct TypeRepresentative YieldReference
Vilsmeier-Haack IndolePOCl₃, DMF3-Formylindole>90%[8]
Knoevenagel 2-FormylpyrroleMalononitrile, PiperidinePyrrolyl-acrylonitrileHigh[12]
Knoevenagel 3-FormylindoleThiobarbituric AcidIndolyl-enoneGood to Excellent[10]
Wittig Reaction 3-FormylindolePh₃P=CHCO₂EtIndolyl-acrylate>85%[13][14]
Reduction (Formyl) 2-FormylpyrroleNaBH₄2-HydroxymethylpyrroleHigh[15]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol details the classic synthesis of 3-formylindole, a cornerstone building block.

Causality: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloromethyliminium salt) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[17] The highly nucleophilic indole ring attacks this electrophile at the C3 position, followed by hydrolysis during workup to yield the aldehyde.[8]

Step-by-Step Methodology:

  • Cool a flask containing anhydrous DMF to 0 °C under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • In a separate flask, dissolve indole in anhydrous DMF.

  • Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and add a solution of sodium hydroxide until the mixture is alkaline (pH > 9).

  • The product, 3-formylindole, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or water can be performed for further purification.

Caption: Workflow for the Vilsmeier-Haack formylation of indole.

Conclusion

While both formyl-pyrroles and formyl-indoles are electron-rich aromatic aldehydes, their reactivity profiles are distinct. Pyrrole's higher electron density makes it exceptionally reactive towards electrophiles at the C2/C5 positions. The fused benzene ring in indole, while still activating the pyrrole moiety, provides greater stability and directs electrophilic attack to the C3 position to preserve the benzene's aromaticity. The formyl group in both systems behaves as a typical aldehyde, readily undergoing nucleophilic additions and condensations, making these compounds versatile platforms for further molecular elaboration. A thorough understanding of these foundational principles is essential for researchers aiming to leverage these privileged scaffolds in the rational design of complex molecules for pharmaceutical and materials applications.

References

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A Comparative Guide to Novel Derivatives of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic Acid: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural features and synthetic versatility have led to a plethora of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of newly synthesized derivatives of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a promising platform for the design of next-generation therapeutics. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for their preparation and biological evaluation, and present a comparative assessment of their performance to guide future drug discovery efforts.

The this compound Scaffold: A Privileged Starting Point

The parent compound, this compound, offers several key features that make it an attractive starting point for derivatization. The presence of a carboxylic acid and a formyl group at positions 2 and 5, respectively, provides two reactive handles for chemical modification, allowing for the introduction of diverse functionalities. The N-methyl group enhances the lipophilicity and metabolic stability of the core structure. The inherent planarity and aromaticity of the pyrrole ring facilitate interactions with biological targets.

This guide will focus on two primary classes of newly synthesized derivatives: N-Aryl Carboxamides and Hydrazones , designed to explore the impact of these modifications on anticancer and antimicrobial activities.

Synthesis of Novel Derivatives: A Strategic Approach

The synthetic pathways to the target derivatives are designed for efficiency and versatility, allowing for the generation of a focused library of compounds for biological screening.

General Synthetic Scheme

The overall synthetic strategy begins with the readily available this compound and proceeds through the formation of an acid chloride intermediate, which is then reacted with various amines or hydrazines to yield the desired carboxamides and hydrazones.

Synthesis_Scheme A 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid B Thionyl Chloride (SOCl2) DCM, Reflux A->B Step 1 C 5-Formyl-1-methyl-1H- pyrrole-2-carbonyl chloride B->C D Substituted Aniline (for Carboxamides) Et3N, DCM, 0°C to rt C->D Step 2a F Hydrazine Hydrate (for Hydrazones) EtOH, Reflux C->F Step 2b E N-Aryl-5-formyl-1-methyl-1H- pyrrole-2-carboxamides D->E G 5-Formyl-1-methyl-1H- pyrrole-2-carbohydrazide F->G H Substituted Benzaldehyde EtOH, cat. Acetic Acid, Reflux G->H Step 3 I Hydrazone Derivatives H->I

Caption: General synthetic routes to N-Aryl Carboxamides and Hydrazones.

Experimental Protocols
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 2 hours and then cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the appropriate substituted aniline (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl carboxamide.[2]

  • Follow steps 1-3 from the carboxamide synthesis to obtain the crude acid chloride.

  • To a solution of the crude acid chloride in ethanol, add hydrazine hydrate (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 5-Formyl-1-methyl-1H-pyrrole-2-carbohydrazide.

  • To a solution of the carbohydrazide (1.0 eq) in ethanol, add the appropriate substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired hydrazone derivative.[3][4]

Comparative Performance Analysis: Anticancer and Antimicrobial Activities

The newly synthesized derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and for their antimicrobial activity against representative strains of bacteria.

In Vitro Anticancer Activity

The cytotoxicity of the N-aryl carboxamide derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) and incubate for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.[7][8]

The following table summarizes the hypothetical IC₅₀ values of the synthesized N-aryl carboxamides against selected cancer cell lines.

CompoundRCancer Cell LineIC₅₀ (µM)
1a 4-OCH₃MCF-7 (Breast)15.2
1b 4-ClMCF-7 (Breast)8.5
1c 4-NO₂MCF-7 (Breast)5.1
1d 4-OCH₃A549 (Lung)22.4
1e 4-ClA549 (Lung)12.8
1f 4-NO₂A549 (Lung)7.9
Doxorubicin -MCF-7 (Breast)0.8
Doxorubicin -A549 (Lung)1.2

The results indicate that the nature of the substituent on the N-aryl ring significantly influences the anticancer activity. Electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the phenyl ring led to a marked increase in cytotoxicity compared to the electron-donating methoxy (OCH₃) group. This suggests that the electronic properties of the N-aryl moiety play a crucial role in the compound's interaction with its biological target.

SAR_Anticancer cluster_substituents Substituent Effect Core 5-Formyl-1-methyl-1H-pyrrole-2-carboxamide N-Aryl Substituent EWG Electron-Withdrawing (e.g., -NO2, -Cl) Core:f1->EWG Increases EDG Electron-Donating (e.g., -OCH3) Core:f1->EDG Decreases Activity Anticancer Activity (Lower IC50) EWG->Activity EDG->Activity

Caption: Structure-Activity Relationship for Anticancer Activity.

Antimicrobial Activity

The antimicrobial potential of the hydrazone derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[9][10][11]

  • Prepare a twofold serial dilution of each test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13]

The following table presents the hypothetical MIC values of the synthesized hydrazone derivatives against representative bacterial strains.

CompoundR'Bacterial StrainMIC (µg/mL)
2a 4-OHStaphylococcus aureus32
2b 4-ClStaphylococcus aureus16
2c 4-NO₂Staphylococcus aureus8
2d 4-OHEscherichia coli64
2e 4-ClEscherichia coli32
2f 4-NO₂Escherichia coli16
Ciprofloxacin -Staphylococcus aureus1
Ciprofloxacin -Escherichia coli0.5

Similar to the anticancer activity, the antimicrobial efficacy of the hydrazone derivatives is influenced by the electronic nature of the substituent on the benzaldehyde moiety. Electron-withdrawing groups at the para-position resulted in lower MIC values, indicating enhanced antibacterial activity. This trend suggests that the polarization of the hydrazone linkage, influenced by the substituent, may be important for its antimicrobial action.

Conclusion and Future Directions

This guide has outlined the synthesis and comparative biological evaluation of two novel classes of derivatives based on the this compound scaffold. The results, although based on a hypothetical dataset, are grounded in established structure-activity relationships for similar heterocyclic compounds and highlight the potential of this scaffold in developing new anticancer and antimicrobial agents.

The N-aryl carboxamides and hydrazones presented here serve as a foundation for further optimization. Future studies should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse electronic and steric properties to refine the SAR.

  • Mechanism of action studies: Investigating the molecular targets and pathways through which the most potent compounds exert their biological effects.

  • In vivo evaluation: Assessing the efficacy and safety of the lead compounds in animal models.

The methodologies and comparative data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of novel pyrrole-based therapeutics.

References

  • Fujita, T., et al. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules2023 , 28(6), 2589. [Link]

  • Ahsan, M. J., et al. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications2013 , 2013, 923783. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of pyrrole-containing compounds is a critical task in pharmaceutical development, environmental analysis, and materials science due to their prevalence in bioactive molecules and their potential role as degradation products.[1][2][3] Ensuring the accuracy and reliability of analytical data requires robust, validated methods. This guide provides an in-depth comparison and cross-validation framework for three common analytical techniques used for pyrrole quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a systematic approach to cross-validation in line with regulatory expectations.[4][5]

Introduction: The Imperative for Accurate Pyrrole Quantification

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a wide array of pharmaceuticals and natural products.[1] However, the pyrrole ring can also be susceptible to degradation under various stress conditions such as acid, base, oxidation, and light, potentially leading to the formation of impurities that can impact the safety and efficacy of a drug product.[6][7] Consequently, regulatory bodies mandate rigorous analytical testing to identify and quantify such impurities.[3]

The choice of analytical method is paramount and is dictated by the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. Often, a single method may not be sufficient throughout the lifecycle of a product. For instance, a simple UV-Vis method might be used for initial screening, while a more specific and sensitive LC-MS or GC-MS method is required for stability testing and release assays. This necessitates cross-validation , a formal process to demonstrate that two or more analytical procedures are equivalent and can be used for the same intended purpose.[8]

This guide will use a practical scenario: the cross-validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against an established Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of a model pyrrole-containing active pharmaceutical ingredient (API).

Overview of Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds.[2][9] For pyrrole derivatives, RP-HPLC with UV detection is a common choice, separating compounds based on their polarity.[2]

  • Principle of Causality: In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. More polar analytes will have less affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. This separation allows for the quantification of individual components in a mixture. The Diode Array Detector (DAD) further adds value by providing spectral information, which aids in peak identification and purity assessment.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10][11] It is particularly suited for volatile and thermally stable compounds.[10]

  • Principle of Causality: Samples are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.[10] For some less volatile pyrroles, derivatization may be necessary to increase their volatility.[10]

UV-Vis Spectrophotometry

This technique is based on the principle that molecules absorb light at specific wavelengths. Spectrophotometric methods are often used for the determination of pyrrolizidine alkaloids and other pyrrole derivatives that form colored complexes with specific reagents, such as Ehrlich's reagent (4-dimethylaminobenzaldehyde).[12][13]

  • Principle of Causality: The pyrrole derivative reacts with a chromogenic agent to produce a colored product.[12] The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law. While simple and cost-effective, this method can be prone to interference from other compounds in the sample matrix that may also react with the reagent.[14]

The Cross-Validation Framework

Cross-validation is essential when an analytical method is changed or when results from different methods need to be compared. The process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5]

The following diagram illustrates a typical cross-validation workflow:

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Purpose Define Purpose (e.g., Method Replacement) Select_Methods Select Methods (Reference vs. New) Define_Purpose->Select_Methods Set_Criteria Set Acceptance Criteria (Based on ICH Q2(R1)) Select_Methods->Set_Criteria Prepare_Samples Prepare Identical Sample Sets (Spiked Matrix, Real Samples) Analyze_Ref Analyze with Reference Method (e.g., GC-MS) Prepare_Samples->Analyze_Ref Analyze_New Analyze with New Method (e.g., HPLC-UV) Prepare_Samples->Analyze_New Collect_Data Collect & Tabulate Data (Accuracy, Precision, Linearity) Analyze_Ref->Collect_Data Analyze_New->Collect_Data Stats_Test Perform Statistical Analysis (e.g., t-test, F-test) Collect_Data->Stats_Test Compare_Criteria Compare Results to Acceptance Criteria Stats_Test->Compare_Criteria Final_Report Generate Final Report & Conclusion Compare_Criteria->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Here, we detail the protocols for a reference GC-MS method and a new HPLC-UV method for quantifying a hypothetical pyrrole-containing API, "Pyrroliphen."

Protocol 1: Reference GC-MS Method for Pyrroliphen

This method is considered the validated "gold standard" for this analysis.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample (drug substance or formulation) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.[10]

    • Filter the solution through a 0.22 µm PTFE syringe filter.[10]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[10]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: 40-450 amu.

    • Quantification Ion: Based on the mass spectrum of Pyrroliphen.

  • Calibration:

    • Prepare a series of calibration standards of Pyrroliphen in dichloromethane ranging from 1 µg/mL to 100 µg/mL.

    • Analyze each standard in triplicate and construct a calibration curve by plotting the peak area of the quantification ion against concentration.

Protocol 2: New HPLC-UV Method for Pyrroliphen

This is the new method being validated against the reference GC-MS method.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm PVDF syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD).[2]

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 254 nm (or the λmax of Pyrroliphen).

  • Calibration:

    • Prepare a series of calibration standards of Pyrroliphen in the mobile phase ranging from 1 µg/mL to 100 µg/mL.

    • Analyze each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

Data Comparison and Interpretation

To cross-validate the two methods, the same set of samples (e.g., 5 independent batches of the drug substance) should be analyzed by both methods. The key performance parameters to compare are accuracy and precision.

Performance Parameter Comparison

The following table summarizes the expected performance characteristics for each method, which will be confirmed during the cross-validation study.

Parameter GC-MS (Reference Method) HPLC-UV (New Method) ICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.998> 0.998> 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Typically 98.0% - 102.0% for API
Precision (RSD%) < 2.0%< 2.0%< 2.0% for API
LOD ~0.1 µg/mL~0.5 µg/mLTo be determined
LOQ ~0.3 µg/mL~1.5 µg/mLTo be determined
Statistical Analysis

The results obtained from the analysis of the same samples by both methods should be compared statistically.

  • F-test: To compare the precision (variances) of the two methods. If the calculated F-value is less than the critical F-value, there is no significant difference in the precision of the two methods.

  • Student's t-test: To compare the accuracy (means) of the two methods. If the calculated t-value is less than the critical t-value, there is no significant difference in the means of the results obtained by the two methods.

If both statistical tests pass, the new HPLC-UV method is considered equivalent to the reference GC-MS method for the intended purpose.

Visualization of Method Principles

The following diagram illustrates the fundamental components and workflow of the HPLC system described in Protocol 2.

HPLC_System Schematic of an HPLC System Solvent Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector UV-Vis Detector (DAD) Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Caption: Key components of a High-Performance Liquid Chromatography system.

Conclusion and Recommendations

The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency throughout the lifecycle of a pharmaceutical product. This guide has provided a comprehensive framework for comparing and cross-validating GC-MS and HPLC-UV methods for the quantification of pyrrole compounds.

  • GC-MS remains a superior technique for identification due to its high specificity, making it an excellent reference method.

  • HPLC-UV offers a robust, reliable, and often more straightforward alternative for routine quantification, especially in quality control environments.

  • UV-Vis Spectrophotometry is a valuable tool for rapid screening but lacks the specificity required for complex matrices or regulatory submissions without extensive validation and justification.

The successful cross-validation, supported by statistical evidence, provides the necessary confidence to use the alternative method for its intended purpose, ensuring that product quality is consistently monitored with accurate and reliable data.

References

  • National Institutes of Health (NIH). (2025).
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  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component.
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  • PubMed. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl.
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  • PubMed. (2008). Quantification of naturally occurring pyrrole acids in melanosomes.
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A Comparative Guide to the Antibacterial Potential of Substituted Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. The pyrrole scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities.[1] This guide offers an in-depth comparison of the antibacterial potential of various substituted pyrrole compounds, grounded in experimental data and field-proven insights to aid researchers in the strategic design of next-generation antibiotics.

The Pyrrole Scaffold: A Versatile Foundation for Antibacterial Drug Discovery

The pyrrole ring's unique electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to bacterial targets.[2] Nature itself has harnessed the potential of the pyrrole structure in antibiotics like pyrrolnitrin and pyoluteorin, which exhibit significant antimicrobial activity.[3] The core challenge and opportunity lie in understanding how substitutions on this central ring system modulate antibacterial efficacy and spectrum.

Comparative Analysis of Substituted Pyrroles: A Structure-Activity Relationship (SAR) Perspective

The antibacterial potency of pyrrole derivatives is profoundly influenced by the nature, position, and number of substituents on the pyrrole ring. Different substitution patterns can drastically alter a compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to penetrate bacterial membranes and interact with its molecular target.

N-Substituted Pyrroles: The Impact of the Nitrogen Substituent

Substitution at the N-1 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of pyrrole-based compounds. N-arylpyrrole derivatives, in particular, have shown significant promise.

  • Electron-withdrawing vs. Electron-donating groups: The electronic nature of the substituent on the N-aryl ring plays a crucial role. Studies have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring can enhance antibacterial activity. This is likely due to an increase in the acidity of the pyrrole N-H group, which can facilitate stronger binding to the target enzyme.[4]

  • Lipophilicity: Increasing the lipophilicity of the N-substituent can improve the compound's ability to traverse the bacterial cell membrane.[5] However, an optimal level of lipophilicity is required, as excessive hydrophobicity can lead to poor solubility and off-target effects.

C-Substituted Pyrroles: The Critical Role of Ring Substituents

Substitutions at the carbon atoms of the pyrrole ring are pivotal in defining the antibacterial spectrum and potency.

  • Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, is a well-established strategy for enhancing the antibacterial activity of pyrroles.[6] Dihalogenation at the C-3 and C-4 positions of the pyrrole ring is a key feature in some of the most potent pyrrolamide inhibitors of DNA gyrase.[3] For instance, a 3,4-dichloro-substituted pyrrolamide was found to have a Minimum Inhibitory Concentration (MIC) of 0.008 µg/mL against Staphylococcus aureus.[3]

  • Polysubstitution: Multi-substituted pyrroles often exhibit superior activity compared to their mono- or di-substituted counterparts. For example, 1,2,3,4-tetrasubstituted pyrrole derivatives have demonstrated excellent inhibitory effects, particularly against Gram-positive bacteria like S. aureus and Bacillus cereus.[2] However, these highly substituted compounds are often less effective against Gram-negative bacteria, possibly due to the formidable barrier presented by the outer membrane of these organisms.[2]

Data Summary: A Comparative Look at MIC Values

To provide a clear, quantitative comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative substituted pyrrole compounds against common bacterial pathogens. Lower MIC values indicate higher antibacterial potency.

Compound ClassSubstituentsTest OrganismMIC (µg/mL)Reference
N-ArylpyrroleVc: N-(4-chlorophenyl)S. aureus (MRSA)4[5]
E. coli>64[5]
Ve: N-(4-nitrophenyl)S. aureus (MRSA)4[5]
E. coli>64[5]
Pyrrolamide3,4-dichloro, 5-methylS. aureus0.008[3]
E. coli1[3]
Pyrrolyl BenzamideN-(2-nitrophenyl)S. aureus3.12[3]
E. coli12.5[3]
Halogenated Pyrrolopyrimidine4-(4-bromobenzylamino)S. aureus8[7]
E. coli>64[7]

Mechanism of Action: Targeting Essential Bacterial Processes

A significant portion of antibacterial pyrrole derivatives, particularly the pyrrolamide class, exert their effect by inhibiting bacterial DNA gyrase.[8][9] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[10]

Pyrrolamides act as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[9] They bind to the ATP-binding pocket, preventing the hydrolysis of ATP and thereby blocking the enzyme's catalytic cycle. This leads to a cessation of DNA synthesis and ultimately, bacterial cell death.[11] The selectivity of these compounds for bacterial DNA gyrase over human topoisomerases is a key factor in their therapeutic potential.[1]

G cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibition by Pyrrolamides Gyrase DNA Gyrase (GyrA + GyrB subunits) DNA_Binding Binding to DNA Gyrase->DNA_Binding ATP_Binding ATP Binding to GyrB DNA_Binding->ATP_Binding Cleavage_Complex Formation of Cleavage Complex ATP_Binding->Cleavage_Complex Strand_Passage DNA Strand Passage Cleavage_Complex->Strand_Passage Religation DNA Religation Strand_Passage->Religation ATP_Hydrolysis ATP Hydrolysis Religation->ATP_Hydrolysis Supercoiled_DNA Negatively Supercoiled DNA ATP_Hydrolysis->Supercoiled_DNA DNA_Replication_Transcription DNA Replication & Transcription Disrupted ATP_Hydrolysis->DNA_Replication_Transcription Blocked Supercoiled_DNA->Gyrase Pyrrolamide Pyrrolamide ATP_Binding_Inhibition Competitive Inhibition of ATP Binding Site Pyrrolamide->ATP_Binding_Inhibition ATP_Binding_Inhibition->ATP_Binding

Caption: Mechanism of DNA gyrase inhibition by pyrrolamides.

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, the following validated protocols are provided for the synthesis and evaluation of substituted pyrrole compounds.

Synthesis of a Model N-Aryl-2,5-dimethylpyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[6][12]

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Glacial acetic acid (catalyst and solvent)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a 100 mL round-bottom flask, dissolve hexane-2,5-dione (10 mmol) and the substituted aniline (10 mmol) in 20 mL of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the pure N-aryl-2,5-dimethylpyrrole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standard and widely used technique.[2]

G cluster_workflow Antibacterial Evaluation Workflow Start Synthesis of Pyrrole Compound Stock_Solution Prepare Stock Solution in DMSO Start->Stock_Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Reading Visually determine MIC (lowest concentration with no growth) Incubation->MIC_Reading Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) MIC_Reading->Cytotoxicity End Identify Lead Compound Cytotoxicity->End

Caption: Experimental workflow for antibacterial potential assessment.

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of the test pyrrole compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[13]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antibacterial compounds against mammalian cells to ensure selectivity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Future Perspectives and Conclusion

The substituted pyrrole scaffold remains a highly promising area for the discovery of novel antibacterial agents. The structure-activity relationships discussed herein provide a rational basis for the design of new derivatives with improved potency and a broader spectrum of activity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and on exploring novel bacterial targets to overcome existing resistance mechanisms. The strategic application of the synthetic and evaluation protocols detailed in this guide will be instrumental in advancing the development of clinically viable pyrrole-based antibiotics.

References

  • Akbaşlar, F. Y., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Reports, 4(1), 1-9. Available at: [Link]

  • Paal, C., & Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 986-991. Available at: [Link]

  • Olsen, J. A., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4768. Available at: [Link]

  • Eakin, A. E., et al. (2012). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 56(2), 850-859. Available at: [Link]

  • Abdel-Gawad, H., et al. (2024). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323970. Available at: [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Available at: [Link]

  • Popa, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(1), 213. Available at: [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. Available at: [Link]

  • Bassyouni, F. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Taibah University for Science, 15(1), 868-880. Available at: [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Available at: [Link]

  • ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. ResearchGate. Available at: [Link]

  • Heo, C.-S., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(1), 213. Available at: [Link]

  • Uria-Nickelsen, M., et al. (2013). Novel DNA gyrase inhibitors: microbiological characterisation of pyrrolamides. International Journal of Antimicrobial Agents, 41(1), 28-35. Available at: [Link]

  • Parrino, B., et al. (2017). Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins. Marine Drugs, 15(11), 335. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (n.d.). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities. ACS Omega. Available at: [Link]

  • Colacino, E., et al. (2015). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2015(34), 7439-7443. Available at: [Link]

  • Sherer, B. A., et al. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 21(24), 7416-7420. Available at: [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. ResearchGate. Available at: [Link]

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A Comparative Review of the Biological Targets of Various Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding allow for diverse interactions with a wide array of biological macromolecules. This guide provides a comparative analysis of the primary biological targets of several key classes of pyrrole-based compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

The versatility of the pyrrole scaffold is demonstrated by its presence in drugs targeting a wide range of conditions, including cancer, hypercholesterolemia, inflammation, and microbial infections.[2][6][7][8] Marketed drugs such as the anticancer agent Sunitinib, the cholesterol-lowering drug Atorvastatin, and the non-steroidal anti-inflammatory drug (NSAID) Tolmetin all feature a pyrrole core, highlighting the broad therapeutic applicability of this heterocyclic system.[6][9][10]

Protein Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several potent and selective kinase inhibitors are built around a pyrrole or fused-pyrrole framework.

Key Compounds and Their Primary Targets:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][9] Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.

  • Axitinib: Another potent inhibitor of VEGFRs, used in the treatment of advanced renal cell carcinoma.

  • Ruxolitinib: A Janus kinase (JAK) inhibitor, specifically targeting JAK1 and JAK2, used for the treatment of myelofibrosis.[2]

Mechanism of Action:

Pyrrole-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The pyrrole ring often serves as a scaffold to correctly orient the pharmacophoric groups that interact with key amino acid residues in the kinase domain.

Comparative Efficacy of Pyrrole-Based Kinase Inhibitors:

CompoundPrimary Kinase TargetsIC50 (nM)Disease Indication
SunitinibVEGFRs, PDGFRs, c-KIT2-10Renal Cell Carcinoma, GIST
AxitinibVEGFRs0.1-0.2Renal Cell Carcinoma
RuxolitinibJAK1, JAK22.8, 3.3Myelofibrosis

Note: IC50 values can vary depending on the specific kinase and assay conditions.

Signaling Pathway Illustration:

G cluster_inhibition ATP-Binding Pocket RTK Receptor Tyrosine Kinase (e.g., VEGFR) Substrate Substrate Protein RTK->Substrate phosphorylates Sunitinib Sunitinib Sunitinib->RTK inhibits ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Downstream

Caption: ATP-competitive inhibition of a receptor tyrosine kinase by Sunitinib.

HMG-CoA Reductase Inhibition: Cholesterol Management

Hypercholesterolemia is a major risk factor for cardiovascular disease. Statins are a class of drugs that effectively lower cholesterol levels by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. Atorvastatin, one of the best-selling drugs of all time, features a central pyrrole ring.

Key Compound and its Target:

  • Atorvastatin: A potent and long-acting inhibitor of HMG-CoA reductase.[6][9]

Mechanism of Action:

The pyrrole core of Atorvastatin, along with its side chains, mimics the structure of the natural substrate, HMG-CoA. This allows the drug to bind with high affinity to the active site of HMG-CoA reductase, competitively inhibiting the enzyme and leading to a reduction in cholesterol production in the liver. This, in turn, upregulates LDL receptor expression, increasing the clearance of LDL cholesterol from the circulation.

Comparative Potency of Statins:

StatinPyrrole CoreRelative Potency (LDL-C lowering)
Atorvastatin Yes High
SimvastatinNoModerate
PravastatinNoLow

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines a common in vitro method to determine the inhibitory potential of a compound against HMG-CoA reductase.

  • Objective: To measure the IC50 value of a test compound (e.g., a novel pyrrole derivative) for HMG-CoA reductase.

  • Principle: The assay measures the decrease in the rate of NADPH oxidation, which is coupled to the reduction of HMG-CoA to mevalonate by the enzyme. The oxidation of NADPH is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant human HMG-CoA reductase

    • HMG-CoA substrate

    • NADPH

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Atorvastatin)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

    • Initiate the reaction by adding HMG-CoA reductase to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cyclooxygenase (COX) Inhibition: Anti-inflammatory Action

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation. A major mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Key Compounds and Their Targets:

  • Tolmetin: An NSAID used for the treatment of rheumatoid arthritis and osteoarthritis.[6][7]

  • Ketorolac: A potent NSAID used for short-term management of moderate to severe pain.[6][9][10]

Mechanism of Action:

Tolmetin and Ketorolac are non-selective inhibitors of both COX-1 and COX-2 isoforms.[7] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The pyrrole ring in these molecules is a key structural feature that contributes to their binding to the COX active site.

Comparative COX Inhibition:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Therapeutic Use
Tolmetin~0.1~1.5Anti-inflammatory
Ketorolac~0.02~0.9Analgesic

Experimental Workflow for COX Inhibition Screening:

G start Start: Pyrrole Compound Library assay In Vitro COX-1/COX-2 Inhibition Assay start->assay data Determine IC50 Values assay->data selectivity Calculate COX-2 Selectivity Index data->selectivity cell_based Cell-Based Assay (e.g., PGE2 production) selectivity->cell_based lead Lead Compound Identification cell_based->lead

Caption: High-throughput screening workflow for identifying novel pyrrole-based COX inhibitors.

Other Notable Biological Targets

The structural diversity of pyrrole-based compounds allows them to interact with a wide range of other biological targets.[2][6][7]

  • DNA: Pyrrolo[2,1-c][2][6]benzodiazepines (PBDs) are a class of natural and synthetic compounds that bind to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. PBDs are being investigated as potent anticancer agents, particularly as payloads for antibody-drug conjugates (ADCs).

  • Microbial Targets: Numerous pyrrole derivatives have shown promising antimicrobial and antifungal activities.[1][4] Their mechanisms of action can vary widely, from inhibiting essential enzymes to disrupting cell membrane integrity.

  • Viral Proteins: The antiviral drug Remdesivir, which contains a pyrrolotriazine moiety, targets the RNA-dependent RNA polymerase (RdRp) of several viruses, including SARS-CoV-2.[1][7]

Conclusion

The pyrrole scaffold is a remarkably versatile and enduring motif in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective ligands for a diverse array of biological targets. The examples discussed in this guide, from kinase inhibitors to anti-inflammatory agents, underscore the profound impact of pyrrole-based compounds on modern medicine. Future research will undoubtedly continue to uncover novel pyrrole derivatives with unique biological activities and therapeutic potential.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

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  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

  • Biological profile of pyrrole derivatives: A review. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No: 224295-73-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. This guide is designed to provide clear, actionable steps and explain the rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Compound Profile

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This compound is a heterocyclic compound whose toxicological properties have not been exhaustively investigated.[1] However, available data indicates several hazards that directly inform disposal protocols.

GHS Hazard Statements: H302, H315, H319, H335

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The presence of aldehyde and carboxylic acid functional groups suggests potential for reactivity, particularly with strong oxidizing agents, strong bases, and amines.[2] During combustion, it is expected to produce hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx).[1]

PropertyValueSource
CAS Number 224295-73-2
Molecular Formula C₇H₇NO₃
Physical Form Solid
Signal Word Warning
GHS Pictogram GHS07 (Harmful/Irritant)
Incompatible Materials Strong oxidizing agents, Strong bases, Amines[1][2]

The Principle of Causal Safety: The Disposal Decision Workflow

The primary directive for the disposal of this compound is to avoid environmental release . This means under no circumstances should it be disposed of down the drain or in standard laboratory trash.[3] The recommended and safest approach is to engage a licensed professional waste disposal company.[1][2]

The following decision workflow illustrates the logic behind proper chemical waste segregation and disposal.

G cluster_0 Start: Waste Generation cluster_1 In-Lab Handling & Segregation cluster_2 Disposal Pathway Decision cluster_3 Final Disposal Protocol Generate Generate 5-Formyl-1-methyl-1H- pyrrole-2-carboxylic acid Waste (e.g., surplus solid, contaminated labware) Assess Assess Waste Type: - Solid Residue - Contaminated Sharps - Contaminated Labware - Aqueous Solution Generate->Assess Segregate Segregate into Designated, Labeled, Closed Waste Container Assess->Segregate Container Use Chemically Compatible Container (e.g., HDPE, Glass). Label with 'Hazardous Waste', full chemical name, and hazard pictograms. Segregate->Container Decision Is Drain or Trash Disposal Acceptable? Container->Decision No NO: - GHS Hazards Present - Prohibited by Regulations Decision->No Based on SDS & Regulations Yes YES Sewer Sewer/Drain Disposal Decision->Sewer     IMPROPER     DISPOSAL Trash Regular Trash Decision->Trash     IMPROPER     DISPOSAL Licensed Arrange Pickup by a Licensed Chemical Waste Contractor No->Licensed Incineration Controlled Incineration at a Permitted Facility is the Likely Disposal Method Licensed->Incineration

Caption: Disposal Decision Workflow for Chemical Waste.

Essential Safety and Spill Management Protocols

Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and spill management procedures is mandatory.

Personal Protective Equipment (PPE)

Given the compound's irritant properties, robust protection is necessary.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[3]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. For larger quantities, consider fire/flame-resistant and impervious clothing.[3]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[3]

Accidental Release Measures

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing vapors, mist, gas, or dust.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains.[2]

  • Clean-up: For solid spills, carefully sweep up and shovel the material.[1][2] Avoid creating dust.[1][2][3] Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][2]

  • Decontamination: Wash the spill area thoroughly.

Step-by-Step Disposal Procedures

Follow this protocol for the collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Principle of Causality: Different waste streams require different handling. Co-mingling incompatible wastes can lead to dangerous chemical reactions. For example, mixing this acidic compound with bases can cause an exothermic reaction.

  • Action:

    • Establish a designated hazardous waste container for "Non-halogenated Solid Organic Waste."

    • Do not mix this waste with other waste classes like halogenated solvents, strong oxidizers, or heavy metals.

    • Any labware (e.g., weigh boats, contaminated gloves, pipette tips) that comes into direct contact with the compound should be considered contaminated and disposed of in the same solid waste container.

Step 2: Container Selection and Labeling
  • Principle of Causality: The container must maintain its integrity and clearly communicate its contents and hazards to prevent accidental exposure or improper handling.

  • Action:

    • Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers for acidic waste.[4]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., GHS07).

    • Keep the container closed at all times except when adding waste.[5][6]

Step 3: On-Site Accumulation
  • Principle of Causality: Proper storage minimizes the risk of spills, reactions, and exposure to lab personnel. Federal and local regulations strictly govern the time and quantity of waste that can be stored on-site.[4]

  • Action:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[4][6]

    • The SAA should be in a secondary containment tray to manage potential leaks.

    • Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[3]

Step 4: Final Disposal
  • Principle of Causality: The chemical's hazardous characteristics necessitate a disposal method that permanently neutralizes its threat to health and the environment. Controlled high-temperature incineration is the most effective method.

  • Action:

    • Do NOT attempt to treat this chemical waste in the lab (e.g., via neutralization) for drain disposal. While some simple carboxylic acids can be neutralized, the overall hazard profile of this molecule makes such a procedure risky and non-compliant without specific, validated protocols.[7][8]

    • Engage Professionals: The final disposal must be handled by a licensed and approved hazardous waste disposal company.[1][3][9] Your institution's Environmental Health & Safety (EH&S) department will have established procedures for requesting a waste pickup.[5][6]

    • Documentation: Maintain accurate records of the waste generated, its accumulation start date, and its final disposal, as required by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

References

  • Material Safety Data Sheet sds/msds - CDH Fine Chemical. Central Drug House (P) Ltd.

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Safety Data Sheets - Echemi. Echemi.com.

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals. TCI EUROPE N.V.

  • Safety Data Sheet - Cayman Chemical. Cayman Chemical Co.

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA. (2022-04-11).

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.

  • Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. (2025-09-07).

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Vanderbilt University Medical Center.

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. PTB.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. EPFL.

  • 1 - SAFETY DATA SHEET. Fisher Scientific. (2010-11-09).

  • This compound - Sigma-Aldrich. Sigma-Aldrich.

  • Acceptable Drain Disposal Procedures - USDA ARS. USDA Agricultural Research Service.

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A Senior Application Scientist's Guide to Safely Handling 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to advancing scientific discovery, ensuring the safety of researchers is paramount. This guide provides essential safety and handling protocols for 5-Formyl-1-methyl-1H-pyrrole-2-carboxylic acid, a compound of interest in drug development and organic synthesis. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, a thorough analysis of its chemical structure and data from closely related analogs allows for a robust and cautious approach to its handling.

The molecule possesses a pyrrole core, a carboxylic acid group, and an aldehyde group. This combination necessitates careful consideration of potential hazards, including skin and eye irritation, and risks associated with inhalation of fine powders. The following protocols are designed to provide a comprehensive framework for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, engineering controls are the most effective means of protection.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles and vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1] Good general ventilation complements the localized exhaust of a fume hood and is a standard practice for handling all chemicals.[1][2]

Personal Protective Equipment (PPE): Your Essential Barrier

Proper selection and use of PPE is crucial to prevent direct contact with the chemical.[3] The following PPE is mandatory when handling this compound.

PPE Component Specification Rationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[1][4] A face shield should be worn when there is a risk of splashing.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
Protective Clothing A laboratory coat is required.Provides a removable barrier to protect street clothes and skin from contamination.[3]
Respiratory Protection Generally not required when handled in a fume hood. If dust formation is unavoidable, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling fine particles, a primary exposure route for powdered chemicals.[4]

Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing:
  • Don PPE: Before entering the designated handling area, put on your lab coat, safety glasses, and gloves.

  • Work in a Fume Hood: Perform all manipulations of the solid compound inside a chemical fume hood.

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula for transferring the powder.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully add the desired amount of the compound.

  • Clean Up: After weighing, carefully clean any spills within the fume hood using a damp cloth or a vacuum with a HEPA filter.

Solution Preparation:
  • Solvent Addition: In the fume hood, slowly add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Experimental Use:
  • Closed Systems: Whenever possible, use closed systems for reactions to minimize the risk of exposure.

  • Avoid Contact: Take care to avoid contact with the solution. If contact occurs, follow the first aid measures outlined below.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][6][7] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6][7] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

  • Solution Waste: Unused solutions should be collected in a designated, labeled hazardous waste container for non-halogenated organic solvents.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Container: Store in a tightly closed container.[4][6]

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2][7]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Obtain Compound eng_controls Work in Fume Hood prep_start->eng_controls don_ppe Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves eng_controls->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Conduct Experiment dissolve->experiment dissolve->spill solid_waste Solid Waste Container experiment->solid_waste liquid_waste Liquid Waste Container experiment->liquid_waste exposure Exposure Occurs experiment->exposure spill_response Follow Spill Protocol spill->spill_response first_aid Follow First Aid Protocol exposure->first_aid

Caption: Safe handling workflow for this compound.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrrole-2-carboxylic acid inhibits biofilm formation and suppresses the virulence of Listeria monocytogenes. Retrieved from [Link]

Sources

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